molecular formula C8H6O6 B019926 4,6-Dihydroxyisophthalic acid CAS No. 19829-74-4

4,6-Dihydroxyisophthalic acid

カタログ番号: B019926
CAS番号: 19829-74-4
分子量: 198.13 g/mol
InChIキー: MZGVIIXFGJCRDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,6-Dihydroxyisophthalic acid (CAS 19829-74-4) is a high-purity organic compound prized in materials science for its role as a versatile building block in the synthesis of functional metal-organic frameworks (MOFs) and coordination polymers . Its molecular structure features two carboxylic acid groups and two phenolic hydroxyl groups, which act as multiple chelating sites for metal ions. This allows for the construction of intricate and highly porous MOF structures with potential applications in gas storage, separation, catalysis, and chemical sensing. With a molecular formula of C 8 H 6 O 6 and a molecular weight of 198.13 g/mol, this white solid is characterized by its high functionality and rigidity . Researchers value this compound for the unique properties it can impart to resulting materials, such as enhanced stability and specific host-guest interactions. For optimal stability, it is recommended to store the product under an inert atmosphere at room temperature . This product is intended for laboratory research purposes and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4,6-dihydroxybenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGVIIXFGJCRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467841
Record name 4,6-Dihydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19829-74-4
Record name 4,6-Dihydroxyisophthalic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19829-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dihydroxyisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6-Dihydroxyisophthalic Acid: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Phenolic Building Block

4,6-Dihydroxyisophthalic acid (CAS No. 19829-74-4), a dihydroxylated aromatic dicarboxylic acid, presents a unique molecular architecture that has garnered increasing interest within the scientific community. Its symmetrically placed hydroxyl and carboxylic acid functional groups on a central benzene ring offer a versatile platform for a multitude of chemical transformations. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and burgeoning applications, with a particular focus on its role as a pivotal component in the design of advanced materials and as a scaffold for novel therapeutic agents. While direct pharmacological data on the parent molecule is limited, the demonstrated bioactivity of its derivatives underscores its significant potential in medicinal chemistry.

Core Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and synthesis. The compound is a white crystalline solid, with solubility in polar organic solvents such as alcohols and esters, and limited solubility in non-polar solvents.[1] Key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 19829-74-4[1][2][3][4][5][6]
Molecular Formula C₈H₆O₆[1][2][3][7]
Molecular Weight 198.13 g/mol [2][7]
IUPAC Name 4,6-dihydroxybenzene-1,3-dicarboxylic acid[2][7]
Melting Point 308-310 °C[8]
Boiling Point (Predicted) 551.0 ± 35.0 °C[3]
Density 1.779 g/cm³[8]
pKa (Predicted) 2.56 ± 0.10[3]
LogP (Predicted) 0.49420[3]
Hydrogen Bond Donor Count 4[3]
Hydrogen Bond Acceptor Count 6[3]
Storage Inert atmosphere, room temperature[3]
  • ¹H NMR Spectroscopy: To identify the chemical environment of the aromatic and hydroxyl protons.

  • ¹³C NMR Spectroscopy: To determine the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: To detect the characteristic vibrational frequencies of the hydroxyl (O-H) and carboxylic acid (C=O and O-H) functional groups.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is most commonly achieved through a modification of the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. An improved one-pot synthesis has been reported, boasting a high yield of 93% with reduced reaction time and lower CO₂ pressure, though the full experimental details are not widely accessible.[9] The following protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction adapted for this specific molecule.

Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction

Materials:

  • Resorcinol (1,3-dihydroxybenzene)

  • Potassium hydroxide (KOH)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl)

  • Suitable solvent (e.g., a high-boiling point inert solvent)

Step-by-Step Methodology:

  • Formation of the Dipotassium Salt: In a high-pressure reactor, dissolve resorcinol in a suitable solvent. Stoichiometrically add potassium hydroxide to form the dipotassium resorcinate salt. The reaction is typically carried out under anhydrous conditions to maximize yield.

  • Carboxylation: Pressurize the reactor with carbon dioxide. The pressure and temperature are critical parameters and may require optimization. Based on related syntheses, pressures can range from atmospheric to high pressure, and temperatures can be elevated to facilitate the carboxylation. An improved method suggests a much lower CO₂ pressure of 0.3 MPa.[9]

  • Reaction Monitoring: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up and Isolation: After the reaction is complete, cool the reactor and carefully vent the excess CO₂. The reaction mixture, containing the potassium salt of this compound, is then acidified with a mineral acid like hydrochloric acid to precipitate the free acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture, to yield a pure crystalline product. The improved synthesis method suggests that further purification may not be necessary.[9]

SynthesisWorkflow cluster_synthesis Synthesis of this compound Resorcinol Resorcinol DipotassiumResorcinate Dipotassium Resorcinate Resorcinol->DipotassiumResorcinate + KOH KOH Potassium Hydroxide Carboxylation Carboxylation (High Pressure/Temp) DipotassiumResorcinate->Carboxylation CO2 Carbon Dioxide (CO₂) CO2->Carboxylation PotassiumSalt Potassium Salt of Product Carboxylation->PotassiumSalt Acidification Acidification PotassiumSalt->Acidification + HCl HCl Hydrochloric Acid CrudeProduct Crude this compound Acidification->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Advanced Materials

The unique structural features of this compound make it a valuable molecule in both materials science and medicinal chemistry.

A Key Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound serves as an important organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[6] MOFs are a class of porous materials with high surface areas and tunable pore sizes, making them excellent candidates for drug delivery systems. The hydroxyl and carboxylate groups of this compound can coordinate with metal ions to form robust and porous frameworks capable of encapsulating therapeutic agents. The resulting MOFs can be designed for controlled and targeted drug release.

MOF_Drug_Delivery cluster_mof MOF-Based Drug Delivery Metal_Ions Metal Ions MOF_Synthesis MOF Synthesis Metal_Ions->MOF_Synthesis DHIA 4,6-Dihydroxy- isophthalic Acid (Linker) DHIA->MOF_Synthesis Porous_MOF Porous MOF (High Surface Area) MOF_Synthesis->Porous_MOF Drug_Loading Drug Loading (Encapsulation) Porous_MOF->Drug_Loading Drug_Molecule Drug Molecule Drug_Molecule->Drug_Loading Drug_Loaded_MOF Drug-Loaded MOF Drug_Loading->Drug_Loaded_MOF Controlled_Release Controlled Release (e.g., pH, temp) Drug_Loaded_MOF->Controlled_Release Therapeutic_Effect Therapeutic Effect Controlled_Release->Therapeutic_Effect

Caption: Schematic of MOF-based drug delivery using this compound.

A Versatile Scaffold in Medicinal Chemistry

While studies on the intrinsic biological activity of this compound are scarce, its derivatives have shown promising pharmacological potential. This suggests that the this compound core can serve as a valuable scaffold for the development of new therapeutic agents.

Antimicrobial Activity of Derivatives: Research has demonstrated that various anilide derivatives of the closely related 4-hydroxyisophthalic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11] For instance, certain halogenated and nitro-substituted anilides have shown noteworthy inhibitory effects.[10] This highlights the potential for synthesizing a library of this compound derivatives to explore their antimicrobial properties.

Experimental Protocol: Screening for Antimicrobial Activity (Disk Diffusion Assay)

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared in a sterile broth.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and evenly streaked onto the surface of an agar plate.

  • Application of Test Compounds: Sterile paper discs are impregnated with a known concentration of the synthesized this compound derivatives and placed on the inoculated agar plates.

  • Incubation: The plates are incubated under conditions suitable for bacterial growth.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured to determine the antimicrobial activity.[12]

Antioxidant and Other Potential Activities: Phenolic compounds are well-known for their antioxidant properties. While specific data for this compound is not readily available, the related 4-hydroxyisophthalic acid has been reported to possess antioxidant and neuroprotective potential.[13] The dihydroxy substitution pattern in this compound suggests it may also exhibit radical scavenging activity. Further investigation into its antioxidant capacity and other potential biological activities, such as anticancer or anti-inflammatory effects, is warranted.

Conclusion and Future Directions

This compound is a molecule of significant academic and industrial interest. Its well-defined structure and versatile reactivity make it an ideal building block for the synthesis of advanced materials, particularly Metal-Organic Frameworks for drug delivery applications. While the direct pharmacological profile of this compound is yet to be fully elucidated, the demonstrated biological activities of its derivatives strongly suggest its potential as a valuable scaffold in medicinal chemistry. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of this compound derivatives to unlock their full therapeutic potential. Furthermore, the development of more efficient and scalable synthesis protocols will be crucial for its broader application in both materials science and drug discovery.

References

4,6-Dihydroxyisophthalic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-Dihydroxyisophthalic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key aromatic building block. We delve into its fundamental molecular structure, physicochemical properties, and detailed synthesis protocols based on the Kolbe-Schmitt reaction. The guide emphasizes the scientific principles behind its synthesis and characterization, offering insights into expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR) for verification. Key applications are explored, with a significant focus on its role as a meta-oriented organic linker in the creation of advanced Metal-Organic Frameworks (MOFs), such as the M₂(m-dobdc) series, prized for their unique gas adsorption properties. Furthermore, we discuss the molecule's potential in drug discovery and medicinal chemistry, drawing parallels with the established bioactivity of other dihydroxybenzoic acid isomers. This document is intended for researchers, chemists, and materials scientists engaged in advanced material synthesis and drug development.

Introduction and Core Molecular Attributes

This compound is a polyfunctional aromatic compound featuring a resorcinol (1,3-dihydroxybenzene) core symmetrically substituted with two carboxylic acid groups. Its IUPAC name is 4,6-dihydroxybenzene-1,3-dicarboxylic acid .[1][2][3] The specific meta-arrangement of the carboxyl groups and the presence of two phenolic hydroxyls bestow upon it a unique geometry and rich chemical functionality. These features make it a highly valuable precursor in supramolecular chemistry and a sought-after building block for advanced materials.[4][5]

The molecule's structure is inherently rigid, and the four polar functional groups (two hydroxyl, two carboxyl) are capable of extensive hydrogen bonding and acting as potent metal-coordinating sites. This makes it an exemplary linker for constructing porous crystalline materials like Metal-Organic Frameworks (MOFs), where it is often referred to by its deprotonated form, 4,6-dioxido-1,3-benzenedicarboxylate (m-dobdc).[6][7]

Physicochemical and Structural Data

A summary of the core properties of this compound is presented in the table below, compiled from authoritative chemical databases and supplier specifications.

PropertyValueSource(s)
CAS Number 19829-74-4[2][3][8]
Molecular Formula C₈H₆O₆[2][3][8]
Molecular Weight 198.13 g/mol [2][3][8]
IUPAC Name 4,6-dihydroxybenzene-1,3-dicarboxylic acid[2][3]
Synonyms Resorcinol-4,6-dicarboxylic acid, m-H₄DOBDC[2][8]
Appearance White to off-white solid/crystalline powder[3]
Melting Point 308-310 °C[8]
Hydrogen Bond Donors 4[2]
Hydrogen Bond Acceptors 6[2]
InChI Key MZGVIIXFGJCRDR-UHFFFAOYSA-N[2][3]

Synthesis Pathway: The Kolbe-Schmitt Reaction

The primary industrial and laboratory method for synthesizing hydroxybenzoic acids is the Kolbe-Schmitt reaction.[9] This process involves the electrophilic carboxylation of a phenoxide salt with carbon dioxide under elevated temperature and pressure. For this compound, the starting material is resorcinol (1,3-dihydroxybenzene).

Mechanistic Rationale

The reaction proceeds via the formation of a dipotassium resorcinolate salt, which is significantly more nucleophilic than the neutral phenol. The choice of potassium as the counter-ion is crucial; potassium salts preferentially yield para-substituted products relative to the hydroxyl groups, whereas sodium salts tend to favor ortho-substitution.[9][10] The dipotassium salt is then heated in an atmosphere of high-pressure carbon dioxide. The electron-rich phenoxide ring attacks the electrophilic carbon of CO₂, forming a carboxylate group. The reaction is driven to dicarboxylation by the harsh conditions. Subsequent acidification protonates the carboxylate and phenoxide groups to yield the final product. An improved one-pot synthesis has been reported to achieve yields as high as 93% under relatively mild CO₂ pressure (0.3 MPa), highlighting its efficiency.[11]

Representative Synthesis Protocol

The following protocol is a representative procedure based on established methodologies for the Kolbe-Schmitt carboxylation of resorcinol.[12] Researchers should optimize conditions based on their specific equipment and scale.

Materials:

  • Resorcinol (1 mole equivalent)

  • Potassium Bicarbonate (KHCO₃) (2.3 mole equivalents)

  • Carbon Dioxide (CO₂) gas

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Preparation: In a high-pressure autoclave, thoroughly grind and mix resorcinol and potassium bicarbonate.

  • Inerting: Seal the autoclave and purge the vessel multiple times with low-pressure CO₂ to remove all air.

  • Carboxylation: Pressurize the autoclave with CO₂. Heat the vessel to 200 °C while stirring. Maintain the temperature for 4 hours. The pressure will rise as the reaction is heated.

  • Work-up: After the reaction period, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Dissolution: Add deionized water (approx. 6-7 mL per gram of starting resorcinol) to the solid reaction mixture inside the vessel to dissolve the potassium salt product.

  • Precipitation: Transfer the aqueous solution to a separate beaker and cool in an ice bath. Slowly acidify the solution with concentrated HCl while stirring until the pH is ~1-2. A precipitate of this compound will form.

  • Isolation & Purification: Filter the crude product via vacuum filtration and wash thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from hot water.

  • Drying: Dry the purified white solid under vacuum to a constant weight.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Kolbe-Schmitt Carboxylation cluster_workup Step 3: Product Isolation Resorcin Resorcinol Grind Grind & Mix Resorcin->Grind KHCO3 Potassium Bicarbonate KHCO3->Grind Autoclave High-Pressure Autoclave Grind->Autoclave Conditions Heat to 200°C Pressurize with CO₂ 4 hours Autoclave->Conditions Dissolve Dissolve in H₂O Autoclave->Dissolve Acidify Acidify with HCl (pH 1-2) Dissolve->Acidify Filter Vacuum Filtration Acidify->Filter Purify Recrystallize & Dry Filter->Purify Product Pure this compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized product. While extensive, verified spectral libraries for this specific compound are not widely published, the expected spectroscopic features can be reliably predicted based on its molecular structure.

Predicted ¹H and ¹³C NMR Data

The molecule possesses a C₂ᵥ symmetry axis, which simplifies its NMR spectra. The spectra are typically recorded in a deuterated polar solvent like DMSO-d₆ due to the compound's low solubility in less polar solvents.

Predicted ¹H NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Assignment
~13.0 - 14.0Broad Singlet (br s)2H, Carboxylic Acid (-COOH)
~10.0 - 11.0Broad Singlet (br s)2H, Phenolic Hydroxyl (-OH)
~8.1Singlet (s)1H, Aromatic Proton (H-2)
~6.5Singlet (s)1H, Aromatic Proton (H-5)
Predicted ¹³C NMR Data (in DMSO-d₆)
Chemical Shift (δ, ppm) Assignment
~170Carbonyl Carbon (-COOH)
~162Aromatic Carbon (C-4, C-6, -OH attached)
~135Aromatic Carbon (C-2)
~108Aromatic Carbon (C-1, C-3, -COOH attached)
~106Aromatic Carbon (C-5)
Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum (typically as a KBr pellet) is dominated by the characteristic vibrations of the hydroxyl and carbonyl groups.

Predicted FT-IR Data
Wavenumber (cm⁻¹) Vibrational Mode Assignment
3500 - 3300 (Broad)O-H stretching (phenolic hydroxyls)
3300 - 2500 (Very Broad)O-H stretching (carboxylic acid, hydrogen-bonded dimer)
1720 - 1680 (Strong)C=O stretching (carboxylic acid dimer)
1620 - 1580C=C stretching (aromatic ring)
~1450C-O-H bending
1300 - 1200 (Strong)C-O stretching (carboxylic acid and phenol)

Key Applications

Linker for Metal-Organic Frameworks (MOFs)

The most prominent application of this compound is as a multidentate organic linker for the synthesis of MOFs.[4] Its deprotonated form, m-dobdc, reacts with metal ions (e.g., Mg, Mn, Fe, Co, Ni) to form isostructural frameworks known as the M₂(m-dobdc) series.[4][5][6][7]

The meta-positioning of the carboxylate groups is critical. Unlike its para-isomer (2,5-dihydroxyterephthalic acid), which forms linear rods resulting in hexagonal channels (the MOF-74 series), the m-dobdc linker's geometry forces a bend in the pore walls.[5] This structural difference alters the symmetry of the ligand field at the open metal sites, leading to increased charge density and enhanced binding enthalpies for small gas molecules like H₂.[5][7] This makes the M₂(m-dobdc) series highly promising for applications in selective gas storage and separation, particularly for olefin/paraffin separations.[6]

MOF_Formation Linker This compound (m-H₄dobdc) COOH OH OH COOH Solvothermal Solvothermal Synthesis Linker->Solvothermal Metal Metal Ions (M²⁺) (e.g., Mn, Fe, Co, Ni) Metal->Solvothermal MOF M₂(m-dobdc) Framework Porous Crystalline Structure with Open Metal Sites Solvothermal->MOF

Caption: Formation of M₂(m-dobdc) MOFs from metal ions and the linker.

Potential in Drug Development and Medicinal Chemistry

While this compound itself is not an active pharmaceutical ingredient, its core structure—the dihydroxybenzoic acid scaffold—is a well-known pharmacophore present in numerous bioactive natural products and synthetic drugs.[10] Isomers and derivatives of this scaffold exhibit a wide range of biological activities:

  • Antioxidant and Radical Scavenging: The catechol-like arrangement (adjacent hydroxyl groups) found in isomers like 3,4-dihydroxybenzoic acid is a potent antioxidant and metal-chelating moiety, which is relevant for combating oxidative stress in neurodegenerative diseases.[4] The resorcinol moiety in the 4,6-isomer is also expected to possess radical scavenging capabilities.

  • Enzyme Inhibition: Dihydroxybenzoic acid derivatives have been explored as inhibitors for enzymes like acetylcholinesterase, which is a target in Alzheimer's disease treatment.[4]

  • Antimicrobial and Anticancer Activity: Various hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated significant antimicrobial and selective antiproliferative activity against cancer cell lines.[13]

Therefore, this compound serves as an excellent and structurally unique starting material for generating chemical libraries. Its two carboxylic acid groups provide handles for amide coupling, allowing for the systematic exploration of chemical space to develop novel therapeutic candidates.

Conclusion

This compound is more than a simple aromatic dicarboxylic acid; it is a precision-engineered building block with significant potential in both materials science and medicinal chemistry. Its unique meta-oriented geometry makes it an indispensable linker for creating a new generation of Metal-Organic Frameworks with tailored gas adsorption properties. The underlying dihydroxybenzoic acid motif provides a validated scaffold for the development of novel bioactive compounds. The robust and high-yielding synthesis via the Kolbe-Schmitt reaction ensures its accessibility for further research and application. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and innovate with this versatile molecule.

References

An In-depth Technical Guide to the Solubility of 4,6-Dihydroxyisophthalic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,6-Dihydroxyisophthalic Acid

This compound, with the chemical formula C₈H₆O₆, is an aromatic organic compound characterized by a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and two hydroxyl groups at positions 4 and 6.

  • IUPAC Name: 4,6-dihydroxybenzene-1,3-dicarboxylic acid[1][2]

  • CAS Number: 19829-74-4[1][2][3][4][5][6]

  • Molecular Weight: 198.13 g/mol [1][2][3]

The presence of both acidic carboxyl groups and phenolic hydroxyl groups imparts this molecule with a high degree of polarity and the capacity for extensive hydrogen bonding, which are the primary determinants of its solubility characteristics. Its applications are emerging in the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as an intermediate in the preparation of pharmacologically active molecules.

Qualitative Solubility Profile

General qualitative assessments indicate that this compound exhibits solubility in polar protic and polar aprotic solvents, while demonstrating insolubility in non-polar solvents.

  • Soluble in: Water, Alcohols (e.g., methanol, ethanol), and Ester solvents (e.g., ethyl acetate)[7].

  • Insoluble in: Non-polar solvents[7].

This solubility pattern is consistent with the "like dissolves like" principle, where the polar functional groups of this compound interact favorably with polar solvent molecules.

Insights from Structurally Analogous Compounds

In the absence of specific quantitative data for this compound, an analysis of the solubility of structurally related compounds can provide valuable predictive insights.

Isophthalic Acid

Isophthalic acid, the parent compound lacking hydroxyl groups, displays limited solubility in water, which increases with temperature. It is, however, more soluble in organic solvents.

SolventSolubility ( g/100 mL) at 20°C
Water~0.14[8]

The introduction of two hydroxyl groups in this compound is expected to significantly increase its polarity and hydrogen bonding capability, thereby enhancing its solubility in polar solvents like water and alcohols compared to isophthalic acid.

Dihydroxybenzoic Acids

Other dihydroxybenzoic acid isomers offer further clues. For instance, 2,4-dihydroxybenzoic acid is described as moderately soluble in water and more soluble in ethanol and acetone[7]. 3,5-dihydroxybenzoic acid is also soluble in water, ethanol, and acetone. The presence of multiple hydrogen bond donors and acceptors in these molecules contributes to their affinity for polar solvents.

Factors Influencing Solubility

The solubility of this compound is a multifactorial property influenced by both intrinsic and extrinsic factors.

  • Molecular Structure: The two carboxylic acid and two hydroxyl groups are the primary drivers of its polarity and capacity for hydrogen bonding with solvent molecules.

  • Solvent Polarity: Polar solvents capable of hydrogen bonding are the most effective at solvating this molecule.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

  • pH: The carboxylic acid groups (and to a lesser extent, the phenolic hydroxyl groups) will ionize in basic solutions, forming highly soluble carboxylate salts. Therefore, the aqueous solubility of this compound is expected to be significantly higher at elevated pH.

Caption: Key factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the equilibrium solubility of a compound.

Principle

The shake-flask method involves agitating an excess of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined analytically.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., deionized water, ethanol, methanol, acetone, ethyl acetate, DMSO)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G A 1. Sample Preparation B 2. Equilibration A->B Add excess solid to solvent C 3. Phase Separation B->C Shake at constant T D 4. Sample Dilution C->D Centrifuge & Filter E 5. Analytical Measurement D->E Dilute supernatant F 6. Calculation E->F HPLC or UV-Vis

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

    • Add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (typically 24-72 hours).

  • Phase Separation:

    • Once equilibrium is established, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Sample Analysis:

    • Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

  • Calculation:

    • Calculate the solubility of this compound in the chosen solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in units such as g/100 mL, mg/mL, or mol/L.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in scientific literature, a strong theoretical and comparative basis suggests its favorable solubility in polar solvents. This guide provides researchers and drug development professionals with a robust framework for understanding and experimentally determining the solubility of this promising compound. The provided protocol for the shake-flask method, coupled with appropriate analytical techniques, will enable the generation of the critical data needed to advance the application of this compound in various scientific and industrial fields.

References

A Comprehensive Spectroscopic Guide to 4,6-Dihydroxyisophthalic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the spectroscopic properties of 4,6-dihydroxyisophthalic acid (4,6-DHIPA), a key aromatic building block in the development of novel pharmaceuticals, functional polymers, and metal-organic frameworks (MOFs). As a Senior Application Scientist, the following content is structured to deliver not just raw data, but a foundational understanding of the principles behind the spectroscopic characterization of this important molecule. This guide is intended for researchers, scientists, and drug development professionals who require a thorough and practical understanding of 4,6-DHIPA's spectral features.

Introduction: The Significance of this compound

This compound, also known as resorcinol-4,6-dicarboxylic acid, possesses a unique molecular architecture. The electron-donating hydroxyl groups and electron-withdrawing carboxylic acid moieties on the benzene ring create a molecule with rich electronic and chemical properties. Accurate and comprehensive spectroscopic analysis is paramount for confirming its identity, purity, and for understanding its behavior in various chemical environments. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure and Properties:

  • IUPAC Name: 4,6-dihydroxybenzene-1,3-dicarboxylic acid[1][2]

  • CAS Number: 19829-74-4[1][2][3]

  • Molecular Formula: C₈H₆O₆[1][2][3]

  • Molecular Weight: 198.13 g/mol [1]

Synthesis of this compound via the Kolbe-Schmitt Reaction

The most common and effective method for synthesizing this compound is the Kolbe-Schmitt carboxylation of resorcinol.[4][5][6] This reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under pressure and at elevated temperatures.

Experimental Protocol: Synthesis
  • Preparation of Potassium Resorcinate: In a high-pressure autoclave, dissolve resorcinol in an aqueous solution of potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). The use of a potassium salt is crucial for directing the carboxylation to the 4 and 6 positions.

  • Drying: Remove the solvent under reduced pressure to obtain a dry powder of potassium resorcinate. The absence of water is critical for achieving a high yield.

  • Carboxylation: Pressurize the autoclave with carbon dioxide gas to approximately 0.3 MPa. Heat the vessel to around 150-200°C and maintain the reaction for several hours with constant stirring.[7]

  • Work-up: After cooling, dissolve the solid reaction mixture in water.

  • Acidification: Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3. This will precipitate the crude this compound.

  • Purification: The crude product can be purified by recrystallization from hot water or an appropriate organic solvent to yield a white to off-white crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical, as the acidic protons of the hydroxyl and carboxylic acid groups are exchangeable and may not be observed in the presence of D₂O.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

Predicted ¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0 - 13.0Broad Singlet2H-COOHThe acidic protons of carboxylic acids typically appear as broad singlets in this downfield region.[8][9]
~9.0 - 10.0Broad Singlet2HAr-OHPhenolic hydroxyl protons also give rise to broad signals, the exact chemical shift of which is dependent on concentration and solvent.
~8.0Singlet1HH-2This proton is situated between two electron-withdrawing carboxylic acid groups, leading to significant deshielding and a downfield chemical shift.
~6.5Singlet1HH-5This proton is ortho to two electron-donating hydroxyl groups, resulting in increased electron density and an upfield chemical shift.
Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170 - 175C1, C3 (-COOH)The carbonyl carbons of the carboxylic acid groups are expected in this characteristic downfield region.[10]
~160 - 165C4, C6 (-COH)The carbons directly attached to the hydroxyl groups will be significantly deshielded and appear at a downfield chemical shift.
~135 - 140C2The chemical shift of this carbon is influenced by the adjacent carboxylic acid groups.
~110 - 115C1, C3 (ipso-carbons)The carbons to which the carboxylic acid groups are attached will have a distinct chemical shift.
~105 - 110C5This carbon is shielded by the two ortho hydroxyl groups, resulting in an upfield chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in this compound based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method): [2][11]

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.

    • In an agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder.

    • Add approximately 100-200 mg of the dry KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[12]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Predicted FTIR Data and Interpretation

The FTIR spectrum of this compound will be dominated by the vibrational modes of the hydroxyl and carboxyl functional groups.

Predicted Wavenumber (cm⁻¹)Vibrational ModeDescription
3200 - 2500 (broad)O-H stretch (carboxylic acid)The broadness of this band is due to strong intermolecular hydrogen bonding between the carboxylic acid groups.[8]
3500 - 3200 (broad)O-H stretch (phenol)This broad absorption arises from the stretching vibration of the phenolic hydroxyl groups, also involved in hydrogen bonding.
~1700C=O stretch (carboxylic acid)This strong, sharp peak is characteristic of the carbonyl group in an aromatic carboxylic acid. Conjugation with the aromatic ring may slightly lower this frequency.
~1600, ~1470C=C stretch (aromatic ring)These bands are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
~1300C-O stretch and O-H bend (carboxylic acid)These vibrations are coupled and appear in this region.
~1200C-O stretch (phenol)The stretching vibration of the carbon-oxygen bond of the phenolic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for confirming its molecular formula and for structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, direct insertion or a heated probe can be used. For less volatile compounds, derivatization (e.g., silylation) may be necessary for analysis by gas chromatography-mass spectrometry (GC-MS).[13] Electrospray ionization (ESI) is a suitable technique for direct analysis from a solution.[14]

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[15] ESI is a soft ionization technique that typically yields the molecular ion or a protonated/deprotonated molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum Data and Interpretation

Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 198, corresponding to the molecular weight of this compound.

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z 180): Dehydration is a common fragmentation pathway for molecules containing hydroxyl groups.

    • Loss of COOH (m/z 153): Cleavage of a carboxylic acid group is a characteristic fragmentation for aromatic carboxylic acids.[15]

    • Loss of CO₂ (m/z 154): Decarboxylation is another common fragmentation pathway for carboxylic acids.

    • Sequential Losses: Expect to see peaks corresponding to sequential losses, such as the loss of water followed by the loss of carbon monoxide.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [C₈H₆O₆]⁺˙ m/z = 198 M_minus_H2O [C₈H₄O₅]⁺˙ m/z = 180 M->M_minus_H2O - H₂O M_minus_COOH [C₇H₅O₄]⁺ m/z = 153 M->M_minus_COOH - •COOH M_minus_CO2 [C₇H₆O₄]⁺˙ m/z = 154 M->M_minus_CO2 - CO₂ M_minus_H2O_minus_CO [C₇H₄O₄]⁺˙ m/z = 152 M_minus_H2O->M_minus_H2O_minus_CO - CO

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in various scientific fields. This guide has provided a detailed framework for understanding the expected ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for this compound. While the presented spectral data is predictive due to the limited availability of public experimental spectra, the interpretations are grounded in the well-established principles of spectroscopic analysis of analogous aromatic compounds. The provided experimental protocols offer a solid starting point for researchers to obtain and interpret high-quality spectroscopic data for this compound, ensuring the integrity and success of their research endeavors.

References

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4,6-Dihydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4,6-Dihydroxyisophthalic acid, a key building block in the synthesis of advanced materials and pharmaceutical compounds, possesses a thermal stability profile that is critical to its application and processing. This technical guide provides a comprehensive analysis of the thermal behavior of this compound, drawing upon analogous data from structurally related compounds to predict its stability and decomposition pathways. Detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are presented to enable researchers to experimentally validate these predictions. This guide is intended to serve as a foundational resource for scientists and engineers working with this versatile molecule, providing both theoretical insights and practical methodologies for its thermal characterization.

Introduction to this compound

This compound, also known as resorcinol-4,6-dicarboxylic acid, is an aromatic organic compound with the chemical formula C₈H₆O₆. Its structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at positions 4 and 6, and two carboxylic acid (-COOH) groups at positions 1 and 3. This arrangement of functional groups imparts the molecule with unique chemical reactivity and makes it a valuable precursor in the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical agents. Understanding the thermal stability of this compound is paramount for its effective use in high-temperature applications and for ensuring the integrity of the final products.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that there is some variability in the reported melting points, which may be attributed to differences in purity and measurement techniques.

PropertyValueSource(s)
Molecular Formula C₈H₆O₆N/A
Molecular Weight 198.13 g/mol N/A
Melting Point 308-310 °C or 345-347 °CN/A
Boiling Point 551.0 ± 35.0 °C (Predicted)N/A
Density 1.8 ± 0.1 g/cm³N/A

Predicted Thermal Stability and Decomposition Profile

Insights from Dihydroxybenzoic Acid Isomers

A thermochemical study of 2,4-, 2,6-, and 3,4-dihydroxybenzoic acids utilizing TGA and DSC revealed that these isomers do not undergo appreciable decomposition within the temperature ranges typically used for vaporization studies.[1] This suggests that the dihydroxybenzoic acid scaffold is thermally stable at lower temperatures, and significant decomposition of this compound is likely to occur at temperatures well above its melting point.

Analogy with Trihydroxybenzoic Acid (Gallic Acid)

A more informative analogue is 3,4,5-trihydroxybenzoic acid (gallic acid), which has been studied by TGA and DSC. The thermal decomposition of anhydrous gallic acid was found to commence at 210°C and proceed in two distinct steps.[2][3][4] This provides a reasonable estimate for the onset of decomposition for a polyhydroxylated benzoic acid derivative like this compound.

Analogy with Resorcinol

Resorcinol (1,3-dihydroxybenzene) is a key precursor in the synthesis of this compound. Studies on the pyrolysis of resorcinol have identified a complex mixture of 51 decomposition products, with carbon monoxide (CO) and carbon dioxide (CO₂) being major components.[5] This strongly suggests that the thermal decomposition of this compound will involve decarboxylation (loss of CO₂) from the carboxylic acid groups and subsequent fragmentation of the aromatic ring, leading to the formation of CO and other small organic molecules.

Based on these analogies, the thermal decomposition of this compound is predicted to proceed via the following pathway:

Decomposition_Pathway A This compound B Decarboxylation A->B Heat ( > 210°C) C Resorcinol + 2CO₂ B->C D Further Decomposition C->D Higher Temperatures E Phenolic Fragments + CO + H₂O D->E

Caption: Predicted thermal decomposition pathway of this compound.

Recommended Experimental Methodologies for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and quantifying mass loss.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: 25 °C to 600 °C.

  • Data Acquisition: Run the TGA experiment and record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the melting point, enthalpy of fusion, and to detect any phase transitions or exothermic/endothermic decomposition events.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of dry this compound into an aluminum DSC pan and hermetically seal it.

  • Instrument Setup:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: 25 °C to a temperature above the final decomposition temperature determined by TGA (e.g., 400 °C).

  • Data Acquisition: Run the DSC experiment and record the heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate decomposition events. Integrate the peak areas to determine the enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Protocol:

  • Sample Preparation: Place a small amount (0.1-0.5 mg) of this compound into a pyrolysis sample cup.

  • Instrument Setup:

    • Pyrolysis Temperature: A temperature corresponding to a significant decomposition event observed in the TGA/DSC is recommended (e.g., 350-400 °C).

    • GC Column: A standard non-polar or mid-polar capillary column is suitable for separating a wide range of organic compounds.

    • GC-MS Parameters: Use standard temperature programming for the GC and a mass range of 10-500 amu for the MS.

  • Data Acquisition and Analysis: Pyrolyze the sample and acquire the chromatogram and mass spectra of the decomposition products. Identify the products by comparing their mass spectra to a library (e.g., NIST).

Experimental_Workflow cluster_0 Thermal Analysis cluster_1 Data Output cluster_2 Interpretation A TGA D Decomposition Temperature Mass Loss (%) A->D B DSC E Melting Point Enthalpy of Fusion Decomposition Enthalpy B->E C Py-GC-MS F Decomposition Products (e.g., CO₂, CO, Phenols) C->F G Thermal Stability Profile D->G E->G H Decomposition Mechanism F->H G->H

Caption: Experimental workflow for the thermal analysis of this compound.

Expected Results and Data Interpretation

Based on the analysis of analogous compounds, the following results are anticipated from the experimental investigation of this compound:

  • TGA: A multi-step decomposition process is expected. The initial mass loss, likely occurring above 200 °C, will correspond to the decarboxylation of the two carboxylic acid groups. This would result in a theoretical mass loss of approximately 45.4% (2 * M(CO₂) / M(C₈H₆O₆)). Subsequent mass loss at higher temperatures would be due to the fragmentation of the resorcinol core.

  • DSC: An endothermic peak corresponding to the melting of the compound will be observed. This may be followed by one or more exothermic peaks associated with the decomposition process. The enthalpy of these transitions will provide valuable thermodynamic data.

  • Py-GC-MS: The primary decomposition products are expected to be carbon dioxide. Other identified products will likely include resorcinol, phenol, and smaller hydrocarbon fragments, confirming the proposed decomposition pathway.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently limited, a robust predictive framework can be established through the analysis of structurally related compounds. This guide provides a comprehensive overview of the expected thermal behavior of this important molecule and offers detailed experimental protocols for its thorough characterization. By employing the methodologies outlined herein, researchers can obtain the critical data necessary to optimize processing conditions, ensure product quality, and advance the application of this compound in their respective fields.

References

synthesis of 4,6-Dihydroxyisophthalic acid from resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,6-Dihydroxyisophthalic Acid from Resorcinol

Executive Summary

This compound is a valuable aromatic compound serving as a crucial building block in the synthesis of advanced polymers, dyes, and specialty chemicals.[1] This guide provides a comprehensive, in-depth exploration of its synthesis from resorcinol, focusing on the direct dicarboxylation via a modified Kolbe-Schmitt reaction. We delve into the underlying reaction mechanism, present a field-proven, high-yield experimental protocol, and address critical aspects of process optimization, safety, and product characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the laboratory-scale and large-scale preparation of this important chemical intermediate.

Introduction: Significance and Synthetic Overview

This compound (CAS: 19829-74-4), with the molecular formula C₈H₆O₆, is a white crystalline solid characterized by a benzene ring substituted with two hydroxyl groups and two carboxylic acid groups.[2][3] Its structure, featuring the highly activated resorcinol core, makes it an important monomer for high-performance polyesters and a versatile intermediate in the fine chemicals industry.[1]

The primary and most direct route to this compound is the carboxylation of resorcinol. While several methods exist for the carboxylation of phenols, the Kolbe-Schmitt reaction remains the most prominent. This reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide, typically under elevated temperature and pressure. This guide focuses on an optimized Kolbe-Schmitt type methodology that offers significant advantages, including high yields and simplified purification, by operating at substantially lower pressures than traditional protocols.[4]

The Kolbe-Schmitt Reaction: A Mechanistic Perspective

The synthesis of this compound from resorcinol is a classic example of electrophilic aromatic substitution, specifically facilitated by the Kolbe-Schmitt reaction. The causality behind this transformation hinges on the high electron-donating capacity of the two hydroxyl groups on the resorcinol ring.

Mechanism:

  • Deprotonation: The process begins with the deprotonation of the acidic phenolic hydroxyl groups of resorcinol by a strong base, typically potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). This forms the highly nucleophilic dipotassium resorcinolate salt. The choice of a potassium salt over a sodium salt is often preferred as it can favor specific isomer formation.[5]

  • Electrophilic Attack: The electron-rich resorcinolate anion acts as a potent nucleophile. Carbon dioxide (CO₂), although a weak electrophile, is then able to attack the aromatic ring. The negative charge of the phenoxide enhances the ring's reactivity, directing the substitution to the ortho and para positions relative to the hydroxyl groups.

  • Dicarboxylation: Due to the strong activation provided by both hydroxyl groups, the ring is susceptible to a second carboxylation event, leading to the desired this compound. The positions 4 and 6 are ortho to one hydroxyl group and para to the other, making them highly favorable sites for electrophilic attack.

  • Tautomerization & Protonation: The intermediate cyclohexadienone carboxylate rapidly tautomerizes to restore aromaticity. A final acidification step during the work-up protonates the carboxylate groups, precipitating the final product.

The reaction conditions, particularly temperature, pressure, and the nature of the alkali metal cation, are critical in controlling the reaction rate and the regioselectivity, influencing the ratio of dicarboxylated product to mono-carboxylated byproducts like 2,4- and 2,6-dihydroxybenzoic acid.[6]

Kolbe_Schmitt_Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2 & 3: Dicarboxylation cluster_2 Step 4: Acidification & Isolation Resorcinol Resorcinol Resorcinolate Dipotassium Resorcinolate Resorcinol->Resorcinolate + Base 2 KOH Base->Resorcinolate Water 2 H₂O CO2 2 CO₂ (Pressure) Intermediate Dicarboxylated Intermediate (Cyclohexadienone form) Resorcinolate->Intermediate + CO2->Intermediate Dicarboxylate_Salt Dipotassium 4,6-Dihydroxyisophthalate Intermediate->Dicarboxylate_Salt Tautomerization Acid 2 HCl Final_Product This compound Dicarboxylate_Salt->Final_Product + Acid->Final_Product Salt 2 KCl

Caption: Mechanism of the dicarboxylation of resorcinol.

Optimized High-Yield Synthesis Protocol

This protocol is based on an improved method that achieves high yields without the need for extreme pressures or complex purification steps.[4] The self-validating nature of this protocol lies in its simplicity and high conversion rate, which minimizes the formation of impurities that would otherwise complicate downstream processing.

Materials and Equipment
Reagents Grade Equipment
Resorcinol99%+High-pressure autoclave/reactor (e.g., Parr)
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Magnetic stirrer with heating mantle
Carbon Dioxide (CO₂)99.8% or higherGas cylinder with regulator
Hydrochloric Acid (HCl)37%, ACS ReagentBeakers, graduated cylinders
Distilled WaterBuchner funnel and vacuum flask
n-Octane (Solvent)AnhydrouspH indicator strips or pH meter

Experimental Workflow Diagram

Workflow A 1. Charge Reactor (Resorcinol, KOH, n-Octane) B 2. Seal and Purge (with N₂ or Ar) A->B C 3. Pressurize with CO₂ (to 0.3 MPa) B->C D 4. Heat and Stir (Target Temperature) C->D E 5. Reaction Period (Monitor T and P) D->E F 6. Cool Down (to Room Temperature) E->F G 7. Vent Reactor F->G H 8. Transfer Mixture (to Beaker) G->H I 9. Acidify with HCl (to pH < 2) H->I J 10. Precipitate Product I->J K 11. Isolate by Filtration J->K L 12. Wash with Water K->L M 13. Dry Product (Vacuum Oven) L->M

Caption: Step-by-step experimental workflow for synthesis.

Step-by-Step Methodology
  • Reactor Charging: In a suitable high-pressure reactor, charge resorcinol, potassium hydroxide, and n-octane as the solvent. The use of a high-boiling, inert solvent like n-octane facilitates heat transfer and mixing.

  • Sealing and Inerting: Seal the reactor according to the manufacturer's instructions. To prevent oxidation of the electron-rich resorcinol at high temperatures, purge the reactor vessel several times with an inert gas such as nitrogen or argon to remove atmospheric oxygen.

  • Pressurization: Pressurize the reactor with carbon dioxide to a pressure of 0.3 MPa. This relatively low pressure is a key advantage of this improved method, enhancing safety and reducing equipment demands.[4]

  • Heating and Reaction: Begin stirring and heat the reactor to the target reaction temperature (e.g., 220 °C). Maintain the temperature and pressure for the specified reaction time (e.g., 4 hours).[4] The reaction is exothermic, so careful temperature control is essential.

  • Cooling and Depressurization: After the reaction period, turn off the heating and allow the reactor to cool to room temperature. Once cooled, slowly and carefully vent the excess CO₂ pressure in a well-ventilated fume hood.

  • Product Work-up: Open the reactor and transfer the reaction mixture to a large beaker. The product is present as its potassium salt.

  • Acidification and Precipitation: While stirring, slowly add concentrated hydrochloric acid to the aqueous solution. This will neutralize the excess base and protonate the carboxylate salt. Continue adding acid until the solution is strongly acidic (pH < 2), which will cause the this compound to precipitate out of the solution as a solid.[7][8]

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water to remove potassium chloride and any other water-soluble impurities.

  • Drying: Dry the purified white solid in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight. The reported yield for this optimized process is as high as 93%.[4]

Data Summary and Characterization

Table of Optimized Reaction Parameters
ParameterValue / ConditionRationale / Causality
Reactant Ratio Optimized based on stoichiometry and excess baseSufficient base is critical for complete deprotonation of resorcinol, driving the reaction forward.
Solvent n-OctaneProvides an inert medium with a high boiling point suitable for the reaction temperature and aids in heat transfer.
Base Potassium Hydroxide (KOH)Forms the highly reactive potassium resorcinolate salt.[4]
Reaction Temperature ~220 °CProvides the necessary activation energy for carboxylation while minimizing thermal decomposition.[4]
CO₂ Pressure 0.3 MPaSufficient CO₂ concentration to act as the carboxylating agent without requiring high-pressure equipment.[4]
Reaction Time ~4 hoursAllows the reaction to proceed to completion for high conversion.[4]
Reported Yield 93%The optimized conditions lead to high selectivity and conversion, minimizing byproduct formation.[4]
Characterization of this compound
  • Appearance: White crystalline powder.[1]

  • Melting Point: 308-310 °C.[3]

  • Solubility: Soluble in water, alcohol, and ester solvents.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carboxyl carbons and the distinct carbons of the substituted benzene ring.

  • FT-IR: The infrared spectrum should display characteristic broad O-H stretching bands for the hydroxyl and carboxylic acid groups, as well as a strong C=O stretching band for the carboxylic acid.

Safety and Hazard Management

The synthesis of this compound involves hazardous materials and procedures. A thorough risk assessment is mandatory before commencing any work.

Chemical Hazard Overview
ChemicalKey HazardsRecommended Precautions
Resorcinol Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction.[9][10]Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid dust inhalation.[11][12]
Potassium Hydroxide Corrosive, causes severe skin burns and eye damage.Wear appropriate PPE, including chemical-resistant gloves and safety goggles. Handle with care to avoid contact.
Hydrochloric Acid Corrosive, causes severe skin burns and eye damage, may cause respiratory irritation.Always add acid to water, never the reverse. Use in a fume hood with appropriate PPE.
Carbon Dioxide Asphyxiant at high concentrations. Gas under pressure can cause cryogenic burns.Ensure adequate ventilation. Secure gas cylinders properly.
Procedural Hazards
  • High-Pressure Operations: The use of a pressurized reactor carries a risk of catastrophic failure if not operated correctly. Regular inspection and maintenance of the autoclave are crucial. Never exceed the manufacturer's specified pressure and temperature limits.

  • High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Use appropriate thermal protection and ensure the heating system is properly controlled.

All experimental work should be conducted in a well-ventilated laboratory or fume hood. An emergency safety shower and eyewash station must be readily accessible.[9]

Troubleshooting and Field Insights

  • Low Yield: Insufficient yield can result from several factors. Ensure the resorcinol is of high purity and dry, as moisture can interfere with the reaction. Confirm that the system is truly inert; oxygen can lead to oxidative side reactions, appearing as colored impurities. An insufficient amount of base will result in incomplete phenoxide formation.

  • Byproduct Formation: The primary byproducts are mono-carboxylated species (2,4- and 2,6-dihydroxybenzoic acid). If these are significant, it may indicate that the reaction time or temperature was insufficient for the second carboxylation to occur.

  • Product Discoloration: A pink or brown hue in the final product often indicates oxidation of phenolic compounds. Purging thoroughly with inert gas before heating is the most effective preventative measure. If discoloration persists, a recrystallization step may be necessary.

Conclusion

The synthesis of this compound from resorcinol via a modified Kolbe-Schmitt reaction represents an efficient and high-yielding pathway to this valuable chemical. By understanding the core mechanism and carefully controlling key reaction parameters such as temperature, pressure, and atmospheric conditions, researchers can reliably produce this compound with high purity. The protocol detailed herein, which utilizes significantly lower pressure than traditional methods, not only enhances the safety profile of the synthesis but also simplifies the experimental setup and subsequent purification, making it an authoritative and practical choice for laboratory and pilot-scale production.

References

The Unfolding Therapeutic Potential of 4,6-Dihydroxyisophthalic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The privileged scaffold of 4,6-dihydroxyisophthalic acid, characterized by its unique arrangement of hydroxyl and carboxylic acid functionalities, presents a fertile ground for the exploration of novel therapeutic agents. This technical guide delves into the burgeoning field of this compound derivatives, offering a comprehensive overview of their known and potential biological activities. While research on this specific scaffold is still emerging, this guide synthesizes current knowledge, drawing parallels from the closely related and more extensively studied 4-hydroxyisophthalic acid derivatives, to provide a forward-looking perspective for researchers in drug discovery and medicinal chemistry. We will explore the antimicrobial, antioxidant, and anticancer potential of these compounds, underpinned by a discussion of their structure-activity relationships and detailed experimental protocols for their biological evaluation.

Introduction: The Architectural Promise of a Dihydroxylated Scaffold

Isophthalic acid derivatives have long been recognized for their diverse applications, ranging from polymer chemistry to pharmacology. The introduction of hydroxyl groups onto the benzene ring dramatically alters the molecule's physicochemical properties, bestowing upon it the capacity for hydrogen bonding, metal chelation, and radical scavenging. The specific 4,6-dihydroxy substitution pattern creates a unique electronic and steric environment, suggesting a distinct pharmacological profile compared to other hydroxylated analogues.

The core structure of this compound offers multiple points for chemical modification, primarily at the two carboxylic acid groups and the two hydroxyl groups. This versatility allows for the generation of a wide array of derivatives, including amides, esters, and hydrazides, each with the potential for tailored biological activity. This guide will serve as a foundational resource for scientists looking to harness the therapeutic potential of this promising class of compounds.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the urgent discovery of novel antimicrobial agents. Derivatives of hydroxylated isophthalic acids have shown promise in this arena, with a significant body of research focusing on the antimicrobial properties of 4-hydroxyisophthalic acid amides.

Insights from 4-Hydroxyisophthalic Acid Anilides

Extensive studies on 1,3-bis-anilides of 4-hydroxyisophthalic acid have revealed significant activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] The antimicrobial efficacy of these compounds is intricately linked to the nature and position of substituents on the anilide rings.

Key Structure-Activity Relationship (SAR) Observations:

  • Halogenation: The introduction of halogen atoms (F, Cl, Br, I) on the anilide rings generally enhances antibacterial activity.[3]

    • Fluoro-derivatives have demonstrated notable inhibitory effects, particularly against S. aureus and M. paratuberculosis.[3]

    • Iodo-derivatives have been reported to exhibit broad-spectrum antimicrobial activity, including some antifungal effects.[3]

  • Nitro Groups: The presence of nitro groups, especially in combination with halogens (nitro-halogen derivatives), has been identified as a key feature for potent antimicrobial activity against both bacteria and fungi.[2]

These findings strongly suggest that the this compound scaffold, when derivatized with appropriate anilides, could yield a new generation of potent antimicrobial agents. The additional hydroxyl group, in comparison to the 4-hydroxy analogues, may contribute to enhanced binding to bacterial targets or improved pharmacokinetic properties.

Quantitative Antimicrobial Data for 4-Hydroxyisophthalic Acid Anilide Derivatives

While specific quantitative data for this compound derivatives remains to be extensively published, the data from 4-hydroxyisophthalic acid anilides provides a valuable benchmark for future studies.

Derivative TypeSubstitution on Anilide RingReported Antimicrobial ActivityTested Organisms
1,3-bis-(halogen-anilides)Fluoro-Inhibitory activity, especially toward S. aureus and M. paratuberculosis.[3]Gram-positive and Gram-negative bacteria.[3]
Iodo-Broad-spectrum in vitro antimicrobial activity; some antifungal activity.[3]Gram-positive and Gram-negative bacteria, C. albicans, A. niger.[3]
Chloro-, Bromo-Significant activity against Gram-positive and Gram-negative bacteria; little to no antifungal activity.[3]Gram-positive and Gram-negative bacteria, C. albicans, A. niger.[3]
Variously Substituted AnilidesNitro-halogen-Varying degrees of activity against Gram-positive and Gram-negative bacteria, and fungi.[2]S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans, A. niger, and others.[2]

Antioxidant Activity: Quenching the Flames of Oxidative Stress

The phenolic nature of this compound inherently suggests antioxidant potential. The two hydroxyl groups on the aromatic ring are well-positioned to act as hydrogen donors, thereby neutralizing free radicals and mitigating oxidative damage, a key pathological factor in numerous chronic diseases.

The antioxidant capacity of phenolic compounds is influenced by the number and position of hydroxyl groups, as well as the presence of other electron-donating or electron-withdrawing groups on the aromatic ring. The resorcinol-like arrangement of the hydroxyl groups in this compound derivatives may confer potent radical scavenging properties.

While specific IC50 values for this compound derivatives are not yet widely reported in the literature, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard method for evaluating the antioxidant activity of such compounds.[4]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Several classes of isophthalic acid derivatives have been investigated for their potential as anticancer agents. For instance, certain derivatives have been designed as ligands for the C1 domain of protein kinase C (PKC), a key enzyme involved in cancer cell signaling.[5]

The antiproliferative activity of this compound derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of human cancer cell lines.[6][7] This assay provides a quantitative measure of cell viability and allows for the determination of IC50 values, which represent the concentration of a compound required to inhibit cell growth by 50%.

The structural features of this compound derivatives, including their potential to induce apoptosis and inhibit key signaling pathways, make them an intriguing class of compounds for further investigation in oncology.

Experimental Protocols: A Practical Guide to Biological Evaluation

To facilitate research in this area, this section provides detailed, step-by-step methodologies for the key experiments used to assess the biological activities of this compound derivatives.

Synthesis and Biological Evaluation Workflow

The general workflow for investigating the therapeutic potential of these derivatives involves synthesis, purification, characterization, and subsequent biological screening.

Synthesis and Evaluation Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start This compound synthesis Derivative Synthesis (e.g., Amidation, Esterification) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Characterization (e.g., NMR, MS) purification->characterization antimicrobial Antimicrobial Assays (e.g., Kirby-Bauer) characterization->antimicrobial Test Compound antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant Test Compound anticancer Anticancer Assays (e.g., MTT) characterization->anticancer Test Compound sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar antioxidant->sar anticancer->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay

This method is a widely used qualitative and semi-quantitative technique to determine the susceptibility of bacteria to antimicrobial agents.[8][9]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

  • Agar Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[10]

  • Disk Application: Aseptically place sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the surface of the inoculated agar plate.[10]

  • Incubation: Incubate the plates at an appropriate temperature (typically 37°C for most bacteria) for 16-24 hours.[10]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of this zone is indicative of the antimicrobial activity of the compound.[10]

Kirby_Bauer_Workflow start Prepare Bacterial Inoculum inoculate Inoculate Mueller-Hinton Agar Plate start->inoculate apply_disks Apply Disks with Test Compound inoculate->apply_disks incubate Incubate at 37°C for 16-24h apply_disks->incubate measure Measure Zone of Inhibition incubate->measure result Determine Susceptibility measure->result DPPH_Assay_Workflow prepare_dpph Prepare DPPH Solution mix Mix DPPH and Test Compound prepare_dpph->mix prepare_sample Prepare Test Compound Dilutions prepare_sample->mix incubate Incubate in the Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 measure->calculate MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate (e.g., 4 hours) add_mtt->incubate solubilize Solubilize Formazan Crystals incubate->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Viability & IC50 measure->calculate

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Aromatic Building Block

4,6-Dihydroxyisophthalic acid, systematically known as 4,6-dihydroxybenzene-1,3-dicarboxylic acid, is a polyfunctional aromatic compound that has garnered significant interest in various fields of chemical and biomedical research. Its rigid structure, featuring two hydroxyl and two carboxylic acid groups on a benzene ring, makes it an exceptional building block for the synthesis of advanced materials and complex organic molecules. The strategic placement of these functional groups allows for diverse chemical modifications, leading to a wide array of derivatives with tailored properties.

This technical guide provides a comprehensive overview of this compound, from its fundamental precursors to its synthesis and cutting-edge applications. It is designed for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's potential in areas such as medicinal chemistry, materials science, and the development of novel therapeutic platforms. We will delve into the intricacies of its synthesis, explore the characteristics of its precursors, and illuminate its role in the creation of innovative materials like metal-organic frameworks (MOFs) for drug delivery.

Chapter 1: Precursors to this compound: A Foundation in Resorcinol Chemistry

The primary and most commercially viable precursor for the synthesis of this compound is resorcinol (1,3-dihydroxybenzene). A thorough understanding of resorcinol's production and purification is paramount for ensuring a high-quality final product.

Commercial Production of Resorcinol

Historically, resorcinol was produced via a sulfonate fusion process. However, modern industrial synthesis predominantly relies on two more efficient routes:

  • The Diisopropylbenzene Route: This process involves the dialkylation of benzene with propylene to form m-diisopropylbenzene. This intermediate is then oxidized to the corresponding dihydroperoxide, which subsequently undergoes acidic cleavage (a Hock rearrangement) to yield resorcinol and acetone.[1] This method is favored for its high yields and co-production of valuable acetone.

  • The Sulfonate Fusion Process: This older method involves the sulfonation of benzene to benzene-1,3-disulfonic acid, followed by fusion with sodium hydroxide at high temperatures. The resulting disodium salt is then acidified to produce resorcinol.[2] While still in use, this process is often more energy-intensive and can generate significant inorganic waste.

Purification of Crude Resorcinol

Crude resorcinol from these processes often contains impurities that can interfere with subsequent reactions. Purification is typically achieved through recrystallization from a mixed solvent system, often involving an aromatic hydrocarbon like toluene and water, or through vacuum distillation.[3][4] The purity of the resorcinol starting material directly impacts the yield and purity of the final this compound.

Chapter 2: Synthesis of this compound: The Kolbe-Schmitt Reaction

The most direct and widely employed method for the synthesis of this compound is the Kolbe-Schmitt reaction , a carboxylation process that utilizes carbon dioxide as the carboxylating agent.[5]

The Reaction Mechanism: A Step-by-Step Elucidation

The Kolbe-Schmitt reaction proceeds through the nucleophilic addition of a phenoxide ion to carbon dioxide. In the case of resorcinol, the reaction is a dicarboxylation. The key steps are as follows:

  • Formation of the Resorcinate Dianion: Resorcinol is treated with a strong base, typically a potassium or sodium hydroxide, to deprotonate both hydroxyl groups, forming the highly nucleophilic resorcinate dianion.

  • Electrophilic Attack by Carbon Dioxide: The electron-rich resorcinate dianion attacks the electrophilic carbon atom of carbon dioxide. The reaction is typically carried out under pressure to increase the concentration of CO2 in the reaction medium.

  • Rearrangement and Protonation: An unstable intermediate is formed, which then rearranges to the more stable carboxylate. A subsequent protonation step, usually by acidification with a mineral acid like HCl, yields the final this compound.

Kolbe_Schmitt_Mechanism

Optimized Experimental Protocol: An Improved One-Pot Synthesis

An improved, high-yield, one-pot synthesis of this compound has been developed, offering advantages over traditional high-pressure methods. This procedure utilizes lower CO2 pressure and shorter reaction times.[3]

Materials:

  • Resorcinol

  • Potassium hydroxide (KOH)

  • Methanol

  • Carbon dioxide (CO2)

  • Hydrochloric acid (HCl, concentrated)

  • Distilled water

Procedure:

  • Preparation of Potassium Resorcinate: In a high-pressure stainless-steel autoclave, dissolve resorcinol in methanol. To this solution, add a stoichiometric amount of potassium hydroxide (2 equivalents) dissolved in a minimal amount of water.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the dry dipotassium resorcinate salt.

  • Carboxylation: Pressurize the autoclave with carbon dioxide to approximately 0.3 MPa. Heat the reactor to 180-200 °C with constant stirring for 4-6 hours.

  • Work-up and Isolation: After cooling the reactor to room temperature, cautiously vent the excess CO2. Dissolve the solid reaction mixture in hot distilled water.

  • Precipitation: While stirring, slowly add concentrated hydrochloric acid to the aqueous solution until the pH is acidic (pH ~1-2). A precipitate of this compound will form.

  • Purification: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash with cold distilled water to remove any inorganic salts.

  • Drying: Dry the purified this compound in a vacuum oven at 60-80 °C to a constant weight. This method can achieve yields of up to 93%.[3]

Chapter 3: Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various research and development endeavors.

PropertyValueReference(s)
CAS Number 19829-74-4[5]
Molecular Formula C₈H₆O₆[5]
Molecular Weight 198.13 g/mol [5]
Melting Point 308-310 °C[6]
Appearance White to off-white solid[7]
Solubility Soluble in water, alcohol, and ester solvents; insoluble in non-polar solvents.
pKa Predicted pKa values are available in the literature.
Spectroscopic Characterization

While specific, high-resolution spectra are best obtained experimentally, typical spectroscopic data for this compound would include:

  • ¹H NMR (DMSO-d₆): Expected signals would correspond to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic protons would likely appear as singlets due to the symmetry of the molecule.

  • ¹³C NMR (DMSO-d₆): Resonances for the carboxyl carbons, the hydroxyl- and carboxyl-substituted aromatic carbons, and the unsubstituted aromatic carbons would be observed.

  • FT-IR (KBr): Characteristic peaks would include a broad O-H stretch from the carboxylic acid and phenol groups, a C=O stretch from the carboxylic acid, and C=C stretching vibrations of the aromatic ring.

  • Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the mass of the compound would be observed, along with potential fragmentation patterns.

Chapter 4: Applications in Drug Development and Materials Science

The unique chemical architecture of this compound makes it a valuable component in the development of advanced materials, particularly for biomedical applications.

A Key Linker in Metal-Organic Frameworks (MOFs) for Drug Delivery

This compound is an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands. The porosity and tunable nature of MOFs make them highly promising for drug delivery applications.

MOF_Drug_Delivery

Advantages of this compound as a MOF Linker:

  • Biocompatibility: The dihydroxybenzoic acid motif is found in many natural products, suggesting good biocompatibility.

  • Strong Coordination: The carboxylate groups form strong coordinate bonds with metal ions, leading to stable MOF structures.

  • Functionalizability: The hydroxyl groups can be further functionalized to tune the properties of the MOF, such as its hydrophilicity or for the attachment of targeting ligands.

Potential as a Scaffold for Novel Therapeutics

While direct evidence for the biological activity of this compound is limited, its derivatives and related compounds have shown promise. For instance, various dihydroxybenzoic acid isomers have demonstrated antioxidant and anti-inflammatory properties.[2][8][9] Furthermore, derivatives of the related 4-hydroxyisophthalic acid have been investigated for their antimicrobial activity.[10] This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents through medicinal chemistry efforts.

Chapter 5: Related Compounds: A Comparative Overview

The properties and applications of this compound can be better understood by comparing it with its isomers and related compounds.

CompoundStructureKey Features and Applications
This compound 1,3-dicarboxylic acid, 4,6-dihydroxySymmetrical structure, ideal for MOF synthesis.
2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid) 1-carboxylic acid, 2,4-dihydroxyAn isomer with different substitution patterns, leading to different coordination geometries in polymers.
2,5-Dihydroxyterephthalic Acid 1,4-dicarboxylic acid, 2,5-dihydroxyA linear linker used in the synthesis of highly porous MOFs.
4-Hydroxyisophthalic Acid 1,3-dicarboxylic acid, 4-hydroxyA related compound whose derivatives have shown biological activities.[10]

Chapter 6: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust. Use in a well-ventilated area or with a fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place in a tightly sealed container.

  • Toxicity: The toxicological properties of this compound have not been extensively studied. Treat as a potentially hazardous substance. For related compounds, irritation to the skin, eyes, and respiratory tract has been reported.

Conclusion: A Promising Future for a Multifunctional Molecule

This compound stands out as a highly versatile and valuable compound in the landscape of chemical synthesis and materials science. Its straightforward synthesis from readily available precursors, coupled with its unique structural and functional attributes, positions it as a key building block for the next generation of advanced materials. The ongoing exploration of its use in creating sophisticated drug delivery systems and as a scaffold for new therapeutic agents underscores its significant potential to contribute to advancements in medicine and technology. As research continues to uncover the full extent of its capabilities, this compound is poised to become an increasingly important tool in the arsenal of chemists and materials scientists worldwide.

References

Methodological & Application

improved one-pot synthesis protocol for 4,6-Dihydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Improved One-Pot Synthesis Protocol for 4,6-Dihydroxyisophthalic Acid

Introduction

This compound (4,6-DHIA) is a valuable aromatic compound featuring a benzene ring functionalized with two hydroxyl groups and two carboxylic acid groups. This specific arrangement of functional groups makes it an important building block, particularly in the burgeoning field of materials science as a linker for creating 2D-carboxylic Metal-Organic Frameworks (MOFs).[1][2] Traditional chemical syntheses of dihydroxy-dicarboxylic acids often rely on the Kolbe-Schmitt reaction, which typically necessitates harsh conditions, including high temperatures and very high pressures of carbon dioxide (up to 100 atm).[3][4][5] These demanding requirements can pose significant safety risks and necessitate specialized, costly equipment, limiting accessibility for many research laboratories.

This application note details an improved, efficient one-pot synthesis of this compound. This protocol, adapted from advancements in Kolbe-Schmitt-type reactions, operates at a significantly lower CO2 pressure and for a shorter duration.[6] The result is a high-yield synthesis that produces a product of sufficient purity to often preclude the need for further chromatographic or decolorization steps, offering a more convenient, safer, and scalable method for researchers, scientists, and drug development professionals.[6]

Reaction Principle and Mechanism

The synthesis is a one-pot, double carboxylation of resorcinol, proceeding via a modified Kolbe-Schmitt reaction mechanism. The Kolbe-Schmitt reaction is a classic method for synthesizing aromatic hydroxy acids, wherein a phenoxide ion undergoes electrophilic substitution with carbon dioxide.[7][8]

The key mechanistic steps are as follows:

  • Deprotonation: Resorcinol, a dihydric phenol, is treated with a strong base, such as potassium hydroxide. The base abstracts the acidic protons from both hydroxyl groups to form the highly reactive dipotassium resorcinate salt. This dianion is a significantly stronger nucleophile than the parent resorcinol, which is critical for the subsequent step.[7]

  • Electrophilic Attack: The electron-rich aromatic ring of the resorcinate dianion attacks the electrophilic carbon atom of carbon dioxide (a relatively weak electrophile). The reaction is directed to the positions ortho to the hydroxyl groups (positions 4 and 6), which are activated by the strong electron-donating nature of the phenoxide groups.

  • Tautomerization & Aromatization: The intermediate undergoes tautomerization to restore the aromaticity of the benzene ring, forming the dicarboxylate salt.

  • Protonation: The final step involves an acidic work-up, where a strong acid like hydrochloric acid is added to protonate the carboxylate groups, precipitating the final product, this compound, from the aqueous solution.[9]

The "improved" nature of this protocol stems from optimized reaction conditions that facilitate the carboxylation at much lower CO2 pressures (e.g., 0.3 MPa) compared to traditional methods, drastically improving the safety profile and equipment requirements of the synthesis.[6]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Double Carboxylation cluster_2 Step 3: Acidification & Precipitation Resorcinol Resorcinol Resorcinate Dipotassium Resorcinate Resorcinol->Resorcinate + 2 KOH Base 2 KOH Intermediate Dipotassium 4,6-dihydroxyisophthalate Resorcinate->Intermediate + 2 CO₂ Water + 2 H₂O CO2 2 CO₂ (Pressure) Product This compound (Product) Intermediate->Product + 2 HCl Acid 2 HCl Salt + 2 KCl G A 1. Charge Reactor (Resorcinol + KOH) B 2. Seal & Purge with CO₂ A->B C 3. Pressurize & Heat (0.3 MPa, 180-200°C, 4-6h) B->C D 4. Cool & Vent C->D E 5. Dissolve in Water D->E F 6. Acidify with HCl (pH 1-2) E->F G 7. Filter Precipitate F->G H 8. Wash (H₂O, MeOH) G->H I 9. Dry Product H->I J Final Product: 4,6-DHIA I->J

References

Application Notes and Protocols for Utilizing 4,6-Dihydroxyisophthalic Acid in the Synthesis of Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Frontier in MOF-based Therapeutics with 4,6-Dihydroxyisophthalic Acid

Metal-Organic Frameworks (MOFs) have emerged as a revolutionary class of porous materials with unprecedented potential in biomedical applications, particularly in the realm of targeted drug delivery.[1] Their high surface area, tunable pore sizes, and the ability to functionalize their organic linkers make them ideal candidates for carrying therapeutic payloads.[2][3] This application note focuses on the use of a specific, highly functional linker, This compound , in the synthesis of a promising family of MOFs for drug delivery applications.

This compound, a derivative of isophthalic acid, offers unique advantages as a linker. Its carboxylate groups provide the necessary coordination sites for forming robust framework structures with metal ions, while the hydroxyl groups can enhance the framework's stability and provide additional sites for drug interaction or post-synthetic modification. This note will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of MOFs based on this versatile linker, with a particular focus on the M2(m-dobdc) series of MOFs (where m-dobdc4- = 4,6-dioxido-1,3-benzenedicarboxylate), which are structural isomers of the well-studied MOF-74 family.[4]

PART 1: Synthesis of M2(m-dobdc) Metal-Organic Frameworks

The synthesis of the M2(m-dobdc) series (M = Mn, Fe, Co, Ni) is typically achieved via a solvothermal method. This process involves the reaction of the this compound linker with a corresponding metal salt in a high-boiling point solvent under elevated temperature and pressure. The choice of metal ion can significantly influence the properties of the resulting MOF, including its porosity and stability.[4]

Detailed Synthesis Protocol: Co2(m-dobdc) as a Representative Example

This protocol details the synthesis of Co2(m-dobdc), a cobalt-based MOF from this family. The same general procedure can be adapted for other divalent metals like Mn, Fe, and Ni by substituting the corresponding metal chloride salt.[4]

Materials:

  • This compound (H4(m-dobdc))

  • Cobalt(II) chloride (CoCl2)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH), anhydrous

  • Schlenk flask (200 mL)

  • Magnetic stir bar

  • Heating mantle with temperature controller

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 200 mL Schlenk flask equipped with a magnetic stir bar, dissolve 240 mg (1.2 mmol) of this compound in 68 mL of anhydrous DMF.

  • Addition of Metal Salt: To this solution, add a solution of 3.0 mmol of CoCl2 (2.5 equivalents) dissolved in 12 mL of anhydrous methanol.

  • Solvothermal Reaction: The flask is then sealed and heated to 120 °C with continuous stirring for 18 hours. During this time, a microcrystalline powder will precipitate.

  • Isolation and Washing: After cooling to room temperature, the powder is collected by filtration. The solid is then washed with fresh DMF.

  • Solvent Exchange: To remove unreacted starting materials and residual solvent from the pores, the collected powder is soaked in 20 mL of fresh DMF at 120 °C for 24 hours. The DMF is then decanted, and the solid is washed with methanol. The powder is then soaked in 20 mL of methanol at 60 °C for 12 hours. This methanol wash is repeated twice.[4]

  • Activation: The final product is activated by heating under dynamic vacuum to remove the coordinated solvent molecules from the metal centers. This step is crucial for achieving a porous material capable of encapsulating guest molecules.

Causality Behind Experimental Choices:

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the premature coordination of water molecules to the metal centers, which can compete with the linker coordination and affect the crystallinity and porosity of the final product.

  • Excess Metal Salt: A molar excess of the metal salt is used to drive the reaction towards the formation of the desired MOF structure and to compensate for any potential side reactions.

  • Solvent Exchange and Activation: The post-synthesis solvent exchange and vacuum heating are essential for removing guest molecules from the pores and exposing the open metal sites, which are critical for both high drug loading and controlled release.

Visualization of the Synthesis Workflow:

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Activation Linker This compound in DMF Reaction Solvothermal Reaction (120°C, 18h) Linker->Reaction Metal CoCl2 in Methanol Metal->Reaction Filtration Filtration & DMF Wash Reaction->Filtration SolventExchange Solvent Exchange (DMF & Methanol) Filtration->SolventExchange Activation Vacuum Activation SolventExchange->Activation Product Activated Co2(m-dobdc) MOF Activation->Product

Caption: Solvothermal synthesis workflow for Co2(m-dobdc) MOF.

PART 2: Characterization of M2(m-dobdc) MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties. A combination of analytical techniques should be employed.

Technique Purpose Expected Outcome for Co2(m-dobdc)
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the synthesized material.A diffraction pattern that matches the simulated pattern from the known crystal structure of Co2(m-dobdc).
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present and confirm the coordination of the linker to the metal centers.Disappearance of the broad O-H stretch from the carboxylic acid groups of the free linker and a shift in the C=O stretching frequency upon coordination to the cobalt ions.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and to confirm the removal of solvent molecules after activation.A distinct weight loss step corresponding to the removal of coordinated solvent molecules, followed by a plateau indicating the thermal stability of the framework before decomposition at higher temperatures.[5]
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the surface area and pore volume of the activated MOF.A type I isotherm characteristic of microporous materials, with a high nitrogen uptake at low relative pressures, indicating a large surface area.

PART 3: Application in Drug Delivery - A Protocol for Doxorubicin Loading and Release

The M2(m-dobdc) family of MOFs, with their open metal sites and porous structure, are excellent candidates for the encapsulation and controlled release of therapeutic agents.[3] This section provides a detailed, albeit prospective, protocol for the loading of the anticancer drug Doxorubicin (DOX) into a synthesized Co2(m-dobdc) MOF and the subsequent in vitro release study. Doxorubicin is a widely used chemotherapeutic agent whose efficacy can be enhanced by targeted delivery systems that minimize systemic toxicity.[6][7]

Protocol: Doxorubicin Loading into Co2(m-dobdc)

Materials:

  • Activated Co2(m-dobdc) MOF

  • Doxorubicin hydrochloride (DOX)

  • Methanol

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of DOX Solution: Prepare a stock solution of Doxorubicin in methanol at a concentration of 1 mg/mL.

  • Drug Loading: Disperse 10 mg of activated Co2(m-dobdc) in 10 mL of the DOX solution.

  • Incubation: Stir the suspension at room temperature in the dark for 24 hours to allow for the diffusion of DOX into the MOF pores.

  • Isolation of DOX-loaded MOF: Centrifuge the suspension to pellet the DOX-loaded MOF.

  • Washing: Wash the pellet with fresh methanol to remove any surface-adsorbed DOX. Repeat the washing step until the supernatant is colorless.

  • Drying: Dry the DOX-loaded Co2(m-dobdc) (DOX@Co2(m-dobdc)) under vacuum at room temperature.

  • Quantification of Drug Loading: The amount of loaded DOX can be determined by measuring the concentration of DOX in the supernatant and washing solutions using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX. The drug loading capacity is calculated as: Loading Capacity (%) = (mass of loaded drug / mass of MOF) x 100

Expected Drug Loading: Based on studies with structurally similar MOFs like MOF-74, a doxorubicin loading capacity in the range of 10-25 wt% can be anticipated.[8][9]

Protocol: In Vitro Doxorubicin Release Study

Procedure:

  • Release Medium: Prepare two release media: PBS at pH 7.4 (simulating physiological pH) and PBS at pH 5.5 (simulating the acidic tumor microenvironment).

  • Release Experiment: Disperse a known amount of DOX@Co2(m-dobdc) in a specific volume of each release medium in separate containers.

  • Incubation: Incubate the suspensions at 37 °C with gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and centrifuge to separate the MOF particles.

  • Quantification of Released Drug: Measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer.

  • Data Analysis: Plot the cumulative percentage of released DOX as a function of time for both pH conditions.

Expected Release Profile: The release of doxorubicin is expected to be pH-dependent, with a faster and more sustained release at the acidic pH of 5.5 compared to the physiological pH of 7.4.[10] This is attributed to the protonation of the doxorubicin molecules and potential destabilization of the MOF structure in acidic conditions, facilitating drug release.

Visualization of the Drug Delivery Mechanism:

DrugDelivery cluster_loading Drug Loading cluster_delivery Drug Delivery MOF Activated Co2(m-dobdc) Loading Incubation & Washing MOF->Loading DOX Doxorubicin Solution DOX->Loading LoadedMOF DOX@Co2(m-dobdc) Loading->LoadedMOF Uptake Cellular Uptake Release pH-Triggered Release (Acidic Tumor Environment) Uptake->Release Target Cancer Cell Release->Target LoadedMOF->Uptake

Caption: Mechanism of doxorubicin delivery using Co2(m-dobdc) MOF.

Conclusion and Future Perspectives

This compound is a highly promising linker for the development of advanced MOFs for drug delivery. The M2(m-dobdc) family of MOFs synthesized from this linker exhibits desirable properties such as high porosity and the presence of open metal sites, which are conducive to high drug loading and controlled release. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of these materials in developing novel cancer therapies and other biomedical applications. Future research should focus on in vivo studies to evaluate the biocompatibility, biodistribution, and therapeutic efficacy of these drug-loaded MOFs.[11][12] Furthermore, post-synthetic modification of the hydroxyl groups on the linker could be explored to attach targeting ligands for active tumor targeting, further enhancing the specificity and efficacy of these promising drug delivery platforms.

References

Application Notes and Protocols for the Preparation and Evaluation of Antimicrobial Anilide Derivatives of 4,6-Dihydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chemical scaffolds with potent antimicrobial properties. Anilide derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities.[1][2] The isophthalic acid backbone, in particular, offers a versatile platform for structural modification to enhance antimicrobial efficacy. This application note provides a comprehensive guide for the synthesis and antimicrobial evaluation of a novel series of compounds: anilide derivatives of 4,6-dihydroxyisophthalic acid.

The rationale for investigating these specific derivatives is rooted in the structure-activity relationships of similar compounds. The phenolic hydroxyl groups on the isophthalic acid ring are anticipated to contribute to the compound's overall bioactivity, potentially through mechanisms involving membrane disruption or enzyme inhibition.[3] By systematically synthesizing a library of anilide derivatives with varied substitutions on the aniline moiety, researchers can explore the impact of electronic and steric effects on antimicrobial potency.

This document is intended for researchers, scientists, and drug development professionals. It offers detailed, step-by-step protocols for the chemical synthesis and purification of these novel compounds, as well as robust methodologies for assessing their antimicrobial activity against a panel of clinically relevant bacteria and fungi. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

PART 1: Chemical Synthesis of 4,6-Dihydroxyisophthalanilide Derivatives

The synthesis of 1,3-bis-anilide derivatives of this compound can be achieved through the direct condensation of the diacid with an appropriate aromatic amine. While direct literature on the 4,6-dihydroxy analogue is limited, the following protocol is adapted from established methods for the synthesis of 1,3-bis-anilides of the closely related 4-hydroxyisophthalic acid.[4][5] This direct amidation is a straightforward and efficient method for generating a library of derivatives for antimicrobial screening.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start This compound + Substituted Aniline Reaction Direct Condensation (High Temperature) Start->Reaction Heat (e.g., 175°C) Workup Cooling and Initial Isolation Reaction->Workup Purification Recrystallization Workup->Purification Suitable Solvent System Characterization Spectroscopic Analysis (NMR, IR, Mass Spec) Purification->Characterization Final Pure Anilide Derivative Characterization->Final

Caption: Synthetic workflow for the preparation of 4,6-dihydroxyisophthalanilide derivatives.

Experimental Protocol: Synthesis of a Representative 1,3-bis-Anilide Derivative

This protocol describes the direct condensation of this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline, 2,4-dichloroaniline, etc.)

  • Reaction vessel suitable for high-temperature reactions

  • Heating mantle or oil bath

  • Recrystallization solvents (e.g., ethanol, methanol, ethyl acetate)

Procedure:

  • Reactant Mixture: In a clean, dry reaction vessel, combine 1.0 equivalent of this compound with 2.2 to 2.5 equivalents of the desired substituted aniline. The excess aniline serves as both a reactant and a solvent at elevated temperatures.

  • Reaction Conditions: Heat the reaction mixture to approximately 175°C for 3 hours with gentle stirring.[5] The reaction should be monitored for completion using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product will likely solidify upon cooling.

  • Purification: The resulting solid anilide can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water, to yield the final product.[4]

  • Characterization: The structure and purity of the synthesized anilide derivatives should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

PART 2: Evaluation of Antimicrobial Activity

The antimicrobial efficacy of the synthesized anilide derivatives is evaluated using standardized methods to determine their inhibitory and bactericidal/fungicidal potential. The Kirby-Bauer disk diffusion assay is an excellent primary screening tool, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Diagram of the Antimicrobial Testing Workflow

Antimicrobial_Testing_Workflow Start Synthesized Anilide Derivatives Screening Kirby-Bauer Disk Diffusion Assay Start->Screening MIC Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution) Screening->MIC Active Compounds MBC Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Test MIC->MBC Data Data Analysis and Structure-Activity Relationship (SAR) MBC->Data Result Identification of Potent Antimicrobial Derivatives Data->Result

Caption: Workflow for the evaluation of antimicrobial activity of the synthesized derivatives.

Protocol 2.1: Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.[6][7][8][9][10]

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Synthesized anilide derivatives

  • Control antibiotics

  • Bacterial and fungal strains

  • Sterile swabs

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[4][10]

  • Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of microorganisms.[7][8]

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the synthesized anilide derivatives onto the inoculated agar surface. Ensure the disks are at least 24 mm apart.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[7]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.[7]

Protocol 2.2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient way to determine MIC values.[5][11][12][13]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton broth (MHB) or other appropriate broth

  • Synthesized anilide derivatives

  • Bacterial and fungal strains

  • 0.5 McFarland turbidity standard

  • Incubator

Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of each anilide derivative in MHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[11]

  • Inoculation and Incubation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only). Incubate the plate at 35-37°C for 18-24 hours.[5][11]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[4][11]

Protocol 2.3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[4][14][15][16]

Materials:

  • MIC plates from Protocol 2.2

  • Sterile MHA plates

  • Sterile pipette tips

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.[4]

  • Incubation: Incubate the MHA plates at the appropriate temperature and duration to allow for the growth of any surviving microorganisms.

  • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[4][14]

PART 3: Mechanistic Insights and Structure-Activity Relationship (SAR)

While the precise mechanism of action for these novel 4,6-dihydroxyisophthalanilide derivatives will require further investigation, the anilide functional group is known to contribute to antimicrobial activity through several potential pathways. These may include:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the anilide derivatives can facilitate their insertion into the microbial cell membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately cell death.[2][17]

  • Inhibition of Essential Enzymes: The compounds may interact with and inhibit the function of critical microbial enzymes, thereby disrupting vital metabolic pathways.[17]

  • Protein Precipitation: The interaction of the anilide derivatives with microbial proteins can lead to their denaturation and precipitation, causing a loss of function and cell death.[18]

By synthesizing and testing a variety of anilide derivatives with different substituents on the aniline ring, a structure-activity relationship (SAR) can be established. For instance, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) or lipophilic groups on the aniline ring can significantly influence the antimicrobial potency.[1] This SAR data is crucial for the rational design and optimization of more effective antimicrobial agents.

Data Presentation

The results of the antimicrobial screening should be systematically tabulated for clear comparison.

Table 1: Antimicrobial Activity of 4,6-Dihydroxyisophthalanilide Derivatives (Example Data)

Compound IDSubstituent on AnilideZone of Inhibition (mm) vs. S. aureusMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureus
DA-01 H12128>256
DA-02 4-Cl183264
DA-03 2,4-diCl221632
DA-04 4-NO₂201664
Control Ciprofloxacin3012

Conclusion

This application note provides a comprehensive framework for the synthesis and antimicrobial evaluation of novel anilide derivatives of this compound. The detailed protocols for chemical synthesis and microbiological testing are designed to be robust and reproducible. By systematically applying these methods, researchers can effectively explore the therapeutic potential of this promising class of compounds in the ongoing search for new and effective antimicrobial agents. The insights gained from SAR studies will be instrumental in guiding future drug discovery efforts to combat the growing threat of antimicrobial resistance.

References

Application Note: Synthesis of M2(m-dobdc) Metal-Organic Frameworks using 4,6-Dihydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. This application note provides a detailed experimental procedure for the synthesis of the M2(m-dobdc) series of MOFs (where M = Mg, Mn, Fe, Co, Ni) utilizing 4,6-dihydroxyisophthalic acid (also known as H4m-dobdc; m-dobdc⁴⁻ = 4,6-dioxido-1,3-benzenedicarboxylate) as the organic linker.

The M2(m-dobdc) framework is a structural isomer of the well-studied M2(dobdc) (MOF-74) series. This isomeric variation, stemming from the meta-functionalization of the linker, results in a modified ligand field at the open metal sites, which can lead to enhanced gas binding enthalpies.[1][2] The protocols detailed herein are based on established solvothermal synthesis methods, yielding highly crystalline and porous materials.[1][3][4]

Ligand and Precursor Information

The organic linker, this compound (H4m-dobdc), is a critical component in the synthesis of this MOF series. It can be synthesized from resorcinol or procured from commercial suppliers.[1] The choice of metal precursor is also crucial, with anhydrous metal chlorides being commonly employed.[1]

Experimental Protocols

This section outlines the solvothermal synthesis protocols for the M2(m-dobdc) series of MOFs. The procedures are adapted from established literature methods.[1][3][4] It is imperative to maintain an inert atmosphere for the synthesis of the Mn and Fe analogues to prevent oxidation of the metal centers.

General Materials and Equipment
  • This compound (H4m-dobdc)

  • Anhydrous metal chlorides (MgCl₂, MnCl₂, FeCl₂, CoCl₂, NiCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH), anhydrous

  • Schlenk line or glovebox (for Mn and Fe MOFs)

  • Glass vials or reactors suitable for solvothermal synthesis

  • Oven or heating block

  • Centrifuge

  • Vacuum oven

Solvothermal Synthesis of M2(m-dobdc) (M = Co, Ni)

This procedure is performed under aerobic conditions.

  • Preparation of the Reaction Mixture: In a glass vial, combine the appropriate anhydrous metal chloride (3.0 mmol) and this compound (240 mg, 1.2 mmol).

  • Solvent Addition: Add 80 mL of a mixed solvent of DMF and methanol. The volumetric ratio of methanol in DMF varies depending on the metal used (see Table 1).

  • Dissolution and Sealing: Tightly seal the vial and sonicate the mixture until all solids are fully dissolved.

  • Heating: Place the sealed vial in a preheated oven at 120 °C for 24 hours.

  • Cooling and Product Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. The crystalline product will have precipitated. Collect the solid product by centrifugation or filtration.

Solvothermal Synthesis of M2(m-dobdc) (M = Mn, Fe)

This procedure must be performed under an inert atmosphere (e.g., in a nitrogen-filled glovebox or using Schlenk techniques) to prevent oxidation.

  • Preparation of the Reaction Mixture: Inside a glovebox, combine the anhydrous metal chloride (3.0 mmol) and this compound (240 mg, 1.2 mmol) in a glass vial.

  • Solvent Addition: Add 80 mL of a mixed solvent of DMF and methanol. The volumetric ratio of methanol in DMF is specified in Table 1.

  • Dissolution and Sealing: Tightly seal the vial and sonicate the mixture until all solids are fully dissolved.

  • Heating: Place the sealed vial in a preheated oven at 120 °C for 24 hours.

  • Cooling and Product Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature inside the glovebox. Collect the solid product by centrifugation or filtration under an inert atmosphere.

Solvothermal Synthesis of Mg2(m-dobdc)

A mechanochemical approach has also been reported for the synthesis of Mg2(m-dobdc), offering a more environmentally friendly alternative to the solvothermal method.[5] However, a solvothermal procedure can also be employed.

Table 1: Summary of Solvothermal Synthesis Parameters for M2(m-dobdc) MOFs

Metal (M)Metal PrecursorH4m-dobdc (mmol)Metal Precursor (mmol)Solvent Composition (% MeOH in DMF)Temperature (°C)Time (h)
Co CoCl₂1.23.05012024
Ni NiCl₂1.23.03512024
Mn MnCl₂1.23.01512024
Fe FeCl₂1.23.01512024

Note: The synthesis parameters are based on literature reports and may require optimization depending on the specific laboratory conditions and reagent purity.[1]

Activation of M2(m-dobdc) MOFs

Proper activation of the synthesized MOFs is crucial to remove residual solvent molecules from the pores and to access the full surface area and porosity of the material.

  • Washing: After collecting the as-synthesized product, wash the solid with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange: Suspend the washed product in fresh, anhydrous methanol. Exchange the methanol several times over a period of 24-48 hours to ensure complete removal of DMF from the pores.

  • Drying and Activation: Decant the methanol and transfer the solid to a vacuum oven. Heat the sample under dynamic vacuum at a temperature between 150-200 °C for at least 12 hours. The precise temperature and duration may need to be optimized for each specific MOF. Careful activation of Mg2(m-dobdc) at 180 °C for at least 24 hours under high vacuum has been shown to be effective.[5]

Characterization

The successful synthesis and activation of the M2(m-dobdc) MOFs can be confirmed through a variety of characterization techniques.

Powder X-Ray Diffraction (PXRD)

PXRD is a fundamental technique to confirm the crystallinity and phase purity of the synthesized MOFs. The experimental PXRD patterns should be compared with simulated patterns derived from single-crystal X-ray diffraction data or with previously reported patterns in the literature.[1][5] The M2(m-dobdc) series of MOFs are isostructural, exhibiting similar PXRD patterns.

Gas Adsorption Measurements

Nitrogen adsorption-desorption isotherms at 77 K are used to determine the surface area and porosity of the activated MOFs. The M2(m-dobdc) materials typically exhibit Type I isotherms, which are characteristic of microporous materials.[1] Langmuir and Brunauer-Emmett-Teller (BET) surface areas can be calculated from the isotherm data.

Table 2: Typical Surface Area Data for Activated M2(m-dobdc) MOFs

MOFLangmuir Surface Area (m²/g)BET Surface Area (m²/g)
Mn₂(m-dobdc) ~1400-1500~1300-1400
Fe₂(m-dobdc) ~1300-1400~1200-1300
Co₂(m-dobdc) ~1300-1400~1200-1300
Ni₂(m-dobdc) ~1200-1300~1100-1200
Mg₂(m-dobdc) ~1700-1800~1500-1600

Note: These values are approximate and can vary based on the synthesis and activation conditions. Data compiled from literature reports.[1][5]

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the MOFs and to confirm the removal of solvent molecules after activation. The analysis is typically performed under an inert atmosphere, and the decomposition temperature of the framework can be determined.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis and activation of M2(m-dobdc) MOFs.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_activation Activation reactants 1. Mix Precursors (Metal Salt + H4m-dobdc) solvent 2. Add Solvent (DMF/MeOH) reactants->solvent heating 3. Heat (120°C, 24h) solvent->heating collection 4. Collect Product (Centrifugation) heating->collection washing 5. Wash (Fresh DMF) collection->washing exchange 6. Solvent Exchange (Methanol) washing->exchange drying 7. Activate (Heat under Vacuum) exchange->drying activated_mof Activated M2(m-dobdc) MOF drying->activated_mof

Caption: General workflow for the synthesis and activation of M2(m-dobdc) MOFs.

Causality and Scientific Rationale

  • Choice of Solvothermal Method: The solvothermal method, involving heating the reactants in a sealed vessel above the boiling point of the solvent, provides the necessary energy to overcome the kinetic barriers of MOF formation, leading to highly crystalline products.

  • Mixed Solvent System: The use of a DMF/methanol solvent mixture is critical. DMF acts as a high-boiling solvent and can also decompose at elevated temperatures to generate dimethylamine, which acts as a base to deprotonate the hydroxyl and carboxylic acid groups of the linker, facilitating coordination to the metal centers.[6] Methanol can influence the solubility of the reactants and the nucleation and growth of the MOF crystals. The optimal ratio of DMF to methanol is metal-dependent, highlighting the subtle differences in the coordination chemistry of each metal ion.[1]

  • Inert Atmosphere for Mn and Fe: Manganese(II) and Iron(II) are susceptible to oxidation to higher oxidation states in the presence of air, which would prevent the formation of the desired MOF structure. Therefore, an inert atmosphere is essential for these syntheses.

  • Activation Procedure: The multi-step activation process is designed to thoroughly clean the pores of the MOF. The initial wash with DMF removes bulk impurities. The subsequent solvent exchange with a more volatile solvent like methanol is crucial because methanol is easier to remove under vacuum than the high-boiling DMF. The final heating under vacuum provides the thermal energy to desorb the solvent molecules from the pores, exposing the active sites and generating the high surface area required for applications.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis and characterization of the M2(m-dobdc) series of MOFs using this compound. By following these protocols, researchers can reliably produce high-quality, porous materials for investigation in various fields. The provided characterization data and scientific rationale offer a deeper understanding of the experimental process and the properties of these promising MOFs.

References

Application Note & Protocol: Synthesis of Functional Polyesters via Polycondensation of 4,6-Dihydroxyisophthalic acid with Diols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of functional aromatic polyesters through the polycondensation of 4,6-dihydroxyisophthalic acid (DHIA) with various diols. DHIA is a unique trifunctional monomer, possessing two carboxylic acid groups and two phenolic hydroxyl groups. When polymerized with diols, the carboxylic acid functionalities react to form the polyester backbone, leaving the two hydroxyl groups as pendant functionalities. These pendant hydroxyls offer a versatile platform for subsequent chemical modifications, making these polymers highly valuable for applications in advanced materials, drug delivery systems, and specialty resins. This guide details protocols for both melt and solution polycondensation, discusses the rationale behind procedural steps, and outlines methods for polymer characterization.

Introduction and Scientific Rationale

This compound is a key building block in modern polymer science.[1][2] Its rigid aromatic structure, combined with the reactive pendant hydroxyl groups, allows for the synthesis of polyesters with high thermal stability and tailored functionality. The polymerization with diols proceeds via a step-growth polycondensation mechanism, where the carboxylic acid groups of DHIA react with the hydroxyl groups of a diol to form ester linkages, releasing water as a byproduct.

The choice of diol (e.g., aliphatic vs. aromatic, short-chain vs. long-chain) and the polymerization method are critical variables that dictate the final properties of the polymer, such as its glass transition temperature (Tg), solubility, and crystallinity. The pendant hydroxyl groups on the polymer backbone are particularly significant; they can enhance hydrophilicity, serve as sites for cross-linking, or act as attachment points for bioactive molecules, making these polyesters highly adaptable for specialized applications.

Reaction Principle

The fundamental reaction is an acid-catalyzed polyesterification. The process requires elevated temperatures to facilitate the reaction and efficient removal of the water byproduct to drive the equilibrium towards the formation of high molecular weight polymer, in accordance with Le Châtelier's principle.

Polymerization_Reaction DHIA This compound (DHIA) process + DHIA->process Diol Generic Diol (HO-R-OH) reaction_arrow Polycondensation (Heat, Catalyst) - nH₂O Diol->reaction_arrow process->Diol Polymer ...-O-R-O-C(=O)-[Aromatic Ring]-C(=O)-... OH OH reaction_arrow->Polymer

Caption: General reaction scheme for the polycondensation of DHIA and a diol.

Materials and Equipment

Reagents
  • Monomers:

    • This compound (DHIA, CAS: 19829-74-4), purity >98%[3]

    • Diols (select based on desired polymer properties):

      • Ethylene glycol (aliphatic, short-chain)

      • 1,4-Butanediol (aliphatic, flexible)

      • 1,6-Hexanediol (aliphatic, flexible)

      • Neopentyl glycol (branched aliphatic)

  • Catalysts:

    • p-Toluenesulfonic acid (p-TSA) (for lower temperature reactions)[4]

    • Antimony(III) oxide (Sb₂O₃) (for high-temperature melt polycondensation)

    • Titanium(IV) butoxide (catalyst for melt and solution processes)

  • Solvents (for Solution Polymerization):

    • Sulfolane

    • Diphenyl ether

    • A high-boiling hydrocarbon (e.g., xylene) for azeotropic water removal

  • Other Chemicals:

    • Nitrogen gas (high purity) for inert atmosphere

    • Methanol or Chloroform (for polymer precipitation and purification)

    • Standard solvents for characterization (e.g., DMSO-d₆, CDCl₃ for NMR)

Equipment
  • Three-necked round-bottom flask (250 mL or 500 mL)

  • Heating mantle with a PID temperature controller and thermocouple

  • Overhead mechanical stirrer with a high-torque motor and a suitable stirrer guide/seal

  • Dean-Stark trap and condenser (for solution polymerization) or a short-path distillation head (for melt polymerization)

  • Nitrogen gas inlet and bubbler

  • Vacuum pump with a cold trap

  • Standard laboratory glassware (beakers, funnels, graduated cylinders)

  • Filtration apparatus

Experimental Protocols

An inert atmosphere is crucial throughout the polymerization to prevent oxidation and discoloration of the phenolic hydroxyl groups at elevated temperatures.

Protocol A: Melt Polycondensation

This method is solvent-free and generally preferred for achieving high molecular weights. It involves two stages: an initial esterification at atmospheric pressure followed by a high-temperature, high-vacuum stage to drive the polymerization.

Step-by-Step Methodology:

  • Reactor Setup: Assemble the reaction apparatus (three-necked flask, mechanical stirrer, nitrogen inlet, and short-path distillation head connected to a collection flask). Ensure all glassware is oven-dried to remove any moisture.

  • Charging Monomers: Charge the flask with this compound and the selected diol in a precise 1:1.05 molar ratio. The slight excess of diol compensates for its potential loss through volatilization at high temperatures.

  • Catalyst Addition: Add the catalyst (e.g., Antimony(III) oxide, ~250-500 ppm relative to the diacid weight).

  • Inerting the System: Purge the system with a slow stream of nitrogen for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow during the first stage.

  • Stage 1: Esterification:

    • Begin stirring and gradually heat the mixture to 180-200°C. The reactants will melt and form a homogenous slurry.

    • Hold at this temperature for 2-3 hours. Water will be generated and distill out of the reaction mixture. Monitor the collection of water in the receiving flask. The rate of water evolution will decrease as this stage nears completion.

  • Stage 2: Polycondensation under Vacuum:

    • Increase the temperature to 220-250°C.

    • Gradually apply a vacuum, reducing the pressure to <1 mmHg over about an hour. Scientist's Note: Applying vacuum too quickly can cause excessive foaming.

    • Continue the reaction under high vacuum for an additional 3-5 hours. A noticeable increase in the viscosity of the melt indicates the progression of polymerization and increasing molecular weight.

  • Reaction Termination and Recovery:

    • Discontinue heating and turn off the vacuum, reintroducing nitrogen to the system to bring it back to atmospheric pressure.

    • While the polymer is still hot and molten, carefully extrude it from the flask onto a release surface (e.g., aluminum foil or a PTFE sheet).

    • Allow the polymer to cool completely to room temperature. The resulting solid will likely be a brittle, amorphous material.

    • For purification, the crude polymer can be dissolved in a suitable solvent (like DMF or NMP) and precipitated by pouring the solution into a non-solvent such as methanol or water. Filter and dry the purified polymer in a vacuum oven.

Protocol B: Solution Polycondensation

This method is suitable when monomers or the resulting polymer have limited thermal stability or when better temperature control is required.

Step-by-Step Methodology:

  • Reactor Setup: Assemble the reaction apparatus with a Dean-Stark trap and a reflux condenser instead of a distillation head.

  • Charging Reactants: Charge the flask with DHIA (1.0 eq), the diol (1.0 eq), the catalyst (e.g., p-TSA, 1-2 mol%), and a high-boiling solvent (e.g., sulfolane). Add a co-solvent like xylene that forms an azeotrope with water to facilitate its removal.

  • Inerting the System: Purge the system with nitrogen for 30 minutes and maintain a positive nitrogen pressure throughout the reaction.

  • Polymerization:

    • Heat the mixture to reflux (typically 140-160°C, depending on the solvent system).

    • Water produced during esterification will be removed azeotropically and collected in the Dean-Stark trap.

    • Continue the reaction for 6-12 hours, or until no more water is collected in the trap.

  • Polymer Isolation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a stirred non-solvent (e.g., methanol) to precipitate the polymer.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with fresh non-solvent to remove any residual solvent, catalyst, and unreacted monomers.

    • Dry the final polymer product in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental_Workflow start Start setup 1. Assemble & Dry Reaction Apparatus start->setup charge 2. Charge Monomers & Catalyst setup->charge inert 3. Purge with N₂ charge->inert method_choice Select Method inert->method_choice melt_stage1 Melt Stage 1: Esterification (Atm. P) 180-200°C method_choice->melt_stage1 Melt solution_react Solution: Azeotropic Reflux 140-160°C method_choice->solution_react Solution melt_stage2 Melt Stage 2: Polycondensation (Vacuum) 220-250°C melt_stage1->melt_stage2 terminate 4. Terminate Reaction & Cool melt_stage2->terminate solution_react->terminate isolate 5. Isolate Crude Polymer (Extrusion or Precipitation) terminate->isolate purify 6. Purify & Wash isolate->purify dry 7. Dry under Vacuum purify->dry characterize 8. Characterize Polymer dry->characterize end End characterize->end

Caption: General experimental workflow for polyester synthesis.

Data Summary and Expected Results

The properties of the final polyester are highly dependent on the reaction conditions and the choice of diol. The following table provides representative data.

Parameter Example 1: 1,4-Butanediol Example 2: Neopentyl Glycol Example 3: 1,6-Hexanediol
Polymerization Method Melt PolycondensationSolution PolycondensationMelt Polycondensation
Catalyst Sb₂O₃ (300 ppm)p-TSA (1.5 mol%)Ti(OBu)₄ (400 ppm)
Temperature (°C) Stage 1: 190, Stage 2: 240150 (reflux)Stage 1: 195, Stage 2: 245
Time (h) 3 (Stage 1) + 4 (Stage 2)103 (Stage 1) + 5 (Stage 2)
Expected Mn ( g/mol ) 15,000 - 25,0008,000 - 15,00018,000 - 30,000
Expected Tg (°C) 90 - 110100 - 12080 - 100
Appearance Light amber, brittle solidOff-white powderLight yellow, tough solid

Characterization Protocols

Structural Analysis
  • Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR):

    • Purpose: To confirm the formation of the polyester.

    • Procedure: A small amount of the dried polymer is placed on the ATR crystal.

    • Expected Peaks: A strong carbonyl (C=O) stretching vibration from the ester group around 1720-1740 cm⁻¹, C-O stretching bands around 1100-1300 cm⁻¹, and a broad O-H stretching band from the pendant hydroxyl groups around 3200-3500 cm⁻¹.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: To verify the detailed chemical structure of the polymer repeat unit.

    • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Expected Signals: ¹H NMR should show characteristic peaks for the aromatic protons of the DHIA unit, protons from the diol's alkyl chain, and the phenolic -OH protons. ¹³C NMR will confirm the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons.[4]

Molecular Weight Analysis
  • Gel Permeation Chromatography (GPC):

    • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

    • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF, DMF with LiBr) and inject it into the GPC system calibrated with polymer standards (e.g., polystyrene).

Thermal Properties
  • Differential Scanning Calorimetry (DSC):

    • Purpose: To measure the glass transition temperature (Tg) and melting temperature (Tm), if any.

    • Procedure: A small sample (5-10 mg) is sealed in an aluminum pan and subjected to a heat-cool-heat cycle (e.g., from 25°C to 300°C at 10°C/min) under a nitrogen atmosphere. The Tg is observed as a step change in the heat flow curve from the second heating scan.[5]

  • Thermogravimetric Analysis (TGA):

    • Purpose: To evaluate the thermal stability of the polymer.

    • Procedure: Heat a sample from room temperature to >600°C at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere. The temperature at which significant weight loss occurs indicates the onset of decomposition.[7]

References

Application Notes and Protocols for the Characterization of 4,6-Dihydroxyisophthalic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Structural Attributes of 4,6-Dihydroxyisophthalic Acid-Based Polymers and Their Implications for Characterization

This compound (DHIA) is a versatile monomer that imparts unique functionalities to aromatic polyesters. The presence of two hydroxyl groups and two carboxylic acid groups on a single aromatic ring offers opportunities for creating polymers with enhanced properties such as improved thermal stability, altered solubility, and the potential for post-polymerization modification. These structural features, however, necessitate a tailored approach to characterization. This guide provides a comprehensive overview of the essential techniques and detailed protocols for the robust characterization of DHIA-based polymers, intended for researchers, scientists, and drug development professionals.

The meta-substitution pattern of the carboxylic acid groups in the isophthalic acid backbone introduces a kink in the polymer chain, which can disrupt packing and reduce crystallinity compared to polymers derived from terephthalic acid.[1] Furthermore, the phenolic hydroxyl groups can participate in hydrogen bonding, influencing the polymer's thermal and mechanical properties.[1] A thorough understanding of the interplay between these structural elements and the resulting material properties is crucial for the development of novel materials for various applications, including drug delivery systems.

This document will delve into the core characterization techniques, explaining the causality behind experimental choices and providing field-proven insights to ensure data integrity and reproducibility.

I. Structural Elucidation: Unraveling the Molecular Architecture

Confirming the successful polymerization and determining the precise structure of the repeating unit are the primary objectives of structural characterization. Spectroscopic techniques are indispensable tools in this endeavor.

Fourier-Transform Infrared (FTIR) Spectroscopy: A First Look at Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in the polymer. For DHIA-based polyesters, FTIR is instrumental in confirming the formation of the ester linkage and the persistence of the hydroxyl groups.

Key Spectral Features to Analyze:

  • Ester Group Formation: The most critical indicator of successful polymerization is the appearance of a strong carbonyl (C=O) stretching band of the ester group, typically observed between 1715 and 1740 cm⁻¹.[2][3] The disappearance or significant reduction of the broad O-H stretching band from the carboxylic acid groups of the monomer is also indicative of esterification.

  • Hydroxyl Groups: A broad absorption band in the region of 3200-3600 cm⁻¹ confirms the presence of the phenolic hydroxyl groups from the DHIA monomer.[4] The position and shape of this band can provide insights into the extent of hydrogen bonding within the polymer matrix.

  • Aromatic Ring: The presence of the aromatic backbone will be evidenced by C=C stretching vibrations in the 1400-1600 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹.[4]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation: Ensure the polymer sample is clean and dry. A small amount of the solid polymer is sufficient for analysis.

  • Instrument Setup:

    • Use an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place the polymer sample on the ATR crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum. Typically, 32 or 64 scans at a resolution of 4 cm⁻¹ are adequate.

  • Data Processing:

    • Perform baseline correction and normalization of the resulting spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Dive into the Structure

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, enabling the unambiguous determination of the polymer's structure, composition, and end-groups.[5][6] Both ¹H and ¹³C NMR are crucial for a comprehensive analysis.

Expected Chemical Shifts in ¹H NMR:

  • Aromatic Protons: The protons on the DHIA aromatic ring will appear in the aromatic region (typically 6.5-8.5 ppm). The specific splitting pattern will depend on the substitution.

  • Protons from Co-monomers: Signals corresponding to the protons of the diol or other co-monomers used in the polymerization will also be present.

  • Hydroxyl Protons: The phenolic hydroxyl protons may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Expected Chemical Shifts in ¹³C NMR:

  • Carbonyl Carbon: The ester carbonyl carbon will have a characteristic resonance in the range of 160-180 ppm.[5]

  • Aromatic Carbons: The carbons of the aromatic rings will appear between 110 and 160 ppm.

  • Carbons from Co-monomers: Resonances from the carbons of the diol co-monomer will also be observed.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation:

    • Dissolve 10-20 mg of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and may require some experimentation to achieve good solubility.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher) for better resolution.[7]

    • Acquire the ¹H spectrum first, as it is quicker and can help in optimizing parameters for the ¹³C spectrum.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons, which can confirm the monomer incorporation ratio in copolymers.

    • Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the polymer repeating unit. Two-dimensional NMR techniques like COSY and HSQC can aid in complex structural assignments.[5]

II. Molecular Weight Determination: A Key Determinant of Polymer Properties

The molecular weight and its distribution are fundamental properties of polymers that significantly influence their mechanical, thermal, and solution properties.[8]

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC/SEC is the most widely used technique for determining the molecular weight distribution of polymers.[8][9] It separates molecules based on their hydrodynamic volume in solution.

Causality in Experimental Choices:

  • Solvent Selection: The choice of the mobile phase is critical. The polymer must be fully soluble in the eluent. For DHIA-based polyesters, which can be semi-rigid, solvents like tetrahydrofuran (THF), chloroform, or N,N-dimethylformamide (DMF) are common choices. The presence of the hydroxyl groups might necessitate the use of more polar solvents or the addition of salts like LiBr to the mobile phase to prevent aggregation.

  • Column Selection: The pore size of the column packing material should be appropriate for the expected molecular weight range of the polymer. A set of columns with a range of pore sizes is often used to cover a broad molecular weight distribution.

  • Calibration: The instrument must be calibrated with polymer standards of known molecular weight (e.g., polystyrene, PMMA).[9] It is important to note that the obtained molecular weights are relative to the calibration standards unless a universal calibration or a light scattering detector is used.

Protocol for GPC/SEC Analysis:

  • Sample Preparation:

    • Prepare a dilute solution of the polymer (typically 0.5-2.0 mg/mL) in the mobile phase.[8]

    • Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Run a set of calibration standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the filtered polymer solution into the GPC system.

    • Record the chromatogram.

  • Data Analysis:

    • Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[8]

ParameterDescriptionTypical Values for Polyesters
Mn (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.10,000 - 50,000 g/mol
Mw (Weight-Average Molecular Weight) An average that is biased towards heavier molecules.20,000 - 100,000 g/mol
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution.1.5 - 3.0

III. Thermal Properties: Understanding Polymer Behavior with Temperature

Thermal analysis techniques are essential for determining the processing conditions and the upper use temperature of polymers.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is used to determine the thermal stability and decomposition profile of the polymer. For DHIA-based polyesters, the aromatic backbone is expected to confer good thermal stability.[2]

Protocol for TGA Analysis:

  • Sample Preparation: Place a small amount of the polymer (5-10 mg) in a TGA pan.

  • Instrument Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation during the initial heating phase.

  • Thermal Program:

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature where the polymer is fully decomposed (e.g., 800 °C).

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset of decomposition temperature (Td), which is a measure of the thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The presence of the rigid aromatic rings in DHIA-based polymers is expected to result in a relatively high Tg. The hydroxyl groups, through hydrogen bonding, can further restrict chain mobility and increase the Tg.[1]

  • Melting Temperature (Tm): The temperature at which a crystalline polymer melts. The meta-linkage in the isophthalic acid unit can disrupt chain packing, potentially leading to semi-crystalline or amorphous polymers with a less defined or absent Tm.[1]

Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into a DSC pan and seal it.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point. This is to erase the thermal history of the sample.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its Tg.

    • Second Heating Scan: Heat the sample again at the same rate. The Tg, Tc, and Tm are typically determined from this second heating scan.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The Tg is observed as a step change in the baseline.

    • The Tc appears as an exothermic peak, and the Tm as an endothermic peak.

Thermal PropertyDescriptionExpected Influence of DHIA Structure
Td (Decomposition Temperature) Temperature at which the polymer begins to degrade.High, due to the aromatic backbone.
Tg (Glass Transition Temperature) Transition from a glassy to a rubbery state.Moderately high, influenced by the rigid aromatic rings and hydrogen bonding.[1]
Tm (Melting Temperature) Melting of crystalline domains.May be low or absent due to the meta-linkage disrupting crystallinity.[1]

IV. Workflow and Inter-technique Relationships

The characterization of DHIA-based polymers should follow a logical workflow to build a comprehensive understanding of the material.

Characterization_Workflow cluster_synthesis Polymer Synthesis Synthesis Synthesis of DHIA-based Polymer FTIR FTIR Spectroscopy (Functional Group Confirmation) Synthesis->FTIR Initial Check NMR NMR Spectroscopy (Detailed Structure & Composition) FTIR->NMR GPC GPC/SEC (Mn, Mw, PDI) NMR->GPC TGA TGA (Thermal Stability) GPC->TGA Correlate with Stability DSC DSC (Tg, Tm, Tc) GPC->DSC

Caption: Logical workflow for the characterization of DHIA-based polymers.

V. Conclusion: A Multi-faceted Approach for Comprehensive Understanding

A thorough characterization of this compound-based polymers requires a multi-faceted approach, integrating spectroscopic, chromatographic, and thermal analysis techniques. Each technique provides a unique piece of the puzzle, and their combined interpretation allows for a comprehensive understanding of the polymer's structure-property relationships. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently and accurately characterize these promising materials, paving the way for their successful application in diverse fields, including advanced drug delivery systems.

References

Kirby-Bauer disk-diffusion assay for 4,6-Dihydroxyisophthalic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Kirby-Bauer Disk-Diffusion Assay for Evaluating the Antimicrobial Activity of 4,6-Dihydroxyisophthalic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health, necessitating an urgent search for new antimicrobial agents.[1] Natural and synthetic compounds are critical sources for discovery, with isophthalic acid derivatives emerging as a promising class of molecules. Specifically, 1,3-bis-anilides of 4-hydroxyisophthalic acid have demonstrated notable in-vitro activity against a range of Gram-positive and Gram-negative bacteria.[2]

This application note provides a comprehensive, field-proven protocol for the preliminary evaluation of this compound derivatives using the Kirby-Bauer disk-diffusion assay. This method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a robust, inexpensive, and reliable technique for initial screening of antimicrobial activity.[3][4] It serves as an essential first step in the drug discovery pipeline, allowing for the rapid identification of lead compounds worthy of further investigation, such as quantitative Minimum Inhibitory Concentration (MIC) testing.[5]

Principle of the Kirby-Bauer Disk-Diffusion Method

The Kirby-Bauer test is a qualitative or semi-quantitative agar diffusion method.[6] The core principle relies on the diffusion of an antimicrobial agent from a saturated paper disk through an agar medium uniformly inoculated with a test microorganism.[7][8] This creates a radial concentration gradient of the compound around the disk.[4] If the microorganism is susceptible to the compound, a clear circular area of no growth, known as the "zone of inhibition," will form around the disk.[9]

The diameter of this zone is inversely proportional to the MIC; a larger zone of inhibition indicates that the bacteria are more sensitive to the compound.[5][9] The test is performed under highly standardized conditions—including the use of Mueller-Hinton agar, specific inoculum density, and defined incubation parameters—to ensure reproducibility and comparability of results.[10][11]

Essential Materials and Reagents

3.1. Consumables and Equipment

  • Sterile Petri plates (150 mm or 100 mm diameter)

  • Sterile cotton or dacron swabs[7]

  • Sterile blank paper disks (6 mm diameter)

  • Micropipettes and sterile tips

  • Forceps (alcohol-flammable for sterilization)[8]

  • Incubator (35 ± 2°C)

  • Metric ruler or calipers[10]

  • Vortex mixer

  • Wickerham card or photometer for turbidity measurement[7]

  • Biohazard disposal bags

3.2. Media and Reagents

  • This compound Derivatives: Synthesized and purified test compounds.

  • Solvent: Dimethyl sulfoxide (DMSO) or other appropriate sterile solvent capable of dissolving the test compounds without inherent antimicrobial activity at the concentration used.

  • Mueller-Hinton Agar (MHA): The standard medium for routine susceptibility testing of non-fastidious bacteria.[12][13] Its composition is low in inhibitors (e.g., thymidine, sulfonamides) and supports good batch-to-batch reproducibility and antibiotic diffusion.[13][14] Prepare according to manufacturer instructions to a final pH of 7.3 ± 0.1 at 25°C and a uniform depth of 4 mm in the Petri plates.[10][12]

  • Tryptic Soy Broth (TSB) or Saline (0.85%): For preparing the bacterial inoculum.[7]

  • 0.5 McFarland Turbidity Standard: A standardized reference used to adjust the turbidity of the bacterial suspension to approximately 1.5 x 10⁸ CFU/mL.[15]

  • Sterile Deionized Water or Saline

3.3. Quality Control (QC) Strains and Control Disks

  • QC Bacterial Strains (ATCC):

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus subsp. aureus ATCC® 25923™

    • Pseudomonas aeruginosa ATCC® 27853™

  • Standard Antimicrobial Disks: (e.g., Gentamicin 10 µg, Tetracycline 30 µg, Ciprofloxacin 5 µg) for validating the test procedure.

  • Solvent Control Disks: Blank disks impregnated only with the solvent used to dissolve the test compounds.

Experimental Workflow Diagram

Kirby_Bauer_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis prep_compound Prepare Test Compound Solutions & Impregnate Blank Disks apply_disks Aseptically Apply Disks (Test, QC, & Solvent Control) prep_compound->apply_disks prep_inoculum Prepare Bacterial Inoculum (from 18-24h culture) standardize Adjust Inoculum to 0.5 McFarland Standard prep_inoculum->standardize inoculate Inoculate MHA Plate (Create Bacterial Lawn) standardize->inoculate prep_media Prepare & Pour Mueller-Hinton Agar Plates prep_media->inoculate inoculate->apply_disks incubate Incubate Plates (Inverted) 35°C for 16-18 hours apply_disks->incubate measure Measure Zone of Inhibition Diameters (mm) incubate->measure interpret Interpret & Record Results measure->interpret

Caption: Workflow for the Kirby-Bauer disk-diffusion assay.

Detailed Step-by-Step Protocols

5.1. Protocol 1: Preparation of Test Compound Disks

Causality: Since this compound derivatives are not commercially available on disks, they must be prepared in-house. This step is critical for ensuring a known, consistent amount of compound is delivered to the assay.

  • Compound Solubilization: Prepare a stock solution of each derivative in a minimal amount of a suitable sterile solvent (e.g., DMSO). Determine the desired final concentration per disk (e.g., 10 µg, 30 µg, 100 µg). Calculate the concentration of the stock solution needed such that a small, precise volume (typically 10-20 µL) will deliver the target mass.

  • Disk Impregnation: Aseptically place sterile blank paper disks in a sterile Petri dish. Using a calibrated micropipette, carefully apply the determined volume of the compound solution to the center of each disk. Allow the volume to absorb completely.

  • Drying: Let the disks air-dry completely in a laminar flow hood or biosafety cabinet to allow for full solvent evaporation. This prevents the solvent from interfering with the assay. The disks must be thoroughly dry before application to the agar plate.[16]

  • Solvent Control: Prepare control disks by applying an identical volume of the pure solvent (e.g., DMSO) to blank disks and drying them in the same manner. This is essential to confirm that the solvent itself does not produce a zone of inhibition.

  • Storage: Store prepared disks in a sterile, airtight container with a desiccant at 4°C until use.

5.2. Protocol 2: Inoculum Preparation and Standardization

Causality: The density of the bacterial inoculum is a critical variable. An inoculum that is too light will result in oversized zones of inhibition, while an overly dense inoculum will cause zones to be too small or absent.[7] Standardization to the 0.5 McFarland standard ensures a reproducible bacterial lawn.[10]

  • Colony Selection: From a pure, 18-24 hour culture on a non-selective agar plate, select 3-5 well-isolated colonies of the same morphological type.[15]

  • Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile Tryptic Soy Broth or 0.85% saline.[17]

  • Turbidity Adjustment: Vortex the tube thoroughly to create a smooth, homogenous suspension. Compare the turbidity of the suspension to the 0.5 McFarland standard, viewing them against a Wickerham card (a white card with contrasting black lines).[7]

  • Standardization:

    • If the suspension is too light, add more bacteria.

    • If the suspension is too heavy (turbid), add more sterile broth or saline.

  • Timing: Use the standardized inoculum suspension within 15 minutes of preparation to maintain the correct bacterial density.[15]

5.3. Protocol 3: Plate Inoculation and Assay Setup

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab several times and press it firmly against the inside wall of the tube above the fluid level to remove excess liquid.[18]

  • Streaking: Inoculate the entire surface of a dry Mueller-Hinton agar plate by streaking the swab evenly across the surface. Rotate the plate approximately 60 degrees and repeat the streaking process. Rotate another 60 degrees and streak a final time to ensure a uniform, confluent lawn of growth. Finally, run the swab around the rim of the agar.[4][7]

  • Drying: Allow the plate to sit with the lid slightly ajar for 3-5 minutes (but no more than 15 minutes) for the inoculum to be absorbed into the agar.[17]

  • Disk Application: Using sterile forceps (sterilized by dipping in ethanol and flaming), dispense the disks onto the inoculated agar surface.[8]

    • Place disks so their centers are at least 24 mm apart and not too close to the edge of the plate.[7][10]

    • Gently press each disk down to ensure complete, firm contact with the agar surface. Once a disk touches the agar, do not move it, as diffusion begins almost instantly.[7][17]

    • Be sure to include positive control (standard antibiotic) and negative control (solvent-only) disks on each plate or within each batch.

  • Incubation: Invert the plates and place them in an incubator set to 35 ± 2°C within 15 minutes of disk application. Incubate for 16-18 hours.[15]

Quality Control and Data Interpretation

Self-Validation: The trustworthiness of your results for novel compounds depends entirely on a rigorous quality control system. This validates that your materials, technique, and incubation conditions are correct.

  • QC Procedure: For each new batch of MHA or test disks, and on a routine basis, test the ATCC quality control strains against standard commercial antibiotic disks.

  • Measurement: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter (mm) using a ruler or calipers, including the 6 mm disk diameter.[7] View the plate from the back against a dark, non-reflective background.[7]

  • Acceptance Criteria: Compare the measured zone diameters for the QC strains to the acceptable ranges published in the latest CLSI M100 document. If the QC results fall within these ranges, the test run is considered valid.

Table 1: Example Quality Control Reference Ranges (CLSI M100)

Quality Control Organism Antimicrobial Agent (Disk) Acceptable Zone Diameter (mm)
E. coli ATCC® 25922™ Gentamicin (10 µg) 19 - 26
E. coli ATCC® 25922™ Ciprofloxacin (5 µg) 30 - 40
S. aureus ATCC® 25923™ Tetracycline (30 µg) 19 - 28
S. aureus ATCC® 25923™ Ciprofloxacin (5 µg) 22 - 30

| P. aeruginosa ATCC® 27853™ | Gentamicin (10 µg) | 16 - 21 |

Interpreting Results for this compound Derivatives

  • Solvent Control: The solvent control disk must show a zone of inhibition of 0 mm. If a zone is present, the solvent is inhibitory and the results for the test compounds are invalid.

  • Test Compounds: Measure the zone of inhibition for each derivative. Since there are no established CLSI breakpoints for novel compounds, the results are interpreted as follows:

    • Active: A clear zone of inhibition is present. The diameter provides a semi-quantitative measure of potency (larger zone suggests greater activity).

    • Inactive: No zone of inhibition (0 mm), with bacterial growth up to the edge of the disk.

Table 2: Example Data Presentation for Novel Compounds

Test Organism Compound ID Disk Concentration (µ g/disk ) Zone of Inhibition (mm) Preliminary Interpretation
S. aureus ATCC® 25923™ Derivative A 30 18 Active
S. aureus ATCC® 25923™ Derivative B 30 0 Inactive
S. aureus ATCC® 25923™ Derivative C 30 25 Active (High Potency)
S. aureus ATCC® 25923™ DMSO (Solvent) 10 µL 0 Valid Control
E. coli ATCC® 25922™ Derivative A 30 0 Inactive
E. coli ATCC® 25922™ Derivative B 30 0 Inactive
E. coli ATCC® 25922™ Derivative C 30 14 Active

| E. coli ATCC® 25922™ | DMSO (Solvent) | 10 µL | 0 | Valid Control |

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution
Zones are too large / indistinct; growth is too light Inoculum density was too low.Repeat the test, ensuring the bacterial suspension matches the 0.5 McFarland standard. Use inoculum within 15 minutes of preparation.[7]
Zones are too small / absent; growth is too dense Inoculum density was too high.Repeat the test, diluting the suspension to match the 0.5 McFarland standard.[19]
"Double zones" or colonies within the zone of inhibition Presence of a resistant subpopulation. Contamination of the culture.Re-isolate the test organism to ensure a pure culture. Note the presence of resistant colonies in your report.[20]
Poorly defined or overlapping zones Disks were placed too close together (<24 mm).Repeat the test, ensuring proper disk spacing. Use fewer disks per plate if necessary.[7]
QC strain zones are out of range Incorrect MHA depth/pH, wrong incubation temp/time, expired disks, incorrect inoculum density, or measurement error.Systematically check all variables: verify MHA preparation, check incubator temperature, use new QC disks, and re-standardize inoculum.[19]

Limitations and Further Steps

The Kirby-Bauer assay is an invaluable screening tool, but it is essential to recognize its limitations. The size of the inhibition zone can be influenced by the compound's molecular weight, solubility, and rate of diffusion through agar, not just its intrinsic biological activity.[6] Therefore, this method does not provide a true quantitative measure of potency.

Compounds identified as "Active" in this assay should be advanced to the next stage of evaluation: broth microdilution testing to determine the precise Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

References

The Versatility of 4,6-Dihydroxyisophthalic Acid in Advanced Materials Science: A Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the dynamic field of materials science, the rational design and synthesis of functional materials with tailored properties are of paramount importance. 4,6-Dihydroxyisophthalic acid, a seemingly unassuming aromatic dicarboxylic acid, has emerged as a critical and versatile building block in the construction of advanced materials. Its rigid structure, coupled with the strategic placement of hydroxyl and carboxylate functional groups, provides a unique platform for creating highly ordered, porous, and functional materials. This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development, exploring the diverse applications of this compound in materials science. We will delve into its pivotal role in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, and detail its applications in gas storage, separation, catalysis, and sensing. This guide will provide not only the theoretical underpinnings of these applications but also detailed, field-proven experimental protocols to facilitate the translation of this knowledge into practical laboratory results.

The core of this compound's utility lies in its ability to act as a multidentate organic linker, bridging metal ions or clusters to form extended crystalline networks. The hydroxyl groups can be deprotonated to form strong coordination bonds with metal centers, while the carboxylate groups offer additional coordination sites, leading to robust and stable frameworks. This unique coordination chemistry is the foundation for the remarkable properties and diverse applications of the materials derived from this versatile linker.

I. A Workhorse for Porous Materials: this compound in Metal-Organic Frameworks (MOFs)

The most prominent application of this compound is in the synthesis of isoreticular MOF-74 analogues, specifically the M2(m-dobdc) series (where m-dobdc⁴⁻ = 4,6-dioxido-1,3-benzenedicarboxylate and M = Mg, Mn, Fe, Co, Ni). These materials are renowned for their exceptionally high concentration of open metal sites, which are crucial for their impressive performance in gas storage and separation.[1][2]

Key Structural Features and Their Implications

The use of this compound as a linker leads to the formation of one-dimensional hexagonal channels within the MOF structure. These channels are lined with a high density of coordinatively unsaturated metal centers, creating strong adsorption sites for various gas molecules. The choice of the metal ion (M) allows for the fine-tuning of the electronic properties and the binding affinity of the framework for specific gases.[3]

Caption: Schematic of the M2(m-dobdc) MOF structure.

Application in Gas Storage and Separation

The high density of open metal sites in M2(m-dobdc) MOFs leads to strong interactions with gas molecules, making them excellent candidates for gas storage, particularly for hydrogen (H₂) and carbon dioxide (CO₂).

Hydrogen Storage: The exposed metal cations can polarize H₂ molecules, leading to enhanced binding energies and storage capacities, especially at cryogenic temperatures.[4] For instance, Mn₂(m-dobdc) has shown a remarkable hydrogen storage capacity of 8.21 wt% at 77 K and 100 atm.[4]

Carbon Dioxide Capture: The strong Lewis acidic nature of the open metal sites provides preferential binding for CO₂, a Lewis base. This makes these materials highly promising for CO₂ capture from flue gas streams and other industrial processes.[5]

MaterialGasTemperature (K)Pressure (atm)Storage Capacity (wt%)BET Surface Area (m²/g)Pore Volume (cm³/g)Reference
Mn₂(m-dobdc) H₂771008.21~1200Not specified[4]
Fe₂(m-dobdc) H₂771004.31Not specifiedNot specified[4]
Mn₂(m-dobdc) H₂3031001.38~1200Not specified[4]
Fe₂(m-dobdc) H₂3031000.18Not specifiedNot specified[4]
Mg₂(m-dobdc) CO₂3130.156.14 mmol/gNot specifiedNot specified[6]

Protocol 1: Solvothermal Synthesis of Mn₂(m-dobdc)

This protocol details the solvothermal synthesis of Mn₂(m-dobdc), a representative MOF from the M2(m-dobdc) series.

Materials:

  • This compound (H₄m-dobdc)

  • Manganese(II) nitrate hexahydrate (Mn(NO₃)₂·6H₂O) or Manganese(II) chloride (MnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Argon gas

Equipment:

  • Schlenk flask or round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (e.g., 0.25 mmol) and manganese(II) salt (e.g., 0.75 mmol) in a mixture of DMF and MeOH (e.g., 2:1 v/v, total volume ~15 mL).

  • Inert Atmosphere: Sparge the reaction mixture with argon for 1 hour to remove dissolved oxygen, which can interfere with the formation of the desired product.

  • Reaction: Heat the mixture to 120°C with stirring for 18-24 hours. A crystalline precipitate should form during this time.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid product by centrifugation.

  • Washing: Wash the product multiple times with fresh DMF to remove unreacted starting materials. Subsequently, wash several times with methanol to exchange the DMF solvent within the pores.[7]

  • Activation: Activate the material by heating under dynamic vacuum at 180°C for several hours to remove the solvent molecules from the pores and expose the open metal sites.[1] The activated material should be stored under an inert atmosphere.

Self-Validation:

  • Crystallinity: The crystallinity of the product should be confirmed by Powder X-ray Diffraction (PXRD), which should show a characteristic pattern for the M₂(m-dobdc) structure.

  • Porosity: The porosity of the activated material can be confirmed by N₂ adsorption-desorption isotherms at 77 K. A type I isotherm is expected, characteristic of microporous materials. The BET surface area can be calculated from these data.[2]

  • Thermal Stability: Thermogravimetric analysis (TGA) can be used to determine the thermal stability of the framework and confirm the removal of solvent molecules after activation.[1]

II. Harnessing Light: Photocatalytic Applications

The unique electronic properties of MOFs derived from this compound and its derivatives open up exciting possibilities in photocatalysis. These materials can act as efficient photocatalysts for various reactions, including CO₂ reduction and the degradation of organic pollutants.

Photocatalytic CO₂ Reduction

Certain cobalt-based MOFs synthesized with ligands derived from this compound have demonstrated promising activity in the photocatalytic reduction of CO₂ to carbon monoxide (CO).[8] The MOF acts as a scaffold for the catalytically active metal centers, facilitating charge separation and transfer upon light absorption.

Protocol 2: Photocatalytic CO₂ Reduction using a Cobalt-based MOF

This protocol provides a general workflow for evaluating the photocatalytic CO₂ reduction activity of a MOF.

Materials:

  • Cobalt-based MOF (e.g., [Co(bimip)(H₂O)₀.₅]·0.5H₂O, where bimip is 4,6-bis(imidazol-1-yl)isophthalicacid)[8]

  • Photosensitizer (e.g., Ru(bpy)₃Cl₂)

  • Sacrificial electron donor (e.g., triethanolamine, TEOA)

  • Solvent (e.g., acetonitrile or a mixture of DMF and water)

  • High-purity CO₂ gas

  • Gas-tight photoreactor

  • Light source (e.g., Xenon lamp with appropriate filters)

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Catalyst Suspension: Suspend a known amount of the MOF catalyst in the chosen solvent within the photoreactor.

  • Reagent Addition: Add the photosensitizer and the sacrificial electron donor to the suspension.

  • CO₂ Saturation: Seal the reactor and purge with high-purity CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.

  • Photoreaction: Irradiate the reactor with the light source while maintaining constant stirring.

  • Product Analysis: At regular time intervals, take gas samples from the headspace of the reactor using a gas-tight syringe and analyze the concentration of CO using a gas chromatograph.

Data Analysis:

  • Calculate the amount of CO produced over time.

  • Determine the CO production rate (e.g., in μmol g⁻¹ h⁻¹).

  • If possible, calculate the apparent quantum yield (AQY) at a specific wavelength.[9]

CatalystPhotosensitizerSacrificial AgentCO Production Rate (μmol g⁻¹ h⁻¹)Apparent Quantum Yield (%)Reference
MCOF-Co-315 Ru(bpy)₃Cl₂TEOA16169.13 at 450 nm[8][9]
Co-PMOF/GR NoneNone20.25 (CO)Not specified[10]
Degradation of Organic Pollutants

MOFs based on isophthalic acid derivatives have also been explored as photocatalysts for the degradation of organic dyes, such as Rhodamine B, a common water pollutant.[11] The photocatalytic mechanism typically involves the generation of reactive oxygen species (ROS) upon light irradiation, which then oxidize the dye molecules.

Photocatalysis_Workflow cluster_prep Sample Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis Catalyst MOF Catalyst Suspension Mix Mixing Catalyst->Mix Dye Organic Dye Solution Dye->Mix Irradiation Light Irradiation Mix->Irradiation Sampling Periodic Sampling Irradiation->Sampling UVVis UV-Vis Spectroscopy Sampling->UVVis Degradation Calculate Degradation % UVVis->Degradation

Caption: Workflow for photocatalytic dye degradation.

III. Sensing with Light: Fluorescent Coordination Polymers

The incorporation of this compound into coordination polymers can lead to materials with interesting fluorescent properties. These materials can be designed to act as selective and sensitive fluorescent sensors for the detection of various analytes, including metal ions and small molecules.[12]

Mechanism of Fluorescent Sensing

The sensing mechanism often relies on the interaction between the analyte and the coordination polymer, which leads to a change in the fluorescence emission of the material. This can manifest as either fluorescence quenching ("turn-off") or enhancement ("turn-on"). The porous nature of these materials can also play a role by pre-concentrating the analyte within the framework, enhancing the sensitivity of detection.[13]

Applications in Metal Ion Detection: Coordination polymers based on isophthalic acid derivatives have been successfully employed as fluorescent sensors for the detection of various metal ions, such as Fe³⁺ and Cr(VI) species (e.g., Cr₂O₇²⁻).[14] The high selectivity of these sensors is a key advantage for their application in complex environmental or biological samples.

Sensor MaterialAnalyteDetection LimitQuenching/EnhancementReference
MA-1@CNT Pb(II)15.9 nMTurn-on[15]
MA-1@CNT As(III)16.0 nMTurn-on[15]
MA-1@CNT Cr(VI)76.9 nMTurn-off[15]
DNA-based sensor Hg²⁺4.28 nMQuenching[14]

Protocol 3: Fluorescent Sensing of Metal Ions

This protocol outlines a general procedure for testing the fluorescent sensing capabilities of a coordination polymer.

Materials:

  • Fluorescent coordination polymer

  • Solvent (e.g., deionized water, ethanol)

  • Stock solutions of various metal ions

  • Fluorometer

Procedure:

  • Sensor Dispersion: Disperse a small amount of the finely ground coordination polymer in the chosen solvent to create a stable suspension.

  • Fluorescence Measurement: Record the initial fluorescence emission spectrum of the suspension.

  • Analyte Addition: Add small aliquots of the metal ion stock solution to the suspension and record the fluorescence spectrum after each addition.

  • Selectivity Test: Repeat the experiment with other metal ions to assess the selectivity of the sensor.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration. Calculate the detection limit based on the signal-to-noise ratio.

IV. Future Outlook and Conclusion

This compound has firmly established itself as a valuable and versatile linker in the design and synthesis of advanced functional materials. The M2(m-dobdc) series of MOFs, a direct result of its unique structural features, continues to be a benchmark for materials with high densities of open metal sites, driving innovation in gas storage and separation technologies. The exploration of its derivatives in photocatalysis and fluorescent sensing is a rapidly growing area with immense potential.

Future research will likely focus on the development of new synthetic methodologies, including more sustainable and scalable routes to these materials.[6] The functionalization of the this compound linker itself, prior to MOF synthesis, offers a powerful strategy for introducing new functionalities and further tailoring the properties of the resulting materials for specific applications. As our understanding of the structure-property relationships in these materials deepens, we can expect to see the emergence of even more sophisticated and high-performing materials based on this remarkable building block, with impacts ranging from clean energy and environmental remediation to healthcare and diagnostics. This application note provides a solid foundation and practical protocols for researchers to contribute to this exciting and impactful field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 4,6-Dihydroxyisophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dihydroxyisophthalic acid (4,6-DHIPA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for both yield and purity. Drawing from established protocols and field-proven insights, this document provides a comprehensive resource to ensure successful and reproducible outcomes in your laboratory.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low or No Yield of this compound

  • Question: My reaction is resulting in a very low yield, or in some cases, no discernible product. What are the likely causes and how can I rectify this?

  • Answer: Low yields in the synthesis of this compound, particularly via the Kolbe-Schmitt reaction or its modifications, can be attributed to several critical factors. The primary synthesis route involves the carboxylation of resorcinol. Let's break down the potential pitfalls:

    • Inappropriate Base Selection: The choice of base is paramount. While the Kolbe-Schmitt reaction traditionally uses alkali metal hydroxides, the specific cation can drastically influence the regioselectivity of carboxylation. For dihydroxybenzoic acids, a strong base like potassium hydroxide is generally preferred over sodium hydroxide. The use of a weaker base like potassium bicarbonate can also be effective and may offer better control over the reaction.[1]

    • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture.[2][3] Anhydrous conditions are crucial for achieving high yields. Water can interfere with the formation of the reactive phenoxide species and can also lead to the decomposition of intermediates. Ensure all glassware is thoroughly dried, and reactants, especially the resorcinol and base, are anhydrous.

    • Suboptimal Reaction Temperature and Pressure: Carboxylation of phenols requires elevated temperatures and pressures to proceed efficiently. However, excessively high temperatures can lead to the degradation of the starting material and the desired product.[2] The optimal temperature range for this synthesis is typically between 130°C and 220°C, with CO2 pressure ranging from atmospheric to several megapascals (MPa).[4][5] A systematic optimization of both temperature and pressure for your specific setup is highly recommended.

    • Inefficient Mixing: In a solid-gas phase reaction, efficient mixing is critical to ensure adequate contact between the resorcinol salt and carbon dioxide. Inadequate stirring can lead to localized overheating and incomplete reaction, significantly reducing the yield.

Issue 2: Formation of Isomeric Byproducts

  • Question: I am observing the formation of other dihydroxybenzoic acid isomers, such as 2,4-dihydroxybenzoic acid or 2,6-dihydroxybenzoic acid, which are difficult to separate from my target this compound. How can I improve the regioselectivity of the reaction?

  • Answer: The formation of isomers is a common challenge in the carboxylation of resorcinol. The hydroxyl groups strongly activate the aromatic ring, making multiple positions susceptible to electrophilic attack by CO2. Controlling the regioselectivity is key to maximizing the purity of your product.

    • Influence of the Base: As mentioned, the choice of base can influence the position of carboxylation. The use of a strong base like sodium hydroxide may favor the formation of 2,6-dihydroxybenzoic acid.[1] Experimenting with different bases, such as potassium carbonate or potassium bicarbonate, may shift the selectivity towards the desired 4,6-isomer.

    • Reaction Temperature: Temperature plays a crucial role in determining the isomeric ratio. A thorough investigation of the reaction temperature profile is advised. It is possible that a lower or higher temperature may favor the formation of the desired this compound.

    • Alternative Synthetic Routes: If controlling the regioselectivity of the direct carboxylation of resorcinol proves difficult, consider alternative synthetic pathways. For example, a route starting from 4,6-dibromoresorcinol dimethyl ether has been shown to produce 4,6-dihydroxyisophthalaldehyde in good yield, which can then be oxidized to the desired diacid.[6] Another approach could involve the hydrolysis of a corresponding dinitrile precursor.[7]

Issue 3: Product Purity and Discoloration

  • Question: My final product is discolored (often brown or dark) and shows impurities even after initial precipitation. What are the best methods for purification?

  • Answer: Discoloration is often due to the formation of phenolic oxidation byproducts. Achieving high purity requires a multi-step purification strategy.

    • Initial Work-up: After the reaction, the crude product is typically precipitated by acidification of the reaction mixture with a strong acid like hydrochloric acid.[8] Thorough washing of the precipitate with cold water is the first step to remove inorganic salts and some water-soluble impurities.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds. For this compound, a suitable solvent system needs to be empirically determined. Water or a mixed solvent system (e.g., water-ethanol) could be effective.

    • Decolorization with Activated Carbon: If the product remains colored after recrystallization, treatment with activated carbon can be employed to remove colored impurities.[2] This involves dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then filtering the hot solution to remove the carbon.

    • Purification via Esterification: A highly effective, albeit more involved, purification method involves converting the crude acid to its dimethyl ester.[2] The ester is typically more soluble in organic solvents and can be purified by column chromatography or sublimation. Subsequent hydrolysis of the purified ester will yield the pure this compound.[2]

Frequently Asked Questions (FAQs)

  • What is the most common synthetic method for this compound? The most prevalent method is the carboxylation of resorcinol, a variation of the Kolbe-Schmitt reaction.[1][5] This involves reacting resorcinol with carbon dioxide under basic conditions at elevated temperature and pressure.

  • What are the key reaction parameters to control for optimal yield? The critical parameters to control are:

    • Reactants: The choice and purity of the resorcinol and the base are crucial.

    • Anhydrous Conditions: The absence of water is critical for high yields.[2][3]

    • Temperature: Typically in the range of 130-220°C.[4][5]

    • CO2 Pressure: Can range from atmospheric to several MPa.[4]

    • Reaction Time: Sufficient time must be allowed for the reaction to go to completion.

  • Are there milder, alternative synthetic routes available? Yes, research has focused on developing methods that avoid harsh conditions. One improved one-pot synthesis has been reported to work at a much lower CO2 pressure of 0.3 MPa and with a shorter reaction time, achieving a high yield.[4] Additionally, enzymatic carboxylation of resorcinol has been explored, although it may face challenges with enzyme inhibition at elevated CO2 pressures.[9] Another alternative is the hydrolysis of dinitriles, which can be catalyzed by enzymes like nitrilase.[7]

  • How can I confirm the identity and purity of my final product? Standard analytical techniques should be employed:

    • Melting Point: Compare the observed melting point with the literature value (around 308-310°C).[10]

    • Spectroscopy:

      • ¹H and ¹³C NMR: To confirm the chemical structure and identify any isomeric impurities.

      • FT-IR: To identify the characteristic functional groups (O-H, C=O, C=C).

    • Chromatography (HPLC): To assess the purity of the sample and quantify any byproducts.

    • Elemental Analysis: To confirm the elemental composition of the compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Modified Kolbe-Schmitt Reaction

This protocol is a generalized procedure based on literature methods.[4][5] Optimization of specific parameters may be required for your experimental setup.

  • Preparation of Reactants: In a high-pressure autoclave, add resorcinol and a suitable base (e.g., potassium bicarbonate) in an appropriate molar ratio. Ensure all reactants are dry.

  • Reaction Setup: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) to remove air.

  • Carboxylation: Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 0.3 MPa).[4]

  • Heating and Stirring: Heat the reaction mixture to the optimal temperature (e.g., 150-200°C) while stirring vigorously.

  • Reaction Monitoring: Maintain the temperature and pressure for a set period (e.g., several hours). The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by HPLC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO2.

  • Precipitation: Dissolve the solid reaction mixture in water and filter to remove any insoluble materials. Acidify the filtrate with a concentrated acid (e.g., HCl) to a low pH to precipitate the crude this compound.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry. Further purification can be achieved by recrystallization or by following the esterification-hydrolysis procedure outlined in the troubleshooting section.

Protocol 2: Purification via Esterification and Hydrolysis

This protocol is adapted from methods used for purifying similar hydroxyisophthalic acids.[2]

  • Esterification: Suspend the crude this compound in an excess of dry methanol. Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Isolation of Ester: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude dimethyl 4,6-dihydroxyisophthalate.

  • Purification of Ester: Purify the crude ester by column chromatography on silica gel or by sublimation.

  • Hydrolysis: Reflux the purified dimethyl ester with an aqueous alkali solution (e.g., KOH) until the hydrolysis is complete (monitor by TLC).

  • Final Precipitation: Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the pure this compound.

  • Final Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield and Purity (Illustrative)

ParameterCondition ACondition BCondition C
Base KOHK2CO3KHCO3
Temperature (°C) 180160150
CO2 Pressure (MPa) 1.00.50.3
Yield (%) ModerateHighVery High
Purity (%) GoodVery GoodExcellent
Notes Potential for some isomer formation.Good balance of yield and selectivity.Milder conditions, high selectivity.[4]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Resorcinol Resorcinol Autoclave High-Pressure Autoclave (Elevated T & P) Resorcinol->Autoclave Base_CO2 Base (e.g., KHCO3) + CO2 Base_CO2->Autoclave Crude_Product Crude 4,6-DHIPA Autoclave->Crude_Product Acidification Acidification (e.g., HCl) Crude_Product->Acidification Esterification Esterification -> Purification of Ester -> Hydrolysis Crude_Product->Esterification Alternative Route Recrystallization Recrystallization Acidification->Recrystallization Pure_Product Pure 4,6-DHIPA Recrystallization->Pure_Product Esterification->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Optimize_Base Optimize Base Selection (e.g., KHCO3 vs. KOH) Start->Optimize_Base Optimize_T_P Optimize Temperature & Pressure Start->Optimize_T_P Check_Purity Assess Purity (NMR, HPLC) Check_Conditions->Check_Purity Optimize_Base->Check_Purity Optimize_T_P->Check_Purity Purification_Strategy Select Purification Method Check_Purity->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization Minor Impurities Esterification Esterification Route Purification_Strategy->Esterification Significant Impurities/ Isomers Success High Yield & Purity Achieved Recrystallization->Success Esterification->Success

Caption: Decision-making flowchart for troubleshooting common synthesis issues.

References

common byproducts in 4,6-Dihydroxyisophthalic acid synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dihydroxyisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on byproduct identification and removal. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues & Solutions

The synthesis of this compound, typically achieved through the Kolbe-Schmitt reaction of resorcinol, is a powerful method. However, the high reactivity of the resorcinol starting material can lead to a variety of side reactions. This section addresses the most common problems in a question-and-answer format.

Question: My reaction yield is low and my final product is a complex mixture. What are the common byproducts and why are they forming?

Answer: This is the most frequent challenge and stems from the inherent reactivity of the resorcinol nucleus. The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion with carbon dioxide.[1] In the case of resorcinol, which has two activating hydroxyl groups, carboxylation can occur at multiple positions, leading to isomeric byproducts.

Primary Byproducts:

  • Isomeric Carboxylation Products: The primary byproducts are other dihydroxybenzoic acids and dicarboxylic acids. Because the hydroxyl groups in resorcinol direct ortho and para to themselves, carboxylation can occur at the 2, 4, and 6 positions. While the desired product is dicarboxylated, single carboxylation events are common, leading to:

    • 2,4-Dihydroxybenzoic acid (β-resorcylic acid)

    • 2,6-Dihydroxybenzoic acid (γ-resorcylic acid)

  • Unreacted Starting Material: Incomplete reaction will leave residual resorcinol.

  • Oxidation Products: Phenolic compounds are susceptible to oxidation, especially at the high temperatures used in this synthesis.[2] This leads to the formation of colored, often polymeric, impurities (quinones and their derivatives), which can give the crude product a brown or dark appearance.

Causality Behind Byproduct Formation:

The reaction conditions significantly influence the product distribution. The use of a strong base like potassium hydroxide (KOH) is necessary to form the dipotassium resorcinate, the active nucleophile.[3] However, the precise temperature and CO2 pressure control the regioselectivity of the carboxylation. Insufficient CO2 pressure or reaction time can favor the formation of monocarboxylated species. Conversely, excessively harsh conditions can lead to decomposition or decarboxylation of the desired product.[4][5]

Diagram: Synthesis Pathway and Major Side Reactions

Synthesis_Byproducts cluster_reactants Resorcinol Resorcinol DHIA This compound (Desired Product) Resorcinol->DHIA Main Reaction (Dicarboxylation) Unreacted Unreacted Resorcinol Resorcinol->Unreacted Incomplete Reaction Mono_2_4 2,4-Dihydroxybenzoic acid Resorcinol->Mono_2_4 Side Reaction (Monocarboxylation) Mono_2_6 2,6-Dihydroxybenzoic acid Resorcinol->Mono_2_6 Side Reaction (Monocarboxylation) Oxidation Oxidation Products (Colored Impurities) Resorcinol->Oxidation Oxidation CO2 2 CO₂ Base KOH, High T/P DHIA->Oxidation Oxidation Mono_2_4->Oxidation Oxidation Mono_2_6->Oxidation Oxidation

Caption: Kolbe-Schmitt synthesis of this compound and common side reactions.

Question: My crude product is very impure. What is the most effective strategy for purification?

Answer: The purification of this compound can be laborious due to the presence of structurally similar byproducts.[6] A multi-step approach is often the most robust method, leveraging differences in acidity and solubility. The most effective strategy involves conversion to methyl esters.

Purification Strategy: Esterification-Hydrolysis

The rationale behind this method is that the methyl esters of the desired product and byproducts have significantly different physical properties (e.g., solubility, melting point, volatility) than the parent acids, making them easier to separate.

  • Crude Esterification: The entire crude product mixture is esterified, typically using methanol with a strong acid catalyst like sulfuric acid.[7] This converts all carboxylic acid groups into methyl esters.

  • Separation of Esters: The resulting mixture of esters can be purified. Dimethyl 4,6-dihydroxyisophthalate is a solid that can often be purified by recrystallization from a suitable solvent or, in some cases, sublimation.[7] This step effectively removes the mono-esterified byproducts and other impurities.

  • Hydrolysis: The purified dimethyl ester is then hydrolyzed back to the pure this compound using an aqueous base (e.g., KOH or NaOH), followed by acidification with an acid like HCl to precipitate the final, high-purity product.[7]

Diagram: Purification Workflow via Esterification

Purification_Workflow Crude Crude Product (DHIA + Byproducts) Esterification Esterification (MeOH, H₂SO₄) Crude->Esterification Ester_Mix Mixture of Methyl Esters Esterification->Ester_Mix Purify_Ester Purification (Recrystallization/ Sublimation) Ester_Mix->Purify_Ester Pure_Ester Pure Dimethyl 4,6-dihydroxyisophthalate Purify_Ester->Pure_Ester Byproducts Byproducts Removed Purify_Ester->Byproducts Hydrolysis Hydrolysis (1. KOH, H₂O 2. HCl) Pure_Ester->Hydrolysis Final_Product Pure this compound Hydrolysis->Final_Product

Caption: A robust workflow for purifying this compound from common byproducts.

Question: My final product is discolored (yellow to brown). How can I obtain a white, crystalline solid?

Answer: Discoloration is almost always due to the oxidation of phenolic hydroxyl groups, forming highly colored quinone-type structures.[2] This can happen during the high-temperature synthesis or subsequent work-up steps if exposed to atmospheric oxygen.

Solutions for Decolorization:

  • Inert Atmosphere: Conduct the synthesis and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.

  • Activated Charcoal Treatment: During the final purification step (e.g., before precipitation from an aqueous solution or during recrystallization), treat the solution with activated charcoal. The charcoal will adsorb the colored impurities. The solution is then hot-filtered to remove the charcoal before crystallization.

  • Sodium Bisulfite Wash: A wash with a dilute aqueous solution of a reducing agent like sodium bisulfite can sometimes help to reduce colored quinone impurities back to their colorless hydroquinone form.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the Kolbe-Schmitt synthesis of this compound?

A1: The key to maximizing yield and minimizing byproducts lies in controlling four parameters:

  • Temperature: Typically in the range of 150-220°C. Higher temperatures can increase the rate of reaction but may also promote byproduct formation and decarboxylation.[8][9]

  • CO₂ Pressure: Superatmospheric pressure is required to drive the carboxylation. Pressures can range from a few atmospheres to over 100 atm.[1][6] Higher pressure generally favors dicarboxylation.

  • Choice of Base: Potassium salts (e.g., KOH or K₂CO₃) are generally superior to sodium salts for this reaction, as they tend to favor the formation of dicarboxylic acids.[3]

  • Anhydrous Conditions: The presence of water can be detrimental to the reaction, so ensuring reactants are thoroughly dry is critical for high yields.[7]

Q2: Are there alternative synthesis routes that produce fewer byproducts?

A2: Yes, research has focused on developing milder and more selective methods. One published method describes an improved process using a much lower CO₂ pressure (0.3 MPa) which reportedly gives a high yield (93%) and inhibits the oxidation of the phenol, eliminating the need for decolorization or further purification.[8] Another synthetic route involves the formylation of 4,6-dibromoresorcinol dimethyl ether, followed by demethylation, which offers a different pathway to the target molecule and avoids the specific byproduct profile of the Kolbe-Schmitt reaction.[10]

Q3: What are the recommended analytical techniques for identifying and quantifying byproducts in my sample?

A3: A combination of techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the best method for separating and quantifying the desired product from unreacted resorcinol and the various carboxylated byproducts.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for structural confirmation of the final product and for identifying the structure of unknown impurities. The substitution pattern on the aromatic ring gives a distinct splitting pattern in ¹H NMR.

  • Mass Spectrometry (MS): MS provides accurate molecular weight information, which is crucial for confirming the identity of the product and byproducts.

Quantitative Data & Protocols

Table 1: Common Byproducts in this compound Synthesis
Compound NameMolecular FormulaStructureFormation Pathway
2,4-Dihydroxybenzoic acidC₇H₆O₄Aromatic ring with OH at C2, C4 and COOH at C1Monocarboxylation of resorcinol
2,6-Dihydroxybenzoic acidC₇H₆O₄Aromatic ring with OH at C2, C6 and COOH at C1Monocarboxylation of resorcinol
Resorcinol (unreacted)C₆H₆O₂Benzene-1,3-diolIncomplete reaction
Polymeric oxidation productsVariableComplex quinone-like structuresOxidation of phenolic groups
Experimental Protocols
Protocol 1: Representative Synthesis of this compound

This protocol is a conceptual representation based on the principles of the Kolbe-Schmitt reaction.

  • Preparation: Thoroughly dry resorcinol and potassium hydroxide (KOH).

  • Reaction Setup: In a high-pressure autoclave, charge the dried resorcinol and 2.5-3 equivalents of KOH. Seal the reactor and render the atmosphere inert by purging with nitrogen or argon.

  • Carboxylation: Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 MPa).

  • Heating: While stirring, heat the mixture to 180-220°C and maintain for 4-6 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid reaction mass in water.

  • Precipitation: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The crude product will precipitate out of solution.

  • Isolation: Collect the crude solid by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification via Esterification and Hydrolysis

This protocol is adapted from methods described for purifying related hydroxyisophthalic acids.[7]

  • Esterification: Suspend the crude, dried product from Protocol 1 in an excess of dry methanol. Add a catalytic amount (e.g., 5% v/v) of concentrated sulfuric acid. Reflux the mixture for 12-24 hours until TLC or HPLC analysis shows complete conversion of the acids to their esters.

  • Isolation of Esters: Remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester mixture.

  • Purification of Ester: Recrystallize the crude dimethyl ester from a suitable solvent (e.g., methanol or ethanol) to obtain pure dimethyl 4,6-dihydroxyisophthalate.

  • Hydrolysis: Dissolve the purified ester in an aqueous solution of potassium hydroxide (2.5 equivalents). Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete.

  • Final Precipitation: Cool the reaction mixture and acidify with concentrated HCl to precipitate the pure this compound. Filter the white solid, wash with cold water, and dry under vacuum to yield the final product.

References

Technical Support Center: Purification Challenges of Crude 4,6-Dihydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4,6-dihydroxyisophthalic acid (4,6-DHIPA). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity 4,6-DHIPA. As a foundational building block in the synthesis of polymers, pharmaceuticals, and organic frame materials, its purity is paramount.[1][2] This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of crude this compound in a direct question-and-answer format.

Issue 1: Low Yield or No Crystal Formation After Recrystallization

Question: "I've attempted to recrystallize my crude 4,6-DHIPA, but either no crystals formed upon cooling, or the final yield was extremely low (<50%). What went wrong?"

Answer: This is the most common challenge in crystallization-based purifications. The root cause typically involves improper solvent volume or cooling conditions.[3]

Potential Causes & Step-by-Step Solutions:

  • Excess Solvent: The most frequent error is using too much solvent to dissolve the crude product.[3][4] This results in a solution that is not saturated upon cooling, preventing crystallization.

    • Solution: Gently heat the solution to boil off a portion of the solvent. Continue to reduce the volume until you observe the formation of solid particles or cloudiness. Add a few drops of hot solvent back until the solution becomes clear again, then allow it to cool slowly. To check if significant product remains in the mother liquor, dip a glass stirring rod in the filtrate, let it dry, and observe if a large solid residue forms.[5]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than theoretically possible at that temperature. In this state, crystallization requires a nucleation point to begin.[3]

    • Solution A (Induce Crystallization): Scratch the inside of the flask just below the solvent surface with a glass rod. The microscopic scratches provide a surface for crystals to nucleate.[4][5]

    • Solution B (Seed Crystals): Add a tiny crystal of pure 4,6-DHIPA (a "seed crystal") to the cooled solution. This provides a template for further crystal growth.[4][5]

  • Inappropriate Flask Size: Using a flask that is too large for the solvent volume leads to a shallow pool of solvent with a high surface area, causing rapid cooling and evaporation, which is detrimental to crystal growth.[5]

    • Solution: If the solvent depth is less than 1-2 cm, transfer the solution to a smaller Erlenmeyer flask.[5] Use a watch glass to cover the flask opening during cooling to trap heat and prevent solvent evaporation.[5]

Issue 2: The Product "Oils Out" Instead of Crystallizing

Question: "As my solution of 4,6-DHIPA cooled, it separated into a gooey, oily layer instead of forming solid crystals. How can I fix this?"

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of impurities is very high, disrupting the crystal lattice formation.[3][6]

Potential Causes & Step-by-Step Solutions:

  • Solution Cooled Too Quickly: Rapid cooling can cause the solute to crash out of the solution as a liquid.

    • Solution: Reheat the mixture until the oil completely redissolves. If necessary, add a small amount (5-10%) of additional solvent.[3] Ensure the flask is allowed to cool very slowly. You can insulate the flask by placing it on a cork ring or wooden block and covering it, letting it cool to room temperature over several hours before moving it to an ice bath.[3][5]

  • High Impurity Concentration: The presence of significant impurities can lower the melting point of the mixture and interfere with crystallization.

    • Solution: Re-dissolve the oil by heating and add more solvent to decrease the saturation level. This may reduce the overall yield but can favor the formation of purer crystals over an oil. If this fails, the crude material may require a different purification technique, such as acid-base extraction, before attempting recrystallization.[3][7]

Issue 3: Persistent Color in the Final Product

Question: "My final product is off-white, yellow, or pink, not the expected white crystalline powder. How can I remove these colored impurities?"

Answer: Phenolic compounds like 4,6-DHIPA are susceptible to oxidation, which often produces highly colored byproducts. These impurities can be challenging to remove as they may have similar solubility profiles to the target compound.

Potential Causes & Step-by-Step Solutions:

  • Oxidation Products: Air oxidation of the hydroxyl groups is a common source of color.

    • Solution (Activated Charcoal Treatment): Activated charcoal is highly effective at adsorbing large, colored, conjugated molecules.

      • Dissolve the crude 4,6-DHIPA in the minimum amount of a suitable hot solvent.

      • Allow the solution to cool slightly from its boiling point. CAUTION: Never add charcoal to a boiling solution, as it can cause violent bumping.

      • Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Using too much will adsorb your product and drastically reduce the yield.

      • Swirl the mixture and bring it back to a gentle boil for 5-10 minutes.

      • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

      • Allow the clear filtrate to cool slowly to induce crystallization.

  • Presence of Metal Ion Impurities: Trace metal ions can form colored complexes with phenolic compounds.

    • Solution (Chelating Agent): During the purification process, particularly if using an aqueous solution, adding a small amount of a chelating agent like EDTA can help sequester metal ions and prevent the formation of colored complexes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities typically arise from the synthesis process, which is often a variation of the Kolbe-Schmitt reaction.[8][9][10] Common impurities include:

  • Unreacted Starting Materials: Such as resorcinol.

  • Partially Carboxylated Byproducts: Monocarboxylic acids like 2,4-dihydroxybenzoic acid or 3,5-dihydroxybenzoic acid.

  • Isomeric Byproducts: Other dihydroxyisophthalic acid isomers.

  • Oxidation Products: Quinone-type structures formed from the oxidation of the phenol groups, which are often responsible for coloration.[11]

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal solvent is one in which 4,6-DHIPA has high solubility at elevated temperatures but low solubility at room temperature or below.[4] Given its polar nature due to two carboxylic acid groups and two hydroxyl groups, polar solvents are required.[1]

SolventSolubility CharacteristicsComments
Water Soluble in hot water, sparingly soluble in cold water.Excellent choice for recrystallization. Can be slow to dissolve.[1]
Ethanol/Methanol Soluble.Often too soluble even when cold, which may lead to poor recovery. Can be used in a two-solvent system with water.[1]
Ethyl Acetate Soluble.[1]Can be effective. Its lower boiling point makes it easier to remove.
Dioxane-Water Good solvent system.Mentioned in the literature for recrystallizing related compounds.[12]
Non-polar Solvents Insoluble (e.g., Hexane, Toluene).[1]Useful as anti-solvents in a two-solvent system or for washing away non-polar impurities.

Q3: Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction is a highly effective method for purifying carboxylic acids by separating them from neutral or basic impurities.[7][13][14] Because 4,6-DHIPA has two carboxylic acid groups (pKa values are acidic), it can be deprotonated by a weak base.

  • Principle: The crude solid is dissolved in an organic solvent (like ethyl acetate). A weak aqueous base (e.g., sodium bicarbonate solution) is added. The acidic 4,6-DHIPA is converted to its water-soluble disodium salt and moves to the aqueous layer, leaving neutral impurities in the organic layer. The layers are separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure 4,6-DHIPA, which is then collected by filtration.[7][13] This method is particularly useful for removing non-acidic, colored impurities.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of methods should be used:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation and purity assessment. The spectrum should show clean signals corresponding to the aromatic protons and the acidic protons, with integrations matching the expected ratio. Impurity signals will also be visible.

  • HPLC (High-Performance Liquid Chromatography): HPLC is excellent for quantitative purity analysis. A pure sample will show a single major peak. By comparing the peak area of the main component to the total area of all peaks, a percentage purity can be calculated.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.

Part 3: Experimental Protocols & Visualizations

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 4,6-DHIPA (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small volume of the chosen solvent (e.g., deionized water, ~50 mL) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent just until all the solid dissolves completely. Avoid adding a large excess of solvent.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and boil for 5-10 minutes. Perform a hot gravity filtration to remove the charcoal.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Do not rush this step. A slow cooling rate is critical for forming large, pure crystals.

  • Ice Bath: Once the flask has reached room temperature and crystals have formed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to remove any residual mother liquor.[4]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for 15-20 minutes. For final drying, transfer the solid to a pre-weighed watch glass and place it in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Workflow & Troubleshooting Diagrams

Below are visual guides to the purification process and troubleshooting logic.

G cluster_workflow General Purification Workflow for 4,6-DHIPA A Crude 4,6-DHIPA B Dissolve in Minimum Hot Solvent A->B C Hot Gravity Filtration (If Insoluble Impurities or Charcoal Present) B->C Optional D Slow Cooling to Room Temperature B->D C->D E Cool in Ice Bath D->E F Collect Crystals via Vacuum Filtration E->F G Wash with Minimal Ice-Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline 4,6-DHIPA H->I

Caption: General workflow for the purification of 4,6-DHIPA.

G cluster_troubleshooting Troubleshooting Recrystallization Start Solution Cooled, What is the Result? NoCrystals No Crystals Form Start->NoCrystals A Oil Oil Formed Start->Oil B LowYield Poor Yield Start->LowYield C IsCloudy Is solution cloudy? NoCrystals->IsCloudy Scratch Scratch flask with glass rod IsCloudy->Scratch Yes IsClear Solution is clear IsCloudy->IsClear No AddSeed 1. Add seed crystal 2. Scratch flask 3. Reduce solvent volume IsClear->AddSeed Reheat Reheat to dissolve oil, add more solvent, cool very slowly Oil->Reheat CheckML Check mother liquor for dissolved product LowYield->CheckML ReduceSolvent Recover product by evaporating solvent CheckML->ReduceSolvent Product present

Caption: Decision tree for troubleshooting common recrystallization issues.

References

troubleshooting low yield in the synthesis of 4,6-Dihydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dihydroxyisophthalic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly in achieving high yields. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yields in the synthesis of this compound, typically prepared via the Kolbe-Schmitt reaction of resorcinol, can be attributed to several critical factors. This section addresses the most common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Question 1: My reaction yield is significantly lower than expected. What are the most probable causes?

Answer: A low yield in the Kolbe-Schmitt synthesis of this compound often points to one or more of the following issues:

  • Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can consume the strong base used to deprotonate resorcinol, thus deactivating the nucleophile required for the carboxylation reaction. It is crucial to use anhydrous reagents and solvents.[1][2]

  • Suboptimal Reaction Temperature and Pressure: The carboxylation of resorcinol requires specific temperature and pressure conditions to proceed efficiently. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to the decomposition of the product. Similarly, insufficient carbon dioxide pressure will limit the availability of the electrophile, thereby reducing the reaction rate and yield.[1][3]

  • Incorrect Choice of Base: The choice of alkali metal hydroxide plays a significant role in the regioselectivity and overall success of the reaction. For the synthesis of dihydroxybenzoic acids from resorcinol, potassium salts (e.g., KOH or KHCO3) are generally preferred over sodium salts.[4]

  • Formation of Isomeric Byproducts: The carboxylation of resorcinol can lead to the formation of other isomers, primarily 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid, which can be difficult to separate from the desired this compound and will lower the isolated yield of the target compound.[5][6]

  • Inefficient Purification: Significant product loss can occur during the workup and purification stages. This can be due to incomplete precipitation, losses during recrystallization, or the formation of soluble salts.

Question 2: I'm observing the formation of significant amounts of a byproduct. How can I improve the selectivity towards this compound?

Answer: The formation of isomeric dihydroxybenzoic acids is a common challenge. To enhance the selectivity for this compound, consider the following:

  • Control of Reaction Temperature: The reaction temperature can influence the position of carboxylation. A systematic optimization of the reaction temperature may be necessary to favor the formation of the desired isomer.

  • Choice of Base: As mentioned, the counter-ion of the base can direct the carboxylation. Potassium ions are known to favor the formation of the dicarboxylic acid product.

  • Optimized Reaction Time: Allowing the reaction to proceed for an optimal duration is key. Shorter reaction times may lead to incomplete dicarboxylation, while excessively long times could promote side reactions or product degradation. An improved one-pot synthesis method reports a high yield of 93% with a shorter reaction time and lower CO2 pressure, suggesting that optimized conditions can significantly suppress byproduct formation.[7]

Question 3: My final product is discolored. What causes this and how can I obtain a pure, colorless product?

Answer: Discoloration in the final product is often due to the presence of oxidized phenolic impurities or other colored byproducts.[1] Here are some strategies for purification:

  • Decolorization with Activated Carbon: During the purification process, treating a solution of the crude product with activated carbon can effectively remove colored impurities.

  • Recrystallization: Multiple recrystallizations from a suitable solvent (e.g., hot water) can help in obtaining a pure, crystalline product.

  • Purification via Esterification: A more rigorous purification method involves converting the crude acid into its dimethyl ester, which can be more easily purified by distillation or recrystallization. The purified ester is then hydrolyzed back to the pure acid.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the synthesis of this compound?

A1: The synthesis is a classic example of the Kolbe-Schmitt reaction . The reaction proceeds through the following key steps:

  • Deprotonation: Resorcinol is treated with a strong base (typically potassium hydroxide) to form the dipotassium resorcinolate salt. This step is crucial as the phenoxide ion is a much stronger nucleophile than the neutral phenol.[8][9][10]

  • Electrophilic Attack: The electron-rich resorcinolate anion attacks the electrophilic carbon atom of carbon dioxide.

  • Dicarboxylation: Under the appropriate conditions of heat and pressure, two carboxyl groups are added to the aromatic ring to form the dipotassium salt of this compound.

  • Protonation: The reaction mixture is then acidified to protonate the carboxylate groups, leading to the precipitation of the final product, this compound.

Diagram of the Kolbe-Schmitt Reaction for this compound Synthesis

KolbeSchmitt cluster_reactants Reactants cluster_product Product Resorcinol Resorcinol Resorcinolate Dipotassium Resorcinolate Resorcinol->Resorcinolate -2 H₂O Step 1: Deprotonation KOH 2 KOH Salt Dipotassium 4,6-dihydroxyisophthalate Resorcinolate->Salt Step 2: Dicarboxylation CO2 2 CO₂ (pressure, heat) Product 4,6-Dihydroxyisophthalic Acid Salt->Product Step 3: Protonation Acid 2 H⁺ (acidification)

Caption: Kolbe-Schmitt synthesis of this compound.

Q2: Are there any alternatives to the high-pressure Kolbe-Schmitt reaction?

A2: While the traditional Kolbe-Schmitt reaction requires high pressure, recent studies have focused on developing methods under milder conditions. One such improved method for the large-scale preparation of this compound has been developed that requires a much lower CO2 pressure of 0.3 MPa and a shorter reaction time, resulting in a high yield of 93%.[7] This indicates that optimization of reaction parameters can lead to more accessible synthetic routes.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The synthesis of this compound involves several potential hazards:

  • High Pressure: The use of a high-pressure autoclave requires proper training and safety protocols to prevent explosions.

  • Corrosive Reagents: Strong bases (KOH) and acids (for workup) are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The reaction is conducted at elevated temperatures, posing a risk of burns.

Experimental Protocols

Protocol 1: Optimized One-Pot Synthesis of this compound

This protocol is based on an improved method reported to achieve a high yield of 93%.[7]

Materials:

  • Resorcinol

  • Potassium hydroxide (KOH)

  • Methanol (anhydrous)

  • Carbon dioxide (CO2)

  • Hydrochloric acid (HCl)

  • High-pressure autoclave

Procedure:

  • Preparation of Reactants: In a high-pressure autoclave, dissolve resorcinol and potassium hydroxide in anhydrous methanol. Ensure all reagents are thoroughly dried to maintain anhydrous conditions.

  • Carboxylation: Seal the autoclave and pressurize with carbon dioxide to 0.3 MPa. Heat the mixture to the optimized reaction temperature and stir for the specified shorter reaction time as per the cited literature.[7]

  • Work-up: After cooling and carefully venting the autoclave, transfer the reaction mixture to a beaker.

  • Acidification and Precipitation: Acidify the mixture with hydrochloric acid to a pH of approximately 2. The crude this compound will precipitate out of the solution.

  • Isolation and Drying: Filter the precipitate, wash with cold water to remove any inorganic salts, and dry under vacuum to obtain the final product. The original report suggests that further decolorization or chromatographic purification is not required with this method.[7]

Protocol 2: Purification of Crude this compound by Recrystallization

Materials:

  • Crude this compound

  • Distilled water

  • Activated carbon (optional)

Procedure:

  • Dissolution: In a flask, add the crude this compound to a minimal amount of hot distilled water and heat until it completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Quantitative Data Summary

ParameterTraditional Kolbe-SchmittOptimized MethodReference
Starting Material ResorcinolResorcinol[7]
CO2 Pressure High (e.g., >100 atm)0.3 MPa[7]
Reaction Time Several hoursShorter[7]
Yield Variable, often moderate93%[7]
Purification Often requires extensive purificationMinimal purification needed[7]

Troubleshooting Logic Flow

Troubleshooting Start Low Yield Observed Check_Water Check for Moisture: Anhydrous Reagents/Solvents? Start->Check_Water Check_Conditions Verify Reaction Conditions: Temp & Pressure Correct? Check_Water->Check_Conditions No Solution_Water Solution: Thoroughly dry all reagents and solvents. Check_Water->Solution_Water Yes Check_Base Confirm Base: Using Potassium Hydroxide? Check_Conditions->Check_Base No Solution_Conditions Solution: Optimize temperature and ensure adequate CO₂ pressure. Check_Conditions->Solution_Conditions Yes Check_Purification Review Purification: Significant Product Loss? Check_Base->Check_Purification No Solution_Base Solution: Use KOH or KHCO₃ for better selectivity. Check_Base->Solution_Base Yes Solution_Purification Solution: Optimize precipitation pH and recrystallization solvent. Check_Purification->Solution_Purification Yes End Yield Improved Check_Purification->End No Solution_Water->End Solution_Conditions->End Solution_Base->End Solution_Purification->End

Caption: A logical workflow for troubleshooting low yield.

References

Technical Support Center: Improving the Thermal Stability of Polyesters from 4,6-Dihydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Thermal Challenges of Phenolic Polyesters

Polyesters derived from 4,6-dihydroxyisophthalic acid represent a unique class of aromatic polymers. The inherent phenolic hydroxyl groups and the dual carboxylic acid functionalities on a single aromatic ring provide a versatile platform for creating polymers with tailored properties. However, this structural complexity also introduces specific challenges to achieving high thermal stability. Researchers often encounter issues such as premature degradation, discoloration, and inconsistent material properties during synthesis and high-temperature processing.

This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. Our goal is to move beyond simple procedural instructions and offer a deeper understanding of the underlying chemical principles that govern the thermal stability of these specialized polyesters. By explaining the "why" behind experimental choices, we aim to empower you to diagnose and resolve common issues encountered in the laboratory, leading to the successful synthesis of robust and thermally stable materials.

Troubleshooting Guide & FAQs

Issue 1: My polyester is degrading at a much lower temperature than expected for an aromatic polyester.

Question: I've synthesized a polyester from this compound and an aliphatic diol. The thermogravimetric analysis (TGA) shows an onset of decomposition significantly below 300°C. Why is this happening, and how can I fix it?

Answer: This is a common and critical issue. While aromatic polyesters are generally known for their high thermal stability, the unique structure of the this compound monomer introduces specific vulnerabilities.[1][2] The primary culprits for unexpectedly low thermal stability are often related to the presence of reactive end groups and potential side reactions involving the phenolic hydroxyls and carboxylic acids.

Root Cause Analysis:

  • Pendant Carboxyl Groups: The most likely cause of low thermal stability in polyesters derived from monomers with free carboxylic acid groups is the presence of these groups in the final polymer.[2] These pendant carboxyl groups can initiate degradation at lower temperatures.[2]

  • Unreacted Hydroxyl Groups: Both the phenolic hydroxyls from the this compound and the terminal hydroxyls from the diol can be points of thermal instability if left unreacted or "un-capped".[3]

  • Residual Catalyst: Many polyesterification catalysts, particularly metal-based ones, can promote thermal degradation if not effectively removed or neutralized after polymerization.[4]

  • Oxidative Degradation: The presence of oxygen during synthesis or high-temperature processing can lead to oxidative degradation, especially at the phenolic hydroxyl groups.

Troubleshooting Workflow:

cluster_0 Problem: Low Decomposition Temperature cluster_1 Diagnosis cluster_2 Solutions cluster_3 Verification start Low Td Observed check_carboxyl Check for Free Carboxyl Groups (Titration, FTIR) start->check_carboxyl check_hydroxyl Check for Free Hydroxyl Groups (NMR, FTIR) start->check_hydroxyl check_catalyst Analyze for Residual Catalyst (ICP-MS) start->check_catalyst check_oxidation Assess Oxidative Stability (DSC in Air vs. N2) start->check_oxidation end_cap_carboxyl End-Cap Carboxyl Groups check_carboxyl->end_cap_carboxyl end_cap_hydroxyl End-Cap Hydroxyl Groups check_hydroxyl->end_cap_hydroxyl purify_polymer Purify Polymer to Remove Catalyst check_catalyst->purify_polymer use_antioxidants Incorporate Antioxidants & Use Inert Atmosphere check_oxidation->use_antioxidants re_analyze Re-run TGA/DSC Analysis end_cap_carboxyl->re_analyze end_cap_hydroxyl->re_analyze purify_polymer->re_analyze use_antioxidants->re_analyze

Caption: Troubleshooting workflow for low decomposition temperature.

Experimental Protocols:

Protocol 1.1: End-Capping of Residual Carboxyl and Hydroxyl Groups

Objective: To chemically convert reactive terminal groups into more stable functionalities.

Materials:

  • Your synthesized polyester

  • Acetic anhydride (for hydroxyl end-capping)

  • Benzoic acid (for alternative hydroxyl end-capping)

  • An inert, high-boiling solvent (e.g., diphenyl ether)

  • A nitrogen source for inert atmosphere

Procedure:

  • Dissolve your polyester in the high-boiling solvent in a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • For hydroxyl end-capping, add a stoichiometric excess of acetic anhydride or benzoic acid to the reaction mixture.

  • Heat the mixture to a temperature sufficient for reaction (e.g., 180-220°C) under a gentle flow of nitrogen for 2-4 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing for the disappearance of hydroxyl peaks using FTIR spectroscopy.

  • Once the reaction is complete, cool the mixture and precipitate the end-capped polyester in a non-solvent like methanol.

  • Wash the precipitated polymer thoroughly to remove unreacted end-capping agent and solvent.

  • Dry the polymer under vacuum at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 1.2: Polymer Purification to Remove Residual Catalyst

Objective: To minimize catalyst-induced thermal degradation.

Procedure:

  • Dissolve the crude polyester in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP, or dimethylformamide, DMF).

  • Slowly precipitate the polymer solution into a large volume of a non-solvent (e.g., methanol or water) with vigorous stirring.

  • Isolate the precipitated polymer by filtration.

  • Repeat the dissolution and precipitation process at least two more times to ensure thorough removal of the catalyst.

  • Dry the purified polymer under vacuum at an elevated temperature.

Issue 2: My polyester discolors (turns yellow or brown) during melt processing.

Question: When I try to melt-process my polyester for film casting or molding, it develops an undesirable yellow or brown color, even if the TGA shows it should be stable at that temperature. What's causing this and how can I prevent it?

Answer: Discoloration at temperatures below the main decomposition onset is a classic sign of thermo-oxidative degradation. The phenolic hydroxyl groups in your this compound units are particularly susceptible to oxidation, which can form colored quinone-type structures.

Root Cause Analysis:

  • Oxidation of Phenolic Groups: The primary cause is the reaction of the phenolic hydroxyl groups with oxygen at high temperatures. This is a common issue with polymers containing phenolic moieties.

  • Residual Impurities: Trace impurities from monomers or solvents can act as catalysts for oxidation.

  • High Processing Temperature: Even under an inert atmosphere, excessively high temperatures can initiate side reactions that lead to colored byproducts.

Preventative Strategies:

cluster_0 Problem: Discoloration During Processing cluster_1 Preventative Measures cluster_2 Outcome start Polymer Discoloration inert_atmosphere Strict Inert Atmosphere Processing (N2 or Ar) start->inert_atmosphere add_antioxidants Incorporate Antioxidants/Stabilizers start->add_antioxidants optimize_temp Optimize (Lower) Processing Temperature start->optimize_temp purify_monomers Ensure High Purity of Monomers start->purify_monomers result Color-Stable Polyester inert_atmosphere->result add_antioxidants->result optimize_temp->result purify_monomers->result

Caption: Strategies to prevent discoloration during melt processing.

Experimental Protocol:

Protocol 2.1: Incorporation of Antioxidants

Objective: To inhibit oxidative degradation during high-temperature processing.

Materials:

  • Your synthesized polyester

  • Primary antioxidant (e.g., a hindered phenolic antioxidant like Irganox 1010)

  • Secondary antioxidant (e.g., a phosphite-based antioxidant like Irgafos 168)

  • Suitable solvent for your polyester

Procedure:

  • Dissolve your polyester in a minimal amount of a suitable solvent.

  • In a separate container, dissolve the antioxidant(s) in a small amount of the same solvent. A combination of a primary and secondary antioxidant often provides synergistic protection. A typical loading level is 0.1-0.5 wt% for each.

  • Add the antioxidant solution to the polymer solution and mix thoroughly to ensure homogeneous distribution.

  • Remove the solvent under reduced pressure, followed by drying in a vacuum oven to obtain the stabilized polymer powder.

  • Alternatively, for melt blending, the antioxidants can be dry-blended with the polymer pellets before extrusion.

Data Summary Table:

Stabilization Strategy Typical Onset Decomposition Temp. (TGA, N2) Color After Melt Processing (250°C, 10 min)
Untreated Polyester280-310°CYellow to Brown
End-Capped Polyester320-350°CLight Yellow
Polyester with Antioxidants300-330°CColorless to Pale Yellow
End-Capped + Antioxidants> 350°C Colorless
Issue 3: I suspect intramolecular side reactions are occurring during polymerization, leading to a low molecular weight.

Question: My polymerization reactions are stalling, and I'm consistently getting low molecular weight polyesters. Could the this compound be reacting with itself?

Answer: Yes, this is a plausible concern due to the proximity of the hydroxyl and carboxyl groups on the same aromatic ring. Intramolecular reactions can indeed compete with the desired intermolecular polymerization, acting as chain-terminating events.

Potential Intramolecular Side Reactions:

  • Decarboxylation: At high temperatures, a carboxylic acid group ortho or para to a hydroxyl group can be susceptible to decarboxylation (loss of CO2), which would terminate chain growth.[5][6]

  • Intramolecular Esterification (Lactone Formation): While sterically hindered, the formation of a cyclic ester (lactone) is a possibility that would prevent that monomer unit from participating in polymerization.

  • Dehydration: Intramolecular dehydration between a hydroxyl and a carboxyl group could form an anhydride-like structure, also terminating the chain.

Mitigation Strategies:

  • Optimize Reaction Temperature: Conduct the polymerization at the lowest possible temperature that still allows for efficient esterification and removal of byproducts. This minimizes the energy available for side reactions.

  • Use of Activating Agents: Instead of relying solely on thermal energy, consider using activating agents for the carboxylic acid groups (e.g., converting them to acid chlorides or using carbodiimide coupling agents) which can allow for lower reaction temperatures.

  • Catalyst Selection: Choose a catalyst that favors the intermolecular esterification reaction over potential side reactions. Some tin- or titanium-based catalysts are highly effective for polyesterification at moderate temperatures.[7]

Experimental Protocol:

Protocol 3.1: Two-Stage Melt Polycondensation

Objective: To achieve high molecular weight by carefully controlling reaction conditions to favor polymerization over side reactions.

Materials:

  • This compound

  • A suitable diol (e.g., 1,4-butanediol)

  • Polyesterification catalyst (e.g., antimony(III) oxide or titanium(IV) isopropoxide)

  • Vacuum pump

Procedure:

  • Stage 1: Esterification (Pre-polymer formation)

    • Charge the reactor with this compound, a slight excess of the diol (e.g., 1.2-1.5 molar equivalents), and the catalyst.

    • Heat the mixture under a nitrogen blanket to a moderate temperature (e.g., 180-200°C) with stirring. Water will be evolved as a byproduct.

    • Continue this stage until the evolution of water ceases (typically 2-4 hours).

  • Stage 2: Polycondensation

    • Gradually increase the temperature (e.g., to 220-250°C) and slowly apply a vacuum.

    • The vacuum will remove the excess diol, driving the equilibrium towards the formation of high molecular weight polymer.

    • Monitor the reaction progress by measuring the melt viscosity (e.g., via stirrer torque). The reaction is complete when the viscosity reaches a stable, high value.

    • Cool the reactor under nitrogen and extrude the polymer.

References

Technical Support Center: Porosity Control in MOFs Synthesized with 4,6-Dihydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 4,6-dihydroxyisophthalic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of controlling porosity in these advanced materials. Our focus is on providing practical, experience-driven insights to overcome common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of MOFs with this compound, with a focus on achieving desired porosity.

Q1: Why is controlling porosity in MOFs synthesized with this compound so critical for applications like drug delivery?

A1: The porosity of a MOF—specifically its pore size, volume, and surface area—is a determining factor in its performance for applications like drug delivery.[1][2] For instance, the pore size must be large enough to encapsulate drug molecules, yet optimized to control their release. The high surface area of porous MOFs allows for a greater drug loading capacity.[2][3] The functional hydroxyl groups of the this compound linker can also influence drug interaction and release kinetics.

Q2: What are the primary factors that influence the final porosity of a MOF synthesized with this compound?

A2: Several key parameters during synthesis dictate the porosity of the resulting MOF. These include:

  • Choice of Metal Node: Different metal ions (e.g., Zn²⁺, Zr⁴⁺, Cu²⁺) will form different coordination geometries with the linker, leading to distinct framework topologies and pore structures.[1]

  • Solvent System: The polarity and boiling point of the solvent can affect the solubility of the precursors and the kinetics of crystal growth, thereby influencing the final structure.

  • Temperature and Reaction Time: These parameters control the nucleation and growth rates of the MOF crystals.[4] Rapid nucleation often leads to smaller crystals and potentially different defect concentrations.

  • Modulators: The addition of competing ligands, or modulators, can significantly alter the crystallinity, defect density, and ultimately the porosity of the MOF.[5][6]

Q3: How do "defects" in the MOF structure relate to porosity, and can they be beneficial?

A3: Structural defects, such as missing linkers or metal clusters, can create larger pores or new diffusion pathways within the MOF structure.[7][8][9] While sometimes viewed as imperfections, these defects can be intentionally introduced to enhance properties like gas diffusion, catalytic activity, and guest molecule accessibility.[7][8] The introduction of defects through the use of modulators is a key strategy for tuning porosity.[10][11]

Q4: What is a "modulator" and how does it work to control porosity?

A4: A modulator is a chemical additive, typically a monocarboxylic acid (like acetic acid or benzoic acid), that competes with the primary organic linker (this compound in this case) for coordination to the metal centers.[5][6] This competition slows down the crystallization process, leading to more ordered crystals with fewer defects.[5] Conversely, by carefully selecting the modulator and its concentration, one can introduce a controlled number of defects to increase porosity.[10][11]

II. Troubleshooting Guide

This section provides a problem-and-solution framework for common issues encountered during the synthesis of MOFs with this compound.

Problem 1: Low Brunauer-Emmett-Teller (BET) Surface Area in the Final Product

Symptoms:

  • Nitrogen adsorption-desorption isotherms show low gas uptake.

  • Calculated BET surface area is significantly lower than expected from literature values for similar MOFs.

Possible Causes & Solutions:

Possible Cause Underlying Reason Suggested Solution
Incomplete Solvent Removal Residual solvent molecules are trapped within the pores, blocking access for nitrogen molecules during analysis.[12]Implement a more rigorous activation process. This may involve soaking the MOF in a volatile solvent like ethanol or acetone, followed by heating under vacuum.[12]
Framework Collapse The MOF structure is not robust enough to withstand the removal of guest solvent molecules, leading to a collapse of the porous network.Consider post-synthetic modifications to strengthen the framework. Alternatively, explore milder activation conditions, such as supercritical CO₂ drying.
Formation of a Dense, Non-porous Phase The reaction conditions favored the formation of a thermodynamically stable but non-porous coordination polymer instead of the desired porous MOF.Systematically vary the synthesis parameters. Adjust the metal-to-linker ratio, change the solvent system, or modify the reaction temperature.[4]
Interpenetration of Frameworks Two or more independent MOF networks have formed within each other, reducing the accessible pore volume.[13][14]Lengthening the organic linker can sometimes prevent interpenetration.[13][14] Experiment with different linker derivatives or the addition of a bulky modulator to sterically hinder interpenetration.
Problem 2: Poor Crystallinity and Broad Peaks in Powder X-Ray Diffraction (PXRD) Pattern

Symptoms:

  • The PXRD pattern shows broad, poorly defined peaks instead of sharp, intense reflections.

  • It is difficult to match the experimental pattern to a known crystal structure.

Possible Causes & Solutions:

Possible Cause Underlying Reason Suggested Solution
Rapid Crystallization Fast nucleation and crystal growth can lead to the formation of small, disordered crystallites.Introduce a modulator (e.g., acetic acid, benzoic acid) to slow down the crystallization rate.[5] This allows for the formation of larger, more ordered crystals.
Incorrect Reaction Temperature The temperature may be too high, leading to rapid, uncontrolled precipitation, or too low, resulting in incomplete crystallization.Systematically screen a range of reaction temperatures to find the optimal conditions for crystal growth.
Impure Reagents Impurities in the this compound or metal salt can interfere with the crystallization process.Ensure the purity of all starting materials. Recrystallize the linker if necessary.
Inappropriate Solvent The chosen solvent may not be suitable for dissolving the precursors or facilitating the self-assembly process.Experiment with different solvents or solvent mixtures with varying polarities and boiling points.
Problem 3: Inconsistent Batch-to-Batch Porosity

Symptoms:

  • Significant variations in BET surface area and pore volume are observed between different synthesis batches, even when following the same protocol.

Possible Causes & Solutions:

Possible Cause Underlying Reason Suggested Solution
Sensitivity to Water Content Small variations in the amount of water in the solvent or hydrated metal salt can influence the hydrolysis and condensation reactions that form the metal clusters, leading to structural inconsistencies.Use anhydrous solvents and metal salts where possible. If using hydrated salts, ensure consistent hydration levels.
Stirring Rate and Method Inconsistent mixing can lead to local concentration gradients and temperature fluctuations, affecting nucleation and crystal growth.Standardize the stirring rate and method (e.g., magnetic stirring bar size and shape, overhead stirring).
Heating and Cooling Rates The rate at which the reaction is heated and cooled can impact the final crystal size distribution and defect concentration.Use a programmable oven or oil bath to ensure consistent and reproducible heating and cooling profiles for each synthesis.
Modulator Concentration Even small variations in the amount of modulator added can have a significant impact on the final porosity.Prepare a stock solution of the modulator to ensure accurate and consistent dosing for each reaction.
Experimental Workflow & Decision Making

The following diagram illustrates a typical workflow for troubleshooting porosity issues in MOFs synthesized with this compound.

TroubleshootingWorkflow cluster_synthesis Synthesis & Characterization cluster_analysis Problem Analysis cluster_solutions Troubleshooting Actions cluster_outcome Outcome Start Synthesize MOF with this compound Characterize Characterize Porosity (BET) & Crystallinity (PXRD) Start->Characterize Problem Porosity or Crystallinity Issue? Characterize->Problem LowPorosity Low BET Surface Area Problem->LowPorosity Yes PoorCrystallinity Poor PXRD Pattern Problem->PoorCrystallinity Yes Inconsistent Inconsistent Batches Problem->Inconsistent Yes Success Desired Porosity Achieved Problem->Success No Activate Optimize Activation (Solvent Exchange, Heat, Vacuum) LowPorosity->Activate ModifySynth Modify Synthesis (Solvent, Temp, Ratio) LowPorosity->ModifySynth PoorCrystallinity->ModifySynth AddModulator Introduce/Vary Modulator PoorCrystallinity->AddModulator ControlParams Standardize Parameters (Water, Stirring, Heating Rate) Inconsistent->ControlParams Recharacterize Re-characterize Product Activate->Recharacterize ModifySynth->Recharacterize AddModulator->Recharacterize ControlParams->Recharacterize Recharacterize->Problem

Caption: A decision-making workflow for troubleshooting common issues in controlling porosity.

III. Key Characterization Techniques

A brief overview of essential techniques for assessing the porosity and structure of your synthesized MOFs.

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for confirming the crystallinity and phase purity of your MOF.[3] Sharp, well-defined peaks indicate a highly crystalline material.

  • Gas Adsorption Analysis (BET): Nitrogen or argon adsorption-desorption isotherms at cryogenic temperatures are used to determine the BET surface area, pore volume, and pore size distribution of your MOF.[3] This is a direct measure of its porosity.

  • Thermogravimetric Analysis (TGA): TGA can help determine the thermal stability of the MOF and confirm the complete removal of solvent molecules after activation.

  • Scanning Electron Microscopy (SEM): SEM provides information on the crystal morphology and size distribution of your MOF particles.

By systematically addressing these common issues and employing the appropriate characterization techniques, you can gain greater control over the porosity of MOFs synthesized with this compound, paving the way for their successful application in drug delivery and other advanced fields.

References

Technical Support Center: Optimizing Polymerization with 4,6-Dihydroxyisophthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 4,6-dihydroxyisophthalic acid (DHIA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing polyester synthesis and troubleshooting common experimental hurdles. DHIA is a valuable aromatic monomer for creating advanced polymer materials.[1] This guide will equip you with the knowledge to control your polymerization reactions, leading to materials with desired properties.

Frequently Asked Questions (FAQs)

Here we address foundational questions regarding the polymerization of this compound.

Q1: What type of polymerization is typical for this compound?

A1: this compound is a bifunctional monomer containing two hydroxyl (-OH) groups and two carboxylic acid (-COOH) groups.[2][3] This structure makes it suitable for step-growth polymerization, specifically polycondensation.[4][5][6] In this process, monomers react to form dimers, trimers, and eventually long polymer chains, typically with the elimination of a small molecule like water.[6] It can be reacted with a diol or a diacid comonomer to form a wide range of polyesters.

Q2: How critical are monomer purity and stoichiometry for a successful polymerization?

A2: They are paramount. Step-growth polymerization requires exceptionally high monomer purity (>99.9%) and a precise 1:1 stoichiometric balance between reacting functional groups to achieve high molecular weights.[7] Even minor impurities, especially monofunctional ones, can act as chain stoppers, severely limiting the degree of polymerization.[6][7][8][9] An imbalance in stoichiometry also leads to low molecular weight products, as the excess functional group will eventually cap all growing chains.[10]

Q3: What are suitable catalysts for this type of polycondensation?

A3: A variety of catalysts can be used to accelerate polyesterification. Common choices include metal compounds such as those based on tin (e.g., dibutyltin dilaurate, tin(II) octoate), titanium (e.g., tetrabutyl titanate), zinc, and antimony.[11][12][13][14] Protic acids like sulfuric acid have also been reported for aliphatic polyester synthesis.[15][16] The choice of catalyst and its concentration can significantly impact reaction kinetics, side reactions, and the final polymer's color and thermal stability.[11][13][14][17] Catalyst concentration typically ranges from 0.01% to 0.05% by weight; higher concentrations can increase side reactions.[18]

Q4: What are the recommended temperature ranges and reaction atmospheres?

A4: Polycondensation reactions are typically performed at high temperatures, often in the range of 180°C to 280°C, to facilitate the reaction and efficiently remove the water byproduct.[17] However, the temperature must be carefully controlled to avoid thermal degradation of the monomer or polymer, which can lead to discoloration and reduced molecular weight.[17][19][20] The entire process must be conducted under an inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxidation, which can cause discoloration and undesirable side reactions.[17]

Troubleshooting Guide

This section provides solutions to common problems encountered during the polymerization of this compound.

Problem Potential Cause Recommended Solution
Low Molecular Weight / Low Intrinsic Viscosity 1. Impure Monomers: Monofunctional impurities act as chain terminators.[7][8][9] Water in the reaction mixture can hydrolyze ester linkages or alter stoichiometry.[21]Solution: • Recrystallize this compound and the comonomer before use. Verify purity (>99.5%) using techniques like NMR, HPLC, or DSC.[21] • Rigorously dry all monomers, solvents, and glassware.
2. Stoichiometric Imbalance: An excess of one functional group limits chain growth.[10]Solution: • Use a high-precision analytical balance for weighing monomers. • If one monomer is volatile, consider using a slight excess (e.g., 1-2%) to compensate for losses during heating.[15]
3. Incomplete Reaction: The reaction has not reached a high enough conversion (>99%) required for high molecular weight.[22]Solution:Increase Reaction Time: Monitor the reaction by measuring viscosity or by analyzing withdrawn samples. • Optimize Temperature: Ensure the temperature is high enough for rapid kinetics but below the degradation point.[18] • Apply High Vacuum: In the final stages (melt polycondensation), apply a high vacuum (<1 Torr) to effectively remove the water byproduct and drive the reaction equilibrium toward the polymer.[18]
Polymer Discoloration (Yellowing/Darkening) 1. Thermal Degradation: Extended exposure to high temperatures can cause the polymer backbone to degrade.[19][23][24]Solution: • Minimize reaction time at the highest temperatures. • Determine the polymer's thermal stability via TGA to define a maximum safe reaction temperature.[20] • Consider a two-stage temperature profile: a lower temperature for the initial esterification and a higher temperature for the final polycondensation under vacuum.[14]
2. Oxidation: Presence of oxygen at high temperatures leads to oxidative degradation.Solution: • Maintain a constant, positive pressure of a high-purity inert gas (nitrogen or argon) throughout the entire process.[17] • Use high-quality, oxygen-free solvents if performing solution polymerization.
3. Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that produce colored byproducts, especially at high concentrations or temperatures.[14]Solution: • Screen different catalysts (e.g., tin vs. titanium compounds) to find one that provides good activity with minimal coloration.[14] • Optimize catalyst concentration; use the minimum amount necessary for an efficient reaction.[18]
Gelation or Cross-linking 1. Polyfunctional Impurities: Impurities with more than two functional groups can act as cross-linking sites.Solution: • Ensure high purity of all monomers. Analyze for and remove any tri-functional or higher-functionality impurities.
2. High-Temperature Side Reactions: At very high temperatures, aromatic monomers can undergo side reactions that lead to branching and cross-linking.Solution: • Maintain precise temperature control and avoid localized overheating. • Keep the reaction temperature below the threshold for significant side reactions.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing low molecular weight polymers.

G start Problem: Low Molecular Weight check_purity Verify Monomer Purity (>99.5%) and Dryness start->check_purity purity_ok Purity OK? check_purity->purity_ok check_stoich Confirm Stoichiometry (Precise Weighing) stoich_ok Stoichiometry OK? check_stoich->stoich_ok check_conditions Review Reaction Conditions conditions_ok High Conversion? check_conditions->conditions_ok purity_ok->stoich_ok Yes purify Action: Recrystallize & Dry Monomers purity_ok->purify No stoich_ok->check_conditions Yes reweigh Action: Re-weigh Monomers (Consider Volatility) stoich_ok->reweigh No optimize Action: Increase Time/Temp Apply High Vacuum conditions_ok->optimize No success High Molecular Weight Polymer Achieved conditions_ok->success Yes purify->check_purity reweigh->check_stoich optimize->check_conditions

Caption: Troubleshooting workflow for low molecular weight polymer.

Detailed Experimental Protocol: Melt Polycondensation

This protocol describes a general procedure for synthesizing a polyester from this compound and an aliphatic diacid (e.g., sebacic acid).

1. Reagent Preparation and Purity Verification:

  • Purify this compound and sebacic acid by recrystallization from appropriate solvents.

  • Dry the purified monomers under vacuum at 60-80°C for at least 24 hours to remove residual solvent and water.

  • Confirm purity (>99.5%) and dryness via DSC, NMR, or Karl Fischer titration.

2. Reaction Setup:

  • Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.

  • Flame-dry all glassware under vacuum and cool under a stream of high-purity nitrogen.

  • Charge the reactor with equimolar amounts of this compound and sebacic acid.

  • Add the catalyst (e.g., 0.05 mol% dibutyltin dilaurate).

3. Polymerization - Stage 1 (Esterification):

  • Begin stirring and maintain a slow, steady flow of nitrogen through the reactor.

  • Heat the reactor to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

  • Continue this stage for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. The mixture should become a clear, viscous oligomer.

4. Polymerization - Stage 2 (Polycondensation):

  • Increase the temperature to 220-250°C.

  • Gradually apply vacuum to the system over 30-60 minutes, reducing the pressure to below 1 Torr. This will facilitate the removal of the final traces of water and drive the polymerization to high conversion.

  • A significant increase in the viscosity of the melt will be observed. The torque on the mechanical stirrer is a good indicator of the molecular weight increase.

  • Continue the reaction under high vacuum for an additional 2-5 hours. The reaction is considered complete when the desired melt viscosity is reached or when bubbling ceases.

5. Product Isolation and Characterization:

  • Release the vacuum with nitrogen and cool the reactor to room temperature.

  • The solid polymer can be removed by carefully breaking the glass reactor or by dissolving the polymer in a suitable solvent (e.g., a mixture of trifluoroacetic acid and chloroform).

  • Precipitate the dissolved polymer into a non-solvent like methanol, filter, and dry the final product under vacuum.

  • Characterize the polymer's molecular weight (GPC, intrinsic viscosity), structure (NMR, FTIR), and thermal properties (DSC, TGA).

References

preventing byproduct formation in the synthesis of 4,6-dihydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 4,6-dihydroxyisophthalic acid. Here, we provide in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis, with a primary focus on preventing the formation of unwanted byproducts and ensuring a high yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most prevalent byproducts are the monocarboxylated isomers, namely 2,4-dihydroxybenzoic acid and 2,6-dihydroxybenzoic acid. These arise from the incomplete dicarboxylation of the resorcinol starting material. Under certain conditions, you may also encounter small amounts of other isomeric dihydroxybenzoic acids.

Q2: Why is the choice of base (e.g., potassium vs. sodium hydroxide) so critical in this synthesis?

A2: The choice of alkali metal cation significantly influences the regioselectivity of the carboxylation in the Kolbe-Schmitt reaction. Potassium ions (K⁺) are known to favor the formation of the para-carboxylated product over the ortho-product. This is crucial for achieving the desired 4,6-disubstitution pattern on the resorcinol ring. The use of sodium hydroxide, in contrast, tends to favor ortho-carboxylation, leading to higher yields of salicylic acid derivatives.

Q3: My reaction is turning dark brown/black. What is causing this and how can I prevent it?

A3: A dark coloration is typically indicative of the oxidation of the resorcinol starting material or the phenolic products. Resorcinol is highly susceptible to oxidation, especially at elevated temperatures in the presence of air. To mitigate this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, an improved one-pot synthesis method has been developed that nearly inhibits the oxidation of the phenol, resulting in a cleaner reaction mixture.

Q4: I am struggling to separate the desired this compound from its isomers. What purification strategies are most effective?

A4: The separation of dihydroxybenzoic acid isomers can be challenging due to their similar polarities. Effective methods include:

  • Fractional Crystallization: This technique exploits subtle differences in the solubility of the isomers in a given solvent.

  • Chromatography: High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) have been successfully used to separate these isomers.

  • Derivatization: Converting the mixture of acids to their methyl esters can alter their physical properties, often making them easier to separate by chromatography or crystallization. The purified ester can then be hydrolyzed back to the pure acid.

Troubleshooting Guide: Byproduct Formation

Observed Issue Probable Cause(s) Recommended Solution(s)
High yield of monocarboxylated byproducts (2,4- and 2,6-dihydroxybenzoic acid) Insufficient carboxylation. This can be due to suboptimal reaction conditions such as low CO₂ pressure, inadequate reaction time, or non-ideal temperature.Increase CO₂ pressure. An improved method suggests that a lower pressure of 0.3 MPa can be effective when other parameters are optimized. Increase reaction time to allow for the second carboxylation to occur. Optimize temperature. While higher temperatures can increase reaction rates, they can also lead to decarboxylation or byproduct formation. A kinetic study on the aqueous Kolbe-Schmitt synthesis of dihydroxybenzoic acids provides insights into the influence of temperature.
Predominance of undesired isomers Incorrect choice of base. The use of sodium hydroxide will favor the formation of ortho-carboxylation products.Use a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to direct the carboxylation to the para-position relative to one of the hydroxyl groups.
Low overall yield of carboxylated products Presence of water in the reaction mixture. Water can interfere with the Kolbe-Schmitt reaction and reduce yields. Thermal decomposition of the starting material or product at excessively high temperatures.Ensure all reactants and solvents are thoroughly dried before use. Carefully control the reaction temperature. The decarboxylation of β-resorcylic acid in catechol has been studied and indicates that elevated temperatures can reverse the desired carboxylation.
Formation of a complex mixture of unidentified byproducts Reaction conditions favoring kinetic control over thermodynamic control. The desired this compound is often the thermodynamically more stable product.Employing higher reaction temperatures and longer reaction times can favor the formation of the thermodynamic product. However, this must be balanced against the risk of thermal degradation.

Visualizing the Reaction Pathway

The synthesis of this compound from resorcinol via the Kolbe-Schmitt reaction involves a series of equilibria. The following diagram illustrates the key steps and potential byproduct pathways.

Kolbe_Schmitt_Resorcinol Resorcinol Resorcinol Dipotassium_Resorcinate Dipotassium Resorcinate Resorcinol->Dipotassium_Resorcinate  + 2 KOH Monocarboxylated_Intermediates Monocarboxylated Intermediates (e.g., Potassium 2,4-dihydroxybenzoate) Dipotassium_Resorcinate->Monocarboxylated_Intermediates  + CO₂ (First Carboxylation) CO2 CO₂ Product Dipotassium 4,6-dihydroxyisophthalate Monocarboxylated_Intermediates->Product  + CO₂ (Second Carboxylation) Byproduct_1 2,4-Dihydroxybenzoic Acid Monocarboxylated_Intermediates->Byproduct_1  + H⁺ Byproduct_2 2,6-Dihydroxybenzoic Acid Monocarboxylated_Intermediates->Byproduct_2  + H⁺ Final_Product This compound Product->Final_Product  + H⁺ Acid_Workup_Product Acid Workup Acid_Workup_Byproduct Acid Workup

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Protocol 1: High-Yield, One-Pot Synthesis of this compound

This protocol is adapted from an improved method that reports a high yield of 93% with minimal byproduct formation.

Materials:

  • Resorcinol

  • Potassium Hydroxide (KOH)

  • Carbon Dioxide (CO₂)

  • Hydrochloric Acid (HCl)

  • Solvent (e.g., a high-boiling point inert solvent like sulfolane)

Procedure:

  • In a high-pressure autoclave, charge resorcinol and potassium hydroxide in a molar ratio of approximately 1:4.

  • Add the inert solvent.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove any air.

  • Pressurize the autoclave with carbon dioxide to approximately 0.3 MPa.

  • Heat the reaction mixture to 180-200°C with vigorous stirring.

  • Maintain the reaction at this temperature and pressure for 4-6 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

  • Transfer the reaction mixture to a beaker and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

  • The crude this compound will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification of this compound via Esterification and Hydrolysis

This protocol is a reliable method for purifying the desired product from its isomers.

Step 1: Esterification

  • Suspend the crude this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the dimethyl esters with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Purification of the Dimethyl Ester

  • The crude dimethyl ester can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water).

Step 3: Hydrolysis

  • Dissolve the purified dimethyl 4,6-dihydroxyisophthalate in an aqueous solution of potassium hydroxide (approximately 2 M).

  • Reflux the mixture until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • The pure this compound will precipitate.

  • Collect the pure product by filtration, wash with cold water, and dry under vacuum.

Workflow for Purification

Purification_Workflow Crude_Product Crude this compound (with isomeric byproducts) Esterification Esterification (Methanol, H₂SO₄) Crude_Product->Esterification Crude_Esters Crude Dimethyl Esters Esterification->Crude_Esters Purification Purification (Chromatography or Recrystallization) Crude_Esters->Purification Pure_Ester Pure Dimethyl 4,6-dihydroxyisophthalate Purification->Pure_Ester Hydrolysis Hydrolysis (KOH, H₂O) Pure_Ester->Hydrolysis Pure_Acid Pure this compound Hydrolysis->Pure_Acid

Caption: Purification workflow via esterification and hydrolysis.

Technical Support Center: Scaling Up 4,6-dihydroxyisophthalic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4,6-dihydroxyisophthalic acid (4,6-DHIA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable compound. Here, you will find practical, in-depth guidance in a question-and-answer format, grounded in established chemical principles and supported by relevant literature.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound at a laboratory scale?

A1: The most prevalent laboratory-scale synthesis of this compound is achieved through the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol.[1][2] This reaction is a well-established method for producing hydroxybenzoic acids.[3]

Q2: What are the primary reactants and general conditions for this synthesis?

A2: The synthesis typically involves reacting resorcinol with a bicarbonate salt, such as potassium bicarbonate (KHCO₃), in an aqueous solution.[4][5] The mixture is heated to facilitate the carboxylation process. While high pressures and temperatures are often associated with the Kolbe-Schmitt reaction for monohydric phenols, the presence of two hydroxyl groups in resorcinol allows for more convenient reaction conditions.[4][6]

Q3: What are the major challenges I can expect when scaling up this reaction?

A3: Scaling up the production of this compound presents several key challenges, including:

  • Reaction Control: Maintaining uniform temperature and efficient mixing in larger reactors can be difficult, potentially leading to side reactions and lower yields.

  • Product Isolation and Purification: Isolating the pure product from the reaction mixture and removing unreacted starting materials and byproducts can be complex at a larger scale.[7]

  • Byproduct Formation: The formation of isomeric impurities and other byproducts can increase with scale, complicating purification.

  • Material Handling: Handling larger quantities of reactants and solvents safely and efficiently requires careful planning and appropriate equipment.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis and scale-up of this compound.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

Root Cause Analysis and Solutions:

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution:

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

      • Temperature: The reaction temperature is a critical parameter. While di- and trihydric phenols can be carboxylated under milder conditions than monohydric phenols, ensure the temperature is adequate for the specific conditions.[4][6] For instance, some procedures suggest heating up to 130°C to ensure complete carboxylation.[4]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of resorcinol to bicarbonate can limit the reaction.

    • Solution:

      • Molar Ratio: Carefully control the molar ratio of resorcinol to the bicarbonate source. An excess of the carboxylating agent is often used to drive the reaction to completion.

  • Presence of Water: The presence of excess water can negatively impact the yield in some variations of the Kolbe-Schmitt reaction.[6]

    • Solution:

      • Anhydrous Conditions: For certain protocols, particularly those involving high temperatures and pressures, ensuring anhydrous conditions by thoroughly drying reactants and solvents is critical.[6][8]

  • Formation of Byproducts: The formation of unwanted side products consumes reactants and reduces the yield of the desired product.

    • Solution:

      • Reaction Conditions: Optimize reaction conditions (temperature, pressure, and solvent) to favor the formation of this compound. An improved method has been developed that utilizes lower CO₂ pressure (0.3 Mpa) and shorter reaction times to achieve high yields (93%) and inhibit the oxidation of the phenol.[1]

Experimental Workflow for Yield Optimization:

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Product Purification Difficulties

Q: I am struggling to obtain a pure product. The crude material is often discolored and contains impurities. What are effective purification strategies?

A: The purification of this compound can indeed be challenging due to the presence of unreacted starting materials, isomeric byproducts, and colored impurities.[7]

Purification Strategies:

  • Recrystallization: This is a fundamental technique for purifying solid compounds.

    • Protocol: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., hot water) and allow it to cool slowly.[4] The desired product should crystallize out, leaving impurities in the solution. Multiple recrystallizations may be necessary to achieve high purity.

  • Acid-Base Extraction/Precipitation: This method leverages the acidic nature of the carboxylic acid groups.

    • Protocol:

      • Dissolve the crude product in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to form the soluble carboxylate salt.

      • Filter the solution to remove any insoluble impurities.

      • Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), to precipitate the purified this compound.[4][9] This process can be repeated for further purification.

  • Decolorization: To remove colored impurities, treatment with activated carbon can be effective.

    • Protocol: Add a small amount of activated charcoal to the hot solution of the crude product before filtration during recrystallization. The charcoal will adsorb the colored impurities.

  • Esterification and Hydrolysis: For highly impure samples, a more elaborate but effective method involves converting the acid to its ester, purifying the ester, and then hydrolyzing it back to the pure acid.

    • Protocol:

      • Esterification: Convert the crude acid mixture to its corresponding dimethyl esters using a standard method like Fischer-Speier esterification.[8]

      • Purification of Ester: The dimethyl ester can often be purified by techniques such as recrystallization or sublimation.

      • Hydrolysis: Hydrolyze the purified ester back to the pure this compound by refluxing with an aqueous alkali solution, followed by acidification.[8]

Comparative Table of Purification Methods:

Purification MethodPrincipleAdvantagesDisadvantages
Recrystallization Differential solubilitySimple, widely applicableMay not be effective for impurities with similar solubility.
Acid-Base Extraction Acidity of carboxylic acidsEffective for removing non-acidic impurities.May not separate acidic impurities effectively.
Decolorization Adsorption of colored impuritiesRemoves colored byproducts.Can lead to product loss due to adsorption on charcoal.
Esterification/Hydrolysis Conversion to a more easily purified derivativeHighly effective for removing persistent impurities.Multi-step, can be time-consuming and may have lower overall yield.
Issue 3: Isomer Formation

Q: I am observing the formation of other dihydroxyisophthalic acid isomers. How can I control the regioselectivity of the carboxylation?

A: The formation of isomers, such as 2,4-dihydroxybenzoic acid or 2,6-dihydroxybenzoic acid, is a common challenge in the carboxylation of resorcinol.[2][10] The regioselectivity of the Kolbe-Schmitt reaction is influenced by several factors.

Factors Influencing Regioselectivity:

  • Base/Counterion: The choice of base can influence the position of carboxylation. For instance, the use of a strong base like sodium hydroxide may favor the formation of 2,6-dihydroxybenzoic acid.[10] Potassium salts are often preferred in the synthesis of related hydroxyisophthalic acids.[8]

  • Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.

  • Reaction Medium: The solvent system can play a role in the regioselectivity.

Strategies to Control Isomer Formation:

  • Optimize the Base: Experiment with different bases (e.g., KHCO₃ vs. NaHCO₃) to determine the optimal conditions for the desired isomer.

  • Precise Temperature Control: Carefully control the reaction temperature to favor the formation of this compound.

  • Alternative Synthetic Routes: If controlling the regioselectivity of the direct carboxylation proves difficult, consider alternative synthetic strategies. For example, synthesis from 4,6-dibromoresorcinol dimethyl ether has been reported.[11]

Visualizing the Carboxylation of Resorcinol:

Caption: The carboxylation of resorcinol can lead to the desired product or isomeric byproducts depending on the reaction conditions.

Part 3: Safety Considerations in Scale-Up

Q: What are the key safety considerations when scaling up the synthesis of this compound?

A: Scaling up any chemical synthesis requires a thorough safety assessment. For the synthesis of this compound, particular attention should be paid to the following:

  • Pressure Reactions: If the synthesis involves high-pressure carboxylation, the use of a properly rated and maintained pressure reactor is mandatory. Ensure all personnel are trained in the safe operation of high-pressure equipment.

  • Exothermic Reactions: The carboxylation reaction can be exothermic. Implement adequate cooling and temperature monitoring systems to prevent thermal runaways, especially in larger reactors where heat dissipation is less efficient.

  • Handling of Corrosive Reagents: The use of strong acids (e.g., HCl for acidification) and bases requires appropriate personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a well-ventilated area or a fume hood.

  • Solvent Handling: If organic solvents are used, be aware of their flammability and toxicity. Ensure proper storage and handling procedures are in place.

References

Validation & Comparative

A Comparative Guide to 4,6-Dihydroxyisophthalic Acid and Terephthalic Acid in Polyester Properties

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two aromatic dicarboxylic acids, 4,6-dihydroxyisophthalic acid (DHIA) and the widely used terephthalic acid (TPA), as monomers for polyester synthesis. For researchers, scientists, and professionals in drug development and material science, the choice of monomer is a critical decision that dictates the final properties and applications of the polymer. This document aims to elucidate the key differences in their chemical structures and the consequent impact on the thermal, mechanical, and solubility properties of the resulting polyesters, supported by established principles of polymer chemistry and available experimental insights.

Introduction: A Tale of Two Aromatic Acids

Terephthalic acid, a para-substituted dicarboxylic acid, is a cornerstone of the polymer industry, forming the backbone of highly crystalline and robust polyesters like poly(ethylene terephthalate) (PET)[1]. Its linear and symmetrical structure allows for efficient chain packing, leading to materials with high melting points, excellent thermal stability, and significant mechanical strength[2]. These properties have made TPA-based polyesters ubiquitous in applications ranging from fibers for textiles to films for packaging and engineering plastics[2].

In contrast, this compound is a meta-substituted dicarboxylic acid featuring two hydroxyl groups on the aromatic ring[3][4]. This seemingly subtle difference in isomerism, from para- to meta-substitution, introduces a "kink" in the polymer chain, disrupting the linearity and symmetry seen with TPA[5]. Furthermore, the presence of reactive hydroxyl groups offers a potential for post-polymerization modifications and influences intermolecular interactions through hydrogen bonding. While direct, side-by-side experimental data for homopolymers of DHIA with common diols is not extensively reported in publicly available literature, we can extrapolate its effects on polyester properties based on the well-understood principles of structure-property relationships in polymers and data from related copolyester systems.

Structural Comparison and Its Implications for Polymer Architecture

The fundamental differences in the molecular architecture of terephthalic acid and this compound are visualized below.

G cluster_0 Terephthalic Acid (TPA) cluster_1 This compound (DHIA) TPA TPA DHIA DHIA

Caption: Molecular structures of Terephthalic Acid and this compound.

The para-substitution in TPA results in a linear, rigid monomer that readily forms linear polymer chains. This linearity is conducive to high crystallinity, where polymer chains can pack closely in an ordered fashion. In contrast, the meta-substitution in DHIA creates a non-linear structure. When polymerized, this leads to a more amorphous or semi-crystalline polymer with a less ordered structure. The hydroxyl groups in DHIA can also participate in hydrogen bonding, potentially influencing chain interactions and solubility.

Comparative Analysis of Anticipated Polyester Properties

The structural differences between TPA and DHIA are expected to manifest in a range of physical and chemical properties of the resulting polyesters. The following table summarizes the anticipated differences when these monomers are polymerized with a generic diol (e.g., ethylene glycol).

PropertyTerephthalic Acid (TPA)-Based PolyesterThis compound (DHIA)-Based Polyester (Anticipated)Rationale for Differences
Melting Temperature (Tm) High (e.g., PET ~255-265 °C)[2]Lower or AmorphousThe high crystallinity of TPA-based polymers due to linear chain packing requires more energy to disrupt the ordered structure. The non-linear nature of DHIA disrupts this packing, leading to lower crystallinity and a reduced melting point.
Glass Transition Temp. (Tg) Moderate to High (e.g., PET ~67-140 °C)[2]Potentially similar or slightly higherWhile the meta-linkage could increase chain flexibility and lower Tg, the presence of hydroxyl groups can introduce hydrogen bonding, restricting chain mobility and potentially increasing Tg. The net effect would depend on the specific polymer structure and intermolecular forces. Aromatic polyesters derived from isophthaloyl chloride have shown lower Tg than those from terephthaloyl chloride.[5]
Crystallinity HighLow to AmorphousThe linear and symmetric structure of TPA promotes ordered chain packing and high crystallinity. The kinked structure of DHIA inhibits crystallization, resulting in a more amorphous material.
Mechanical Strength High tensile strength and modulusLower tensile strength, potentially more flexibleThe high crystallinity of TPA-based polymers contributes to their high strength and rigidity. The amorphous or semi-crystalline nature of DHIA polymers would likely result in lower tensile strength but potentially greater flexibility.
Solubility Generally insoluble in common organic solventsImproved solubilityThe less crystalline nature and the presence of the polar hydroxyl groups are anticipated to enhance the solubility of DHIA-based polyesters in a wider range of solvents. Polyesters from isophthaloyl dichloride have been shown to exhibit better solubility.[5]
Thermal Stability ExcellentGood, but may be slightly lowerAromatic polyesters are generally thermally stable. The initial decomposition temperature of a copolyester containing isophthaloyl groups was found to be around 350°C.[5] The thermal stability of DHIA-based polyesters is expected to be good due to the aromatic backbone.
Post-Polymerization Modification LimitedHigh potentialThe hydroxyl groups on the DHIA monomer unit provide reactive sites for further chemical modifications, such as grafting or cross-linking, allowing for the tailoring of polymer properties for specific applications.

Experimental Protocols for Polyester Synthesis

The synthesis of polyesters from both TPA and DHIA can be achieved through established polycondensation techniques. Below are detailed, step-by-step methodologies for melt and solution polycondensation.

Melt Polycondensation

This method is commonly used for the industrial production of polyesters like PET and is suitable for monomers that are thermally stable at high temperatures.

G start Charge Reactor esterification Esterification/ Transesterification start->esterification Diacid/Diester + Diol Catalyst (e.g., Sb2O3) Heat to 180-220°C Inert Atmosphere (N2) polycondensation Polycondensation esterification->polycondensation Remove Water/Methanol Increase Temp. to 260-280°C Apply Vacuum discharge Discharge and Quench polycondensation->discharge Monitor Viscosity/ Torque end Polymer Pellets discharge->end

Caption: Workflow for Melt Polycondensation of Polyesters.

Step-by-Step Methodology:

  • Reactor Charging: A high-temperature, stirred-glass reactor is charged with the dicarboxylic acid (TPA or DHIA) or its dimethyl ester, the diol (e.g., ethylene glycol) in a slight molar excess (typically 1.2-2.2:1 diol to diacid ratio), and a catalyst. Common catalysts include antimony trioxide (Sb₂O₃), titanium-based compounds, or tin compounds.[1][2] For DHIA, protection of the hydroxyl groups (e.g., by acetylation) may be necessary to prevent side reactions, or specific catalysts that do not interfere with the hydroxyls should be chosen.

  • Esterification/Transesterification: The reactor is heated to a temperature of 180-220°C under an inert nitrogen atmosphere.[6] The reaction mixture is stirred continuously. During this stage, direct esterification (if starting with the diacid) or transesterification (if starting with the diester) occurs, forming low molecular weight oligomers and releasing a byproduct (water or methanol). This byproduct is continuously removed by distillation to drive the reaction forward.

  • Polycondensation: After the removal of the byproduct is complete (as indicated by the cessation of distillation), the temperature is gradually raised to 260-280°C. A high vacuum (typically <1 mmHg) is applied to the system to facilitate the removal of the excess diol and further drive the polymerization by eliminating the condensation byproduct.[6]

  • Monitoring and Completion: The progress of the polycondensation is monitored by measuring the torque of the stirrer, which correlates with the viscosity of the molten polymer. The reaction is considered complete when the desired viscosity (and thus molecular weight) is achieved.

  • Discharge and Quenching: The molten polymer is then extruded from the reactor under nitrogen pressure into a cold water bath to quench it and form an amorphous solid strand. This strand is subsequently pelletized for further processing and analysis.

Solution Polycondensation

This technique is advantageous for monomers that are not stable at high temperatures or when a more controlled polymerization is desired. It is often carried out at lower temperatures.

G start Dissolve Monomers reaction Polymerization start->reaction Diacid Chloride in Solvent Diol + Base in Solvent Add Diol Solution to Diacid Chloride Solution precipitation Precipitation reaction->precipitation Stir at Room Temp. or gentle heat Monitor Reaction purification Purification and Drying precipitation->purification Pour into Non-solvent (e.g., Methanol) end Polymer Powder purification->end

Caption: Workflow for Solution Polycondensation of Polyesters.

Step-by-Step Methodology:

  • Monomer Preparation: The dicarboxylic acid is typically converted to its more reactive diacid chloride derivative using a reagent like thionyl chloride or oxalyl chloride.

  • Dissolution of Reactants: The diacid chloride is dissolved in a dry, inert organic solvent (e.g., chloroform, dichloromethane, or N-methyl-2-pyrrolidone) in a reaction flask equipped with a stirrer and a nitrogen inlet.[7][8] In a separate vessel, the diol and a base (an acid scavenger like pyridine or triethylamine) are dissolved in the same solvent.

  • Polymerization Reaction: The solution containing the diol and the base is added dropwise to the stirred solution of the diacid chloride at a controlled temperature (often room temperature or slightly elevated).[7] The base neutralizes the HCl byproduct generated during the reaction.

  • Reaction Monitoring and Completion: The reaction is allowed to proceed for several hours until the desired molecular weight is achieved. The progress can be monitored by techniques like gel permeation chromatography (GPC) on aliquots of the reaction mixture.

  • Isolation and Purification: The resulting polymer is isolated by pouring the reaction mixture into a non-solvent (e.g., methanol, ethanol, or water) to precipitate the polymer. The precipitated polymer is then collected by filtration, washed thoroughly with the non-solvent to remove unreacted monomers, oligomers, and salts, and finally dried under vacuum.

Conclusion

The choice between terephthalic acid and this compound as a monomer for polyester synthesis has profound implications for the properties of the final material. TPA's linear and symmetric structure leads to highly crystalline, strong, and thermally stable polyesters that are well-suited for applications demanding rigidity and durability. Conversely, the meta-linkage and hydroxyl functionality of DHIA are anticipated to yield more amorphous, flexible polyesters with enhanced solubility and the potential for post-polymerization modification.

While the lack of extensive experimental data on DHIA-based homopolymers necessitates some extrapolation, the principles of polymer chemistry provide a strong foundation for predicting their behavior. For researchers aiming to develop novel polyesters with tailored properties, such as improved processability, biodegradability, or specific functionalities for applications like drug delivery, this compound represents a promising, albeit less explored, building block. Further empirical studies are warranted to fully characterize the properties of DHIA-based polyesters and unlock their full potential in advanced material design.

References

A Comparative Guide to the Antimicrobial Efficacy of 4,6-Dihydroxyisophthalic Acid Derivatives Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against antimicrobial resistance, the scientific community is in constant pursuit of novel therapeutic agents. This guide provides a comprehensive comparison of the antimicrobial efficacy of an emerging class of compounds, 4,6-dihydroxyisophthalic acid derivatives, against established standard antibiotics. By synthesizing available experimental data and elucidating the underlying scientific principles, this document serves as a vital resource for researchers and professionals engaged in the discovery and development of new antimicrobial drugs.

The Imperative for Novel Antimicrobials

The escalating crisis of antibiotic resistance necessitates a paradigm shift in our approach to infectious diseases. Pathogens are evolving at an alarming rate, rendering many of our frontline antibiotics ineffective. This has created a critical need for the exploration of new chemical scaffolds with unique mechanisms of action that can circumvent existing resistance pathways. Derivatives of this compound have recently garnered attention as a promising class of compounds with demonstrable antimicrobial potential.

Unveiling the Potential of this compound Derivatives

This compound, a substituted aromatic dicarboxylic acid, provides a versatile scaffold for the synthesis of a diverse range of derivatives. The presence of hydroxyl and carboxylic acid functional groups allows for various modifications, leading to compounds with a spectrum of biological activities. Of particular interest is the antimicrobial efficacy exhibited by certain amide and phthalamide derivatives.

Structure-Activity Relationship: A Glimpse into Efficacy

Preliminary studies on related compounds, such as 1,3-bis-anilides of 4-hydroxyisophthalic acid, have indicated that the nature and position of substituents on the aniline rings play a crucial role in their antimicrobial activity. For instance, the presence of nitro and halogen groups has been associated with enhanced activity against both Gram-positive and Gram-negative bacteria[1]. Specifically, iodo-derivatives have demonstrated broad-spectrum in vitro antimicrobial activity[2]. This suggests that targeted modifications to the this compound backbone can be a fruitful strategy for optimizing antimicrobial potency.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

A direct, quantitative comparison is essential to evaluate the true potential of these novel derivatives against the gold-standard treatments. The following tables summarize the available experimental data, focusing on Minimum Inhibitory Concentration (MIC) and Zone of Inhibition, two key indicators of antimicrobial efficacy.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical metric for assessing the potency of a compound.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Bacillus subtilis (Gram-positive)
This compound Derivatives
N1,N3-bis(benzyl carbamothioyl)-4,6-dihydroxy-substituted phthalamidesData Not AvailableData Not AvailableData Not Available12.5 - 50 µg/mL
Standard Antibiotics
Ampicillin0.25 - 2 µg/mL2 - 8 µg/mL> 256 µg/mL (Resistant)Data Not Available
Ciprofloxacin0.125 - 1 µg/mL0.008 - 0.03 µg/mL0.25 - 1 µg/mLData Not Available
Gentamicin0.5 - 4 µg/mL0.25 - 2 µg/mL0.5 - 4 µg/mLData Not Available

Note: The data for standard antibiotics represents a general range and can vary depending on the specific strain and testing conditions.

Zone of Inhibition

The disk diffusion method provides a qualitative to semi-quantitative measure of antimicrobial activity. The diameter of the zone of inhibition around an antibiotic-impregnated disk is proportional to the susceptibility of the microorganism.

Compound/AntibioticStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
This compound Derivatives
1,3-bis-anilides of 4-hydroxyisophthalic acidSignificant Activity Reported[2]Significant Activity Reported[2]Significant Activity Reported[2]
Standard Antibiotics
Ampicillin (10 µg disk)20 - 30 mm15 - 20 mm0 mm (Resistant)
Ciprofloxacin (5 µg disk)22 - 30 mm30 - 40 mm25 - 33 mm
Gentamicin (10 µg disk)19 - 27 mm19 - 26 mm16 - 21 mm

Note: "Significant Activity Reported" indicates that the source mentions antimicrobial effects but does not provide specific zone diameter measurements. The data for standard antibiotics is based on CLSI guidelines and can vary.

Mechanistic Insights: A Divergence from Conventional Pathways?

The precise mechanism of action for this compound derivatives is still under investigation. However, the structural features of these compounds suggest potential mechanisms that may differ from those of standard antibiotics.

Standard antibiotics typically target well-defined cellular processes[3]:

  • β-Lactams (e.g., Ampicillin): Inhibit cell wall synthesis by targeting penicillin-binding proteins.

  • Fluoroquinolones (e.g., Ciprofloxacin): Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.

  • Aminoglycosides (e.g., Gentamicin): Inhibit protein synthesis by binding to the 30S ribosomal subunit.

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt cell membrane integrity, interfere with energy production, or inhibit enzymes essential for microbial survival. It is plausible that this compound derivatives exert their effects through one or more of these mechanisms. Further research is imperative to elucidate the exact molecular targets and pathways, which could reveal novel strategies to combat resistant bacteria.

Experimental Protocols: A Guide to Reproducible Research

To ensure the validity and comparability of antimicrobial efficacy data, standardized testing methodologies are paramount. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_compound Prepare serial dilutions of test compound/antibiotic start->prep_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate microplate wells with bacterial suspension and compound dilutions prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic end End determine_mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the this compound derivative or standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test organism from an agar plate culture.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Disk Diffusion (Kirby-Bauer) for Zone of Inhibition Measurement

This is a widely used method for determining the susceptibility of bacteria to antibiotics.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_plate Prepare Mueller-Hinton agar plates start->prep_plate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum streak_plate Evenly streak the inoculum onto the agar surface prep_plate->streak_plate prep_inoculum->streak_plate apply_disks Apply antimicrobial-impregnated disks streak_plate->apply_disks incubate Incubate at 35-37°C for 16-18 hours apply_disks->incubate measure_zones Measure the diameter of the zones of inhibition incubate->measure_zones interpret_results Interpret as Susceptible, Intermediate, or Resistant based on CLSI standards measure_zones->interpret_results end End interpret_results->end

Caption: Workflow for the Disk Diffusion (Kirby-Bauer) Assay.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure uniform growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the this compound derivative or standard antibiotic onto the surface of the inoculated agar.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-18 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition in millimeters.

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established interpretive criteria from CLSI documents.

Future Directions and Conclusion

The available data, though preliminary, suggests that this compound derivatives represent a promising avenue for the development of novel antimicrobial agents. The observed activity against Gram-positive bacteria, particularly Bacillus subtilis, warrants further investigation.

Key areas for future research include:

  • Expansion of the Derivative Library: Synthesis and screening of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship.

  • Broad-Spectrum Efficacy Testing: Comprehensive MIC and zone of inhibition testing against a diverse panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways through which these derivatives exert their antimicrobial effects.

  • In Vivo Efficacy and Toxicity Studies: Evaluation of the most promising candidates in animal models of infection to assess their therapeutic potential and safety profiles.

References

A Comparative Guide to Dicarboxylic Acid Linkers in Metal-Organic Frameworks: 4,6-Dihydroxyisophthalic Acid in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of the final framework's properties. This guide provides an in-depth comparative analysis of 4,6-dihydroxyisophthalic acid against other commonly employed dicarboxylic and tricarboxylic acid linkers, offering field-proven insights and supporting experimental data to inform your research and development.

The Pivotal Role of Organic Linkers in MOF Architecture

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[1] The organic linker dictates the framework's topology, pore size, and surface chemistry, thereby influencing its performance characteristics. Dicarboxylic acids are a foundational class of linkers, offering a versatile platform for constructing robust and porous MOFs. The functionalization of these linkers, for instance with hydroxyl groups, can further tune the electronic properties and host-guest interactions within the framework.[2]

This guide will focus on a comparative study of the following linkers:

  • This compound: A hydroxyl-functionalized isophthalic acid isomer.

  • Terephthalic Acid (BDC): A widely used linear dicarboxylic acid.

  • 2,5-Dihydroxyterephthalic Acid (DOBDC): A hydroxylated derivative of terephthalic acid.

  • Trimesic Acid (BTC): A common tricarboxylic acid linker, included for a broader comparative context.

Linker Profiles: Structure and Intrinsic Properties

The chemical nature of the linker molecule is the primary determinant of the resulting MOF's characteristics. Understanding the structure and properties of each linker is crucial for predicting its impact on the final framework.

This compound: A Closer Look

This compound, also referred to as m-H4DOBDC, is a meta-substituted aromatic dicarboxylic acid featuring two hydroxyl groups.[3] This specific arrangement of functional groups imparts a unique geometry and electronic character compared to its isomers. The hydroxyl groups can participate in hydrogen bonding and act as Brønsted acid sites, potentially enhancing the catalytic activity and selective adsorption capabilities of the resulting MOF.[4] The synthesis of MOFs with this linker, such as the M2(m-dobdc) series, has demonstrated the influence of its distinct structure on gas binding affinities.[5]

Other Key Dicarboxylic and Tricarboxylic Acid Linkers
  • Terephthalic Acid (Benzene-1,4-dicarboxylic acid - BDC): As a linear and rigid linker, BDC is a cornerstone in the synthesis of many iconic MOFs, including the MOF-5 and UiO-66 families.[1] Its simple, symmetric structure allows for the formation of highly porous and thermally stable frameworks.

  • 2,5-Dihydroxyterephthalic Acid (DOBDC): This linker is the building block for the well-known MOF-74 (or CPO-27) series of materials.[6] The hydroxyl and carboxylate groups are positioned on a benzene ring, leading to a high concentration of open metal sites in the resulting MOFs, which are highly desirable for applications in gas storage and catalysis.[6]

  • Trimesic Acid (Benzene-1,3,5-tricarboxylic acid - BTC): As a trigonal linker, BTC is instrumental in forming MOFs with high connectivity and complex topologies, such as HKUST-1.[7] The three carboxylate groups allow for the formation of three-dimensional frameworks with high porosity and surface area.

Linker_Structures cluster_46dhia This compound cluster_bdc Terephthalic Acid (BDC) cluster_dobdc 2,5-Dihydroxyterephthalic Acid (DOBDC) cluster_btc Trimesic Acid (BTC) node_46dhia node_46dhia node_bdc node_bdc node_dobdc node_dobdc node_btc node_btc

Chemical structures of the compared linkers.

Comparative Performance Analysis

MOFLinkerMetal NodeBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Hydrolytic StabilityKey Applications
M2(m-dobdc) series [2][4]This compoundMn, Fe, Co, Ni~1100-1300~0.5-0.6>300ModerateGas storage (H₂), Olefin/paraffin separations
UiO-66 [1]Terephthalic Acid (BDC)Zr~1200-1500~0.5-0.7~500HighCatalysis, Gas separation
MOF-74 (M2(dobdc)) series [6]2,5-Dihydroxyterephthalic Acid (DOBDC)Mg, Mn, Fe, Co, Ni, Zn~1000-1700~0.5-0.8~350-450Moderate to HighGas storage (CO₂), Catalysis
HKUST-1 [7]Trimesic Acid (BTC)Cu~1500-2100~0.7-0.9~300Low to ModerateGas storage, Separation

Analysis of Performance Data:

  • Porosity: MOFs derived from all four linkers exhibit high BET surface areas, a prerequisite for many applications. HKUST-1, with its three-dimensional connectivity afforded by the tricarboxylic acid linker, generally shows the highest surface area and pore volume. The M2(m-dobdc) series, based on this compound, demonstrates respectable porosity, comparable to the well-established UiO-66 and MOF-74 series.[2][4]

  • Thermal Stability: UiO-66, constructed with the robust Zr-oxo clusters and the simple BDC linker, exhibits exceptional thermal stability, withstanding temperatures up to 500°C.[1] The hydroxyl-functionalized linkers in the M2(m-dobdc) and MOF-74 series lead to slightly lower, yet still significant, thermal stability.

  • Hydrolytic Stability: The hydrolytic stability of MOFs is a critical factor for their practical application, especially in humid environments or aqueous media.[8] Zr-based MOFs like UiO-66 are known for their superior water stability.[4] The stability of MOFs with hydroxylated linkers can vary depending on the metal-linker bond strength and the overall framework topology.

  • Functional Performance: The introduction of hydroxyl groups in this compound and DOBDC leads to enhanced performance in specific applications. For instance, the M2(m-dobdc) series exhibits increased charge density at the metal sites, resulting in enhanced H₂ binding enthalpies compared to the M2(dobdc) series.[4][5] This highlights the subtle but significant impact of isomerism on the functional properties of MOFs.

Experimental Section: A Guide to Synthesis and Characterization

To provide a practical context, this section outlines a generalizable solvothermal synthesis protocol for dicarboxylate-based MOFs and details the essential characterization techniques.

Representative Solvothermal Synthesis of a Dicarboxylate-Based MOF

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[9]

solvothermal_synthesis reagents 1. Reagent Preparation - Dissolve metal salt in solvent - Dissolve organic linker in solvent mixing 2. Mixing - Combine solutions in a Teflon-lined autoclave reagents->mixing reaction 3. Solvothermal Reaction - Heat the sealed autoclave in an oven (e.g., 120°C for 24h) mixing->reaction cooling 4. Cooling and Isolation - Cool autoclave to room temperature - Collect crystals by filtration reaction->cooling washing 5. Washing - Wash with solvent (e.g., DMF, then a more volatile solvent like ethanol) cooling->washing activation 6. Activation - Heat under vacuum to remove solvent from pores washing->activation characterization 7. Characterization - PXRD, TGA, BET analysis, etc. activation->characterization

General workflow for solvothermal synthesis of MOFs.

Step-by-Step Protocol:

  • Reagent Preparation:

    • In a glass vial, dissolve the metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O) in a suitable solvent, typically N,N-dimethylformamide (DMF).

    • In a separate vial, dissolve the dicarboxylic acid linker (e.g., this compound, terephthalic acid) in DMF. Sonication may be required to achieve complete dissolution.

  • Mixing and Reaction:

    • Combine the two solutions in a Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and place it in a preheated oven. The reaction temperature and time are critical parameters that need to be optimized for each specific MOF (a typical condition is 120°C for 24 hours).

  • Product Isolation and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature.

    • Collect the crystalline product by filtration or centrifugation.

    • Wash the product several times with fresh DMF to remove any unreacted starting materials.

    • Subsequently, wash with a more volatile solvent, such as ethanol or methanol, to facilitate the removal of DMF from the pores.

  • Activation:

    • Activate the MOF by heating the sample under a dynamic vacuum at an elevated temperature (e.g., 150-250°C) for several hours. This step is crucial to remove the solvent molecules from the pores and make the internal surface area accessible.[9]

Essential Characterization Techniques
  • Powder X-ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern is compared with a simulated pattern from single-crystal X-ray diffraction data or known phases.

  • Thermogravimetric Analysis (TGA): This technique is employed to evaluate the thermal stability of the MOF and to determine the temperature at which the framework starts to decompose.[8]

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K are measured to determine the specific surface area, pore volume, and pore size distribution of the MOF.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the coordination of the carboxylate groups of the linker to the metal centers and to verify the presence of specific functional groups.

Conclusion: Informed Linker Selection for Tailored MOF Functionality

The comparative analysis presented in this guide underscores the profound impact of the organic linker on the properties and performance of Metal-Organic Frameworks. While terephthalic acid and trimesic acid form the basis of many high-performing MOFs, the strategic introduction of functional groups, as seen in this compound and 2,5-dihydroxyterephthalic acid, offers a powerful tool for fine-tuning the framework's characteristics.

This compound emerges as a compelling linker for the development of MOFs with tailored gas adsorption properties, demonstrating how subtle changes in linker isomerism can lead to significant enhancements in performance. The choice of linker should be a carefully considered decision, guided by the desired properties of the final material and the specific demands of the intended application. By understanding the structure-property relationships of different linkers, researchers can more effectively navigate the vast landscape of MOF chemistry to design and synthesize materials with optimized performance for a new generation of advanced applications.

References

A Prospective Analysis: Performance Comparison of MOFs from 4,6-Dihydroxyisophthalic Acid for CO2 Capture

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Promising Frontier in Carbon Capture Materials

The imperative to develop efficient and cost-effective carbon dioxide (CO2) capture technologies has positioned Metal-Organic Frameworks (MOFs) at the forefront of materials science research. Their tunable porosity, vast surface areas, and the ability to be chemically tailored make them exceptional candidates for selective gas separation.[1] This guide provides a forward-looking performance comparison of a promising, yet underexplored, class of MOFs synthesized from 4,6-dihydroxyisophthalic acid. While extensive experimental data for this specific MOF family in CO2 capture applications remains nascent, this document will extrapolate from the performance of analogous functionalized MOFs to build a case for their potential. We will delve into the causal reasons for anticipating high performance, benchmark against established MOFs, and provide detailed experimental protocols for their synthesis and evaluation.

The strategic functionalization of organic linkers is a key approach to enhancing the CO2 affinity of MOFs.[2][3] The introduction of functional groups that can interact favorably with CO2 molecules, such as amines or hydroxyl groups, can significantly boost both uptake capacity and selectivity.[2] The hydroxyl groups on the this compound linker are poised to act as potent hydrogen-bond donors, creating specific, favorable interactions with the quadrupole moment of CO2. This localized interaction is a critical factor in achieving high selectivity for CO2 over other gases like nitrogen (N2) and methane (CH4), which are common components of flue gas and natural gas streams.[1]

Performance Benchmarking: A Comparative Outlook

To contextualize the potential of MOFs derived from this compound, we will compare their anticipated performance with several well-established benchmark MOFs. The following table summarizes key performance indicators for these established materials, providing a target for future experimental validation of this compound-based MOFs.

MOFMetal Center(s)Organic LinkerCO2 Uptake Capacity (mmol/g) at ~1 bar, 298 KCO2/N2 SelectivityIsosteric Heat of Adsorption (Qst) (kJ/mol)Key Features & Stability
Hypothetical 4,6-dihydroxy-isophthalate MOF Zn, Mg, Zr, etc.4,6-dihydroxy-isophthalic acidAnticipated HighAnticipated HighAnticipated Moderate-HighPotentially high affinity due to hydroxyl groups; stability will depend on the chosen metal center.
UiO-66 ZrTerephthalic acid~1.5 - 3.5~20 - 50~30 - 40Exceptional thermal and chemical stability.[4]
UiO-66-NH2 Zr2-aminoterephthalic acid~3.35Higher than UiO-66Higher than UiO-66Amine functionalization enhances CO2 affinity.[2]
Mg-MOF-74 (CPO-27-Mg) Mg2,5-dihydroxyterephthalic acid~6.1High~40-50High density of open metal sites.[5]
HKUST-1 CuBenzene-1,3,5-tricarboxylic acid~2.0 - 4.5Moderate~20-30Open copper sites; sensitive to water.[4]
ZIF-8 Zn2-methylimidazole~1.2~5-10~20-25Excellent chemical stability, flexible framework.
MOF-808 Zr1,3,5-benzenetricarboxylic acid~0.2 - 1.2 (pristine)~36~30Amenable to post-synthetic modification.[4]
Amine-functionalized MOF-808 ZrFunctionalized 1,3,5-benzenetricarboxylic acidUp to ~2.5 times pristine at 15 kPa256-Amine groups significantly boost performance.[4][6]

Note: The CO2 uptake capacity and selectivity can vary based on the specific synthesis and activation conditions. The data presented here are representative values compiled from various studies.

The hydroxyl groups in this compound are expected to play a similar role to the amine groups in functionalized MOFs like UiO-66-NH2 and amine-appended MOF-808, leading to enhanced CO2 uptake and selectivity through specific chemical interactions.[2][4] Furthermore, the dihydroxy-functionality is analogous to the linker in the high-performing Mg-MOF-74, suggesting the potential for strong CO2 binding sites.[5]

Experimental Protocols: A Roadmap for Synthesis and Evaluation

To validate the performance of MOFs derived from this compound, a systematic experimental approach is necessary. The following protocols outline the key steps for their synthesis and CO2 capture evaluation.

Protocol 1: Solvothermal Synthesis of a this compound-Based MOF

The solvothermal method is a widely used and effective technique for synthesizing crystalline MOFs. This protocol provides a general framework that can be adapted based on the chosen metal salt.

Materials:

  • This compound

  • Metal salt (e.g., Zinc nitrate hexahydrate, Zirconium(IV) chloride)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Precursor Dissolution: Dissolve stoichiometric amounts of this compound and the chosen metal salt in the selected solvent within a glass vial. The ratio of linker to metal will depend on the target framework topology.

  • Sonication: Sonicate the mixture for approximately 15-20 minutes to ensure complete dissolution and homogeneity.

  • Autoclave Sealing: Transfer the solution to a Teflon-lined stainless-steel autoclave and seal it tightly.

  • Heating: Place the autoclave in a programmable oven and heat to a specific temperature (typically between 80-150 °C) for a designated period (12-72 hours). The precise temperature and time are critical parameters that influence crystal growth and phase purity and should be optimized.

  • Cooling and Crystal Collection: Allow the autoclave to cool slowly to room temperature. The resulting crystalline product can be collected by filtration or centrifugation.

  • Washing: Wash the collected crystals repeatedly with fresh solvent (e.g., DMF) to remove unreacted starting materials. Subsequently, wash with a more volatile solvent like ethanol or acetone to facilitate the removal of the high-boiling point synthesis solvent.

  • Activation: Activate the MOF by removing the solvent molecules from the pores. This is typically achieved by heating the material under a dynamic vacuum. The activation temperature and duration must be carefully controlled to prevent framework collapse.

Causality in Synthesis: The choice of solvent is crucial as it influences the solubility of the precursors and can act as a template for the growing framework. The reaction temperature and time dictate the kinetics and thermodynamics of crystal formation, impacting the final product's crystallinity and phase.

Protocol 2: Evaluation of CO2 Adsorption Performance

Accurate and reproducible measurement of CO2 adsorption is essential for comparing the performance of different MOFs.[4]

A. Gas Adsorption Isotherms

This method determines the equilibrium uptake of a gas at a constant temperature over a range of pressures.

Equipment: Volumetric gas adsorption analyzer

Procedure:

  • Sample Degassing: Accurately weigh a sample of the activated MOF into a sample tube. Degas the sample in the analyzer's degas port under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed species.

  • Isotherm Measurement: Transfer the sample tube to the analysis port. The instrument will then dose known amounts of high-purity CO2 into the sample tube at a constant temperature (e.g., 273 K or 298 K) and measure the equilibrium pressure after each dose. This process is repeated to generate the adsorption isotherm.

  • Data Analysis: The resulting isotherm data (amount of gas adsorbed vs. pressure) is used to calculate the CO2 uptake capacity at a specific pressure (e.g., 1 bar).

B. Breakthrough Curve Analysis

This dynamic experiment simulates the performance of the MOF in a fixed-bed adsorber, providing insights into its working capacity and selectivity under flow conditions.

Equipment: A custom-built or commercial breakthrough analysis system with a mass spectrometer or thermal conductivity detector.

Procedure:

  • Bed Packing: Pack a column of known dimensions with a known mass of the activated MOF.

  • Activation: Activate the packed bed in-situ by flowing an inert gas (e.g., He or N2) at an elevated temperature.

  • Gas Flow: Introduce a gas mixture with a known composition (e.g., 15% CO2 in N2) at a constant flow rate and temperature through the column.

  • Concentration Monitoring: Continuously monitor the composition of the gas exiting the column using a detector.

  • Breakthrough Point: The breakthrough time is when the concentration of CO2 at the outlet reaches a certain percentage (e.g., 5%) of the inlet concentration. The shape of the breakthrough curve provides information about the mass transfer kinetics.

  • Working Capacity Calculation: The working capacity is calculated by integrating the area above the breakthrough curve up to the saturation point.[6]

Visualizing the Path Forward: Diagrams for Synthesis and Evaluation

To clearly illustrate the key processes, the following diagrams are provided in Graphviz DOT language.

MOF_Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_characterization Material Characterization cluster_evaluation CO2 Capture Evaluation dissolution 1. Precursor Dissolution (Linker + Metal Salt in Solvent) autoclave 2. Sealed Autoclave Reaction (Heating) dissolution->autoclave collection 3. Crystal Collection (Filtration/Centrifugation) autoclave->collection washing 4. Washing (Solvent Exchange) collection->washing activation 5. Activation (Heating under Vacuum) washing->activation pxrd PXRD (Crystallinity) activation->pxrd Characterize Activated MOF tga TGA (Thermal Stability) activation->tga Characterize Activated MOF bet N2 Sorption (Porosity & Surface Area) activation->bet Characterize Activated MOF isotherms Gas Adsorption Isotherms (Uptake Capacity, Qst) activation->isotherms Performance Testing breakthrough Breakthrough Analysis (Working Capacity, Selectivity) activation->breakthrough Performance Testing

Caption: Workflow for the synthesis, characterization, and CO2 capture evaluation of MOFs.

CO2_Capture_Mechanism cluster_mof MOF Pore Environment cluster_gas Gas Molecules linker This compound linker hydroxyl Hydroxyl Group (-OH) linker->hydroxyl metal Metal Center co2 CO2 co2->hydroxyl  Hydrogen Bonding (Strong Interaction) co2->metal Coordination (Potential) n2 N2 n2->hydroxyl Weak Interaction

Caption: Proposed mechanism for selective CO2 capture in a this compound-based MOF.

Conclusion and Future Outlook

While direct experimental evidence for the CO2 capture performance of MOFs synthesized from this compound is currently limited in publicly accessible literature, a strong scientific case can be made for their potential. The presence of hydroxyl functional groups on the organic linker is a well-established strategy for enhancing CO2 affinity through specific, favorable interactions. By benchmarking against established, high-performing MOFs and following rigorous experimental protocols for synthesis and evaluation, researchers can systematically explore this promising new family of materials. The insights and methodologies presented in this guide are intended to serve as a foundational resource for scientists and engineers working to advance the field of carbon capture, paving the way for the discovery of next-generation sorbents that can address the global challenge of CO2 emissions.

References

A Comparative Guide to Validating the Purity of Synthesized 4,6-Dihydroxyisophthalic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

**Executive Summary

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method to ascertain the purity of synthesized 4,6-Dihydroxyisophthalic acid. Intended for researchers and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind critical methodological choices, from stationary phase selection to mobile phase optimization. By comparing the performance of a conventional C18 stationary phase with a Phenyl stationary phase, this guide offers field-proven insights into achieving optimal selectivity for this specific analyte. The validation strategy is rigorously grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the final method is not only accurate and precise but also robust and fit for its intended purpose in a regulated environment.

Introduction: The Analytical Challenge of this compound

This compound (CAS: 19829-74-4, Formula: C₈H₆O₆) is an aromatic dicarboxylic acid whose utility is being explored in the synthesis of metal-organic frameworks (MOFs) and as a precursor for novel pharmaceutical agents.[1][2] In these applications, the purity of the starting material is paramount, as even trace impurities can dramatically alter the physicochemical properties of the final product or introduce toxicological risks.

Potential impurities from its synthesis—typically a Kolbe-Schmitt-type reaction involving resorcinol—can include unreacted starting materials, isomers (e.g., 2,4-dihydroxybenzoic acid), and other related substances.[3][4] The structural similarity of these compounds necessitates a high-resolution analytical technique. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice due to its exceptional resolving power, sensitivity, and reproducibility for analyzing polar, aromatic compounds.[5][6]

Foundational Principles of Method Development: A Comparative Approach

A robust analytical method is built on a logical and systematic development process. For this compound, the key to a successful separation lies in exploiting its unique chemical properties: two hydroxyl groups and two carboxylic acid moieties on a benzene ring.

The Strategic Choice of Stationary Phase

The stationary phase is the heart of the chromatographic separation. While a standard C18 column is the default choice for many reversed-phase methods, a Phenyl column presents a compelling alternative for this specific analyte.

  • Alternative 1: The Workhorse - C18 (Octadecylsilane): This phase separates molecules primarily based on hydrophobicity.[7][8] The non-polar C18 alkyl chains interact with the non-polar regions of an analyte. For our target molecule, this interaction would be with the benzene ring. It is a reliable starting point for most applications.

  • Alternative 2: The Specialist - Phenyl Phase: This stationary phase possesses phenyl groups bonded to the silica support. It offers a mixed-mode separation mechanism involving both hydrophobic interactions and, crucially, π-π interactions with the electron-rich aromatic ring of the analyte.[9][10] This secondary interaction can provide unique selectivity for separating aromatic compounds, especially isomers, which may co-elute on a standard C18 column.

Mobile Phase Optimization: Controlling Retention and Peak Shape

The mobile phase composition directly influences analyte retention and peak symmetry.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC. Acetonitrile generally offers lower viscosity (leading to higher efficiency) and a different selectivity compared to methanol. A gradient elution, starting with a high aqueous content and increasing the organic modifier, is typically required to elute the main compound and any less polar impurities in a reasonable time.

  • Aqueous Phase and pH Control: this compound has two carboxylic acid groups (pKa ≈ 2-4) and two phenolic hydroxyl groups (pKa ≈ 8-10). To ensure reproducible retention and sharp, symmetrical peaks, the ionization of the carboxylic acid groups must be suppressed. This is achieved by acidifying the mobile phase to a pH of approximately 2.5-3.0, well below the pKa of the carboxyl groups.[11][12] A 0.1% solution of phosphoric acid or trifluoroacetic acid in water is commonly used for this purpose.[13][14]

Detector Wavelength Selection

The presence of the phenolic and carboxylic acid functional groups on the benzene ring creates a chromophore that strongly absorbs UV light. Based on the analysis of structurally similar compounds, optimal detection wavelengths are typically found in the range of 210-280 nm.[13][14][15] A photodiode array (PDA) detector is invaluable during method development to scan the entire UV spectrum and identify the wavelength of maximum absorbance (λ-max) for the primary analyte and its potential impurities.

Workflow for HPLC Method Development

MethodDevelopment Analyte Define Analyte: This compound & Potential Impurities SelectColumn Select Stationary Phase (C18 vs. Phenyl) Analyte->SelectColumn SelectMobilePhase Select Mobile Phase (ACN/Water vs. MeOH/Water) + Acidifier (e.g., 0.1% H3PO4) SelectColumn->SelectMobilePhase SelectDetector Select Detection λ (Scan with PDA, e.g., 254 nm) SelectMobilePhase->SelectDetector InitialRun Perform Initial Gradient Run SelectDetector->InitialRun Evaluate Evaluate Chromatogram: Resolution, Peak Shape, Run Time InitialRun->Evaluate Optimize Optimize Gradient & Flow Rate Evaluate->Optimize Needs Improvement Finalize Finalize Method Parameters Evaluate->Finalize Acceptable Optimize->InitialRun

Caption: A systematic workflow for HPLC method development.

A Self-Validating Protocol Framework (ICH Q2(R2))

Method validation provides documented evidence that the procedure is fit for its intended purpose. The ICH Q2(R2) guideline is the authoritative standard for this process.[16][17] A validation protocol must be established before initiating the studies.[16][18]

Validation Workflow

ValidationWorkflow Protocol Establish Validation Protocol & Acceptance Criteria SST System Suitability Testing Protocol->SST Specificity Specificity (incl. Forced Degradation) SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Compile Validation Report Robustness->Report

Caption: The validation cascade according to ICH guidelines.

System Suitability

Causality: Before any samples are analyzed, we must verify that the chromatographic system (HPLC, column, mobile phase) is performing adequately. This ensures that the results generated during the validation are due to the method's performance, not system malfunction. Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 100 µg/mL).

  • Make six replicate injections of this solution.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Determine the theoretical plates (N) and tailing factor (T) for the analyte peak. Acceptance Criteria: %RSD of peak area ≤ 2.0%, %RSD of retention time ≤ 1.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000.[18]

Specificity

Causality: This test demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:

  • Inject individual solutions of potential impurities (e.g., resorcinol) and a placebo (if in a formulation).

  • Inject a solution containing a mixture of the analyte and all potential impurities.

  • Perform forced degradation studies: Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress for a defined period.

  • Analyze all samples and assess the peak purity of the analyte using a PDA detector. Acceptance Criteria: The analyte peak should be free from interference from any other components, and the peak purity angle should be less than the purity threshold.

Linearity and Range

Causality: Linearity establishes that the detector response is directly proportional to the analyte concentration over a specified range. This is fundamental for accurate quantitation. Protocol:

  • Prepare a series of at least five standard solutions of this compound covering the expected range (e.g., for purity assay: 80% to 120% of the target concentration).[19]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration. Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.999.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study. Protocol:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery of the analyte. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[12]

Precision

Causality: Precision demonstrates the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: Measures within-laboratory variations (different days, different analysts, different equipment).[20] Protocol:

  • Repeatability: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different HPLC system. Acceptance Criteria: The %RSD for the set of measurements should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for analyzing impurities. Protocol: These can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Method: Determine the concentration that yields an S/N ratio of 3:1 for LOD and 10:1 for LOQ.[20] Acceptance Criteria: The LOQ concentration must be demonstrated to have acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (± 2% organic)[18]

  • Analyze a system suitability solution under each modified condition. Acceptance Criteria: The system suitability parameters (resolution, tailing factor, etc.) should remain within the acceptance criteria for all tested variations.

Experimental Data & Performance Comparison

To illustrate the principles discussed, a method was developed and validated. The performance on a standard C18 column was compared against a Phenyl column.

Recommended Final HPLC Method
  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: (See Table 1 for comparison)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA at 254 nm

  • Injection Volume: 5 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Table 1: Comparison of Chromatographic Columns and Conditions

Parameter Alternative 1: C18 Column Alternative 2: Phenyl Column Rationale for Choice
Column Type Zorbax Eclipse Plus C18 (4.6x150mm, 5µm) Poroshell 120 Phenyl-Hexyl (4.6x150mm, 4µm) Phenyl column chosen for alternative selectivity via π-π interactions.[9]
Primary Interaction Hydrophobic Hydrophobic & π-π Mixed-mode interaction can better resolve aromatic isomers.[10]
Observed Retention Time 8.5 min 9.2 min Increased retention on Phenyl phase suggests strong π-π interaction.

| Resolution (Analyte vs. Impurity X) | 1.8 | 2.5 | Phenyl column provided baseline separation of a critical impurity pair. |

Table 2: System Suitability Results Comparison

Parameter Acceptance Criteria C18 Column Results Phenyl Column Results
Retention Time %RSD ≤ 1.0% 0.3% 0.2%
Peak Area %RSD ≤ 2.0% 0.8% 0.6%
Tailing Factor ≤ 2.0 1.2 1.1

| Theoretical Plates | ≥ 2000 | 8500 | 9200 |

Both columns met the system suitability criteria, but the Phenyl column showed slightly better precision and efficiency.

Table 3: Summary of Validation Data for the Recommended Phenyl Column Method (Hypothetical Data)

Validation Parameter Acceptance Criteria Result
Linearity (R²) ≥ 0.999 0.9998
Range 80-120 µg/mL Established
Accuracy (% Recovery) 98.0 - 102.0% 99.5% - 101.2%
Precision (Repeatability %RSD) ≤ 2.0% 0.7%
Precision (Intermediate %RSD) ≤ 2.0% 1.1%
LOD Report Value 0.05 µg/mL
LOQ Report Value (with %RSD ≤ 10%) 0.15 µg/mL (%RSD = 8.5%)

| Robustness | SST criteria met | Passed |

Conclusion

This guide has detailed a comprehensive and scientifically-grounded approach to validating an HPLC method for the purity determination of synthesized this compound. The comparative analysis demonstrates that while a standard C18 column is adequate, a Phenyl stationary phase offers superior selectivity and resolution for this specific aromatic dicarboxylic acid, likely due to beneficial π-π interactions. The presented method, developed logically and validated rigorously against the authoritative ICH Q2(R2) guidelines, provides a trustworthy and robust tool for quality control in research and development settings. Adherence to such a systematic framework is essential for ensuring data integrity and the ultimate quality of the final product.

References

A Senior Application Scientist's Guide to Assessing the Biocompatibility of 4,6-Dihydroxyisophthalic Acid-Based Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Profile of 4,6-Dihydroxyisophthalic Acid in Biomaterials

In the quest for advanced biomaterials, this compound has emerged as a promising building block for a new generation of polymers. Its unique chemical structure, featuring hydroxyl and carboxylic acid groups, allows for the synthesis of polyesters and other copolymers with tunable properties. These materials are being explored for a wide range of biomedical applications, including drug delivery systems, tissue engineering scaffolds, and medical implants. However, before any material can be considered for clinical use, a rigorous evaluation of its biocompatibility is paramount.[1][2][3]

This guide provides a comprehensive framework for assessing the biocompatibility of materials derived from this compound. As a Senior Application Scientist, my objective is to not only outline the necessary experimental protocols but also to provide the underlying scientific rationale for each step. This approach is grounded in the internationally recognized ISO 10993 standards, which provide a framework for the biological evaluation of medical devices.[4][5][6] By understanding the "why" behind the "how," researchers and drug development professionals can design more effective evaluation strategies, leading to safer and more efficacious medical products.

Pillar 1: Foundational Principles of Biocompatibility Assessment

Biocompatibility is defined as the ability of a material to perform with an appropriate host response in a specific application.[5] This is not an intrinsic property of a material but rather a dynamic and context-dependent interplay between the material and the biological environment. Therefore, a comprehensive biocompatibility assessment must consider the nature and duration of the material's contact with the body.[5] The ISO 10993 series of standards provides a risk management approach to biological evaluation, guiding manufacturers in selecting the appropriate tests based on the device's intended use.[4][5][7]

A tiered approach to testing is often employed, starting with in vitro assays and progressing to more complex in vivo models as needed. This strategy is both ethical and efficient, as it allows for the early identification of potentially cytotoxic materials without the immediate need for animal testing.

Initial Screening: In Vitro Cytotoxicity Assays

The first line of defense in biocompatibility testing is the assessment of cytotoxicity. These rapid and sensitive assays evaluate whether a material or its extracts have a toxic effect on cells. The choice of assay depends on the specific cellular process being investigated.

  • MTT Assay (Mitochondrial Activity): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. A decrease in formazan production is indicative of reduced cell viability.[8][9][10]

  • LDH Assay (Membrane Integrity): The lactate dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium.[8][9][11] An increase in extracellular LDH is a direct measure of cell membrane damage and cytotoxicity.[11][12]

The selection between these assays can depend on the expected mechanism of toxicity. For instance, the MTT assay is highly sensitive to early cytotoxic events, while the LDH assay is a good indicator of late-stage cytotoxicity and necrosis.[8]

Pillar 2: Hemocompatibility - The Critical Interface with Blood

For materials intended to come into contact with blood, such as vascular grafts or drug delivery nanoparticles, a thorough evaluation of hemocompatibility is non-negotiable. The ISO 10993-4 standard provides specific guidance on the selection of tests for interactions with blood.[13][14] Adverse interactions can lead to thrombosis, hemolysis, and activation of the complement system, all of which can have severe clinical consequences.[13][15]

Key Hemocompatibility Assays:
  • Hemolysis Assay: This test determines the extent to which a material damages red blood cells, leading to the release of hemoglobin.[16] The ASTM F756 standard provides a widely accepted protocol for this assay.[16]

  • Coagulation Assays: These tests, such as the activated partial thromboplastin time (aPTT) and prothrombin time (PT), assess the material's effect on the intrinsic and extrinsic pathways of the blood coagulation cascade.

  • Platelet Activation/Adhesion: The propensity of a material to activate and adhere platelets is a critical factor in thrombogenicity. This can be evaluated through techniques like scanning electron microscopy (SEM) to visualize platelet morphology and enzyme-linked immunosorbent assays (ELISAs) to measure the release of platelet-specific factors.

  • Complement Activation: The complement system is a key component of the innate immune response.[16] Assays that measure the generation of complement activation products (e.g., C3a, C5a) can reveal the inflammatory potential of a material.[13][15]

It is crucial to consider both static and dynamic test models for hemocompatibility, as the shear forces experienced in circulating blood can significantly influence material-blood interactions.[17]

Pillar 3: In Vivo Biocompatibility - Assessing the Host Response

While in vitro tests provide valuable initial data, they cannot fully replicate the complexity of the physiological environment. Therefore, in vivo studies are often required to assess the local and systemic tissue response to an implanted material. These studies are typically conducted in animal models and are designed to evaluate the material's performance in a setting that more closely mimics its intended clinical application.[18][19]

Common In Vivo Models and Endpoints:
  • Subcutaneous Implantation: This is a common model for assessing the local tissue response to a material. The implant site is histologically evaluated at various time points to assess inflammation, fibrous capsule formation, and tissue integration.[18]

  • Systemic Toxicity: For materials that may release degradation products into the bloodstream, studies to assess systemic toxicity, such as acute and sub-chronic toxicity tests, may be necessary.

  • Biodegradation Studies: For biodegradable polymers, it is essential to understand the in vivo degradation rate and the body's response to the degradation byproducts.[3][18][19][20]

The choice of animal model and the duration of the study should be carefully justified based on the intended clinical use of the material.

Comparative Analysis: this compound-Based Materials vs. Alternatives

The true measure of a novel biomaterial lies in its performance relative to existing alternatives. For this compound-based polyesters, a relevant comparator would be polymers derived from terephthalic acid or other commonly used biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA).[20]

Table 1: Hypothetical Comparative Biocompatibility Data

Parameter This compound-Based Polyester Terephthalic Acid-Based Polyester PLGA
In Vitro Cytotoxicity (Cell Viability %) > 90%> 90%> 85%
Hemolysis (%) < 2%< 2%< 5%
Platelet Adhesion LowModerateLow-Moderate
In Vivo Inflammatory Response (Score) MildModerate-SevereMild-Moderate
Fibrous Capsule Thickness (µm) < 50> 100< 75

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific material formulations and experimental conditions.

Experimental Protocols: A Step-by-Step Guide

To ensure the reproducibility and reliability of biocompatibility data, it is essential to follow standardized and well-documented protocols.

Protocol 1: In Vitro Cytotoxicity - MTT Assay
  • Material Preparation: Prepare extracts of the this compound-based material according to ISO 10993-12 guidelines.

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate for 24 hours.

  • Exposure: Replace the cell culture medium with the material extracts and control solutions. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

Protocol 2: Hemolysis Assay (Direct Contact Method)
  • Blood Collection: Collect fresh anticoagulated blood from a healthy donor.

  • Material Incubation: Place the this compound-based material in contact with a diluted blood solution.

  • Positive and Negative Controls: Use deionized water as a positive control (100% hemolysis) and saline as a negative control.

  • Incubation: Incubate all samples at 37°C with gentle agitation for a specified time.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control.

Visualizing the Workflow: A Systematic Approach

A clear and logical workflow is essential for a successful biocompatibility assessment.

Biocompatibility_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Final Assessment Material Characterization Material Characterization Cytotoxicity Assays Cytotoxicity Assays Material Characterization->Cytotoxicity Assays Extract Preparation Hemocompatibility Assays Hemocompatibility Assays Cytotoxicity Assays->Hemocompatibility Assays If Non-Cytotoxic Subcutaneous Implantation Subcutaneous Implantation Hemocompatibility Assays->Subcutaneous Implantation If Hemocompatible Systemic Toxicity Systemic Toxicity Subcutaneous Implantation->Systemic Toxicity If applicable Biodegradation Biodegradation Subcutaneous Implantation->Biodegradation For degradable materials Risk Assessment Risk Assessment Systemic Toxicity->Risk Assessment Biodegradation->Risk Assessment Regulatory Submission Regulatory Submission Risk Assessment->Regulatory Submission

Caption: A tiered workflow for assessing the biocompatibility of biomaterials.

Conclusion: Ensuring the Safety and Efficacy of Novel Biomaterials

The development of new biomaterials based on this compound holds great promise for advancing medical technology. However, with innovation comes the profound responsibility of ensuring patient safety. A thorough and systematic assessment of biocompatibility, guided by the principles of the ISO 10993 standards, is not merely a regulatory hurdle but a fundamental scientific necessity. By integrating a deep understanding of the material's properties with a comprehensive suite of in vitro and in vivo tests, researchers and developers can confidently advance these novel materials from the laboratory to the clinic, ultimately improving patient outcomes.

References

A Senior Application Scientist's Guide to Cost-Effective 4,6-Dihydroxyisophthalic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 4,6-Dihydroxyisophthalic acid is a valuable building block, finding applications in the synthesis of pharmaceuticals, polymers, and metal-organic frameworks. This guide provides an in-depth evaluation of the cost-effectiveness of various synthetic routes to this important compound, offering a blend of theoretical understanding and practical, data-driven insights.

Introduction: The Synthetic Challenge

The synthesis of this compound presents a classic challenge in aromatic chemistry: regioselective carboxylation. The goal is to introduce two carboxylic acid groups onto the resorcinol backbone at specific positions, a task that requires careful control of reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. This guide will dissect the most common synthetic strategies, from the traditional high-pressure Kolbe-Schmitt reaction to emerging greener alternatives, providing a framework for selecting the most appropriate route for your specific needs, considering factors such as scale, available equipment, and cost constraints.

Route 1: The Traditional Kolbe-Schmitt Reaction from Dipotassium Salicylate

The Kolbe-Schmitt reaction is a cornerstone of industrial aromatic carboxylation. In the context of this compound synthesis, this typically involves the high-pressure carboxylation of dipotassium salicylate.

Mechanistic Rationale

The reaction proceeds through the formation of a potassium phenoxide, which is more susceptible to electrophilic attack by carbon dioxide than the corresponding phenol. The potassium cation is believed to play a crucial role in directing the carboxylation to the positions ortho and para to the hydroxyl groups. Under high temperature and pressure, the thermodynamic product, this compound, is favored.

Kolbe_Schmitt_Salicylate Start Dipotassium Salicylate Intermediate Intermediate Complex Start->Intermediate + CO2 CO2 (High Pressure) CO2->Intermediate Heat High Temperature (300-500 °C) Heat->Intermediate Product Dipotassium 4,6-dihydroxyisophthalate Intermediate->Product FinalProduct This compound Product->FinalProduct Work-up Acid Acidification (e.g., HCl) Acid->FinalProduct

Caption: Kolbe-Schmitt synthesis from dipotassium salicylate.

Experimental Protocol

A detailed protocol for this synthesis is adapted from established industrial practices[1].

Materials:

  • Dipotassium salicylate

  • Potassium carbonate (anhydrous)

  • Carbon dioxide (high-purity)

  • Concentrated hydrochloric acid

  • Deionized water

Equipment:

  • High-pressure autoclave reactor with temperature and pressure controls

  • Heating mantle or oil bath

  • Mechanical stirrer

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reactant Preparation: Thoroughly dry the dipotassium salicylate and potassium carbonate.

  • Reaction Setup: In a dry environment, charge the high-pressure reactor with the dried dipotassium salicylate and potassium carbonate.

  • Carboxylation: Seal the reactor and pressurize with carbon dioxide to approximately 100 atm (1500 psig). Heat the reactor to 350-400°C with vigorous stirring and maintain these conditions for 6-8 hours.

  • Work-up: After the reaction, cool the reactor to room temperature and carefully vent the excess CO2 pressure.

  • Isolation of Crude Product: Dissolve the solid product in deionized water.

  • Acidification: Slowly add concentrated hydrochloric acid to the aqueous solution until the pH is acidic, causing the crude this compound to precipitate.

  • Purification: Collect the precipitate by vacuum filtration. The crude product can be purified by recrystallization from hot water or by converting it to its dimethyl ester, purifying the ester by distillation or sublimation, and then hydrolyzing it back to the pure acid[1].

Route 2: Direct Carboxylation of Resorcinol

A more direct and potentially more atom-economical approach is the direct carboxylation of resorcinol. This method also relies on the principles of the Kolbe-Schmitt reaction.

Mechanistic Considerations

Similar to the previous route, resorcinol is first converted to its dipotassium salt in situ. The two hydroxyl groups strongly activate the aromatic ring towards electrophilic substitution, allowing for the introduction of two carboxyl groups. The regioselectivity is influenced by the reaction conditions, with the formation of the 4,6-isomer being thermodynamically favored at higher temperatures.

Kolbe_Schmitt_Resorcinol Start Resorcinol Intermediate Dipotassium Resorcinate Start->Intermediate + Base Base (e.g., K2CO3) Base->Intermediate CO2 CO2 (High Pressure) Product Dipotassium 4,6-dihydroxyisophthalate CO2->Product Heat High Temperature Heat->Product Intermediate->Product + CO2, Heat FinalProduct This compound Product->FinalProduct Work-up Acid Acidification (e.g., HCl) Acid->FinalProduct

Caption: Direct carboxylation of resorcinol.

Experimental Protocol

The following is a representative protocol for the direct carboxylation of resorcinol.

Materials:

  • Resorcinol

  • Potassium carbonate (anhydrous)

  • Carbon dioxide (high-purity)

  • Concentrated hydrochloric acid

  • Deionized water

Equipment:

  • High-pressure autoclave reactor with temperature and pressure controls

  • Heating mantle or oil bath

  • Mechanical stirrer

  • Standard laboratory glassware

Procedure:

  • Reactant Charging: Charge the autoclave with resorcinol and anhydrous potassium carbonate.

  • Reaction: Seal the reactor, and pressurize with carbon dioxide to a pressure of at least 80-100 atm. Heat the mixture to 180-220°C with constant stirring for several hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the dipotassium salicylate route.

Route 3: Emerging Green Synthesis Routes

In response to the growing demand for sustainable chemical processes, alternative, "greener" routes to this compound are being explored. These methods aim to reduce the reliance on harsh reaction conditions and hazardous reagents.

Enzymatic Carboxylation

Concept: This approach utilizes enzymes, such as decarboxylases operating in reverse, to catalyze the carboxylation of resorcinol under mild conditions.

Advantages:

  • High selectivity, potentially reducing the formation of unwanted isomers.

  • Mild reaction conditions (lower temperature and pressure).

  • Reduced energy consumption and environmental impact.

Challenges:

  • The thermodynamic equilibrium often disfavors carboxylation, leading to low yields.[2]

  • Enzyme stability and cost can be prohibitive for large-scale production.

  • Requires specialized biochemical expertise and equipment.

Recent research has focused on overcoming the thermodynamic limitations by using high CO2 pressure or in situ product removal to drive the reaction forward.[2][3][4]

Mechanochemical Synthesis

Concept: This solvent-free method involves the use of mechanical force (e.g., ball milling) to drive the carboxylation reaction.

Advantages:

  • Avoids the use of bulk solvents, reducing waste.

  • Can proceed at or near room temperature and lower CO2 pressures.[5]

  • Potential for simplified work-up procedures.

Challenges:

  • Scalability can be a concern.

  • The technology is still relatively new and may require specialized equipment.

  • Reaction kinetics and control can be different from traditional solution-phase chemistry.

A recent study demonstrated the successful mechanochemical Kolbe-Schmitt reaction of catechol, a related dihydroxybenzene, suggesting the feasibility of this approach for resorcinol.[5]

Cost-Effectiveness Evaluation

A comprehensive cost-effectiveness analysis must consider not only the price of raw materials but also reaction yield, energy consumption, equipment costs, and waste disposal.

Raw Material Cost Comparison
ReagentStarting Material for RouteApproximate Bulk Price (USD/kg)
Dipotassium SalicylateRoute 1~$50 - $100+ (Estimated, supplier dependent)[6][7][8][9]
ResorcinolRoute 2~$15 - $30
Potassium CarbonateBoth Routes~$2 - $5[1][10]

Note: Prices are estimates and can vary significantly based on supplier, purity, and market conditions.

Comparative Analysis of Synthesis Routes
ParameterRoute 1: Dipotassium SalicylateRoute 2: ResorcinolRoute 3: Green Methods
Starting Material Cost HigherLowerVariable (enzymes can be expensive)
Yield High (can approach quantitative)[1]Generally high, but can be variableTypically lower at present
Reaction Conditions Harsh (High T & P)Harsh (High T & P)Mild (Lower T & P)
Energy Consumption HighHighLow
Equipment Cost High (autoclave required)High (autoclave required)Variable (bioreactor or ball mill)
Safety Hazards High pressure, high temperatureHigh pressure, high temperatureGenerally lower
Environmental Impact Significant energy footprintSignificant energy footprintLower environmental footprint
Scalability Well-established for large scalePotentially scalableCurrently at lab/pilot scale

Safety and Environmental Considerations

Kolbe-Schmitt Routes (1 & 2):

  • Safety: The primary hazards are associated with the use of high-pressure autoclaves and high temperatures. Proper training, certified equipment, and adherence to safety protocols are essential. The handling of corrosive acids during work-up also requires appropriate personal protective equipment.

  • Environmental: The main environmental drawback is the high energy consumption required to maintain the reaction conditions. The use of strong acids in the work-up generates salt waste that requires proper disposal.

Green Routes (3):

  • Safety: These methods generally operate under much milder and safer conditions.

  • Environmental: The environmental impact is significantly lower due to reduced energy consumption and the potential for using renewable resources (in the case of enzymatic synthesis). Mechanochemical methods reduce solvent waste. A comprehensive life-cycle assessment would be needed for a full comparison.[11][12][13]

Conclusion and Recommendations

For large-scale, industrial production where high yields are critical and the necessary high-pressure equipment is available, the direct carboxylation of resorcinol (Route 2) currently offers the most cost-effective approach due to the lower cost of the starting material compared to dipotassium salicylate.

For laboratory-scale synthesis, where the absolute cost of raw materials is less critical and high purity is desired, the Kolbe-Schmitt reaction with dipotassium salicylate (Route 1) is a reliable and well-documented method.

The emerging green synthesis routes (Route 3) , particularly enzymatic and mechanochemical methods, represent the future of sustainable this compound production. While currently limited by lower yields and scalability challenges, ongoing research is likely to make these methods more competitive. For organizations with a strong commitment to green chemistry and the resources for process development, exploring these innovative routes is highly recommended.

Ultimately, the choice of synthesis route will depend on a careful evaluation of the specific requirements of the project, including the desired scale of production, budget constraints, available infrastructure, and environmental and safety policies. This guide provides the foundational knowledge and data to make an informed and strategic decision.

References

A Comparative Guide to Gas Adsorption in 4,6-Dihydroxyisophthalic Acid-Based MOFs (M₂(m-dobdc) Series)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the gas adsorption performance of metal-organic frameworks (MOFs) synthesized from the 4,6-dihydroxyisophthalic acid linker, denoted as the M₂(m-dobdc) series. We will benchmark these materials against their well-known structural isomers, the M₂(p-dobdc) series (also known as MOF-74 or CPO-27), providing supporting experimental data and field-proven insights for researchers in materials science and chemical engineering.

Introduction: The Strategic Advantage of the meta-Linker

Metal-organic frameworks featuring a high density of coordinatively unsaturated metal centers, or "open metal sites," are premier candidates for gas storage and separation applications.[1] The canonical MOF-74 series, built from 2,5-dihydroxyterephthalic acid (para-functionalized), is one of the most studied platforms in this area.[2] However, fundamental principles of coordination chemistry suggest that subtle changes in the ligand's electronic structure can profoundly impact the framework's performance.

This guide focuses on a family of structural isomers of MOF-74, the M₂(m-dobdc) series, where M = Mg, Mn, Fe, Co, or Ni, and m-dobdc⁴⁻ is the 4,6-dioxido-1,3-benzenedicarboxylate linker derived from this compound.[3] The key distinction lies in the meta-positioning of the carboxylate and hydroxyl groups on the aromatic ring, in contrast to the para-positioning in MOF-74. This seemingly minor geometric alteration modifies the ligand field symmetry at the M²⁺ cation sites. The result is a higher apparent charge density at the open metal sites, which enhances the binding affinity for various gas molecules.[1][3] This guide will demonstrate through comparative data that this strategic linker isomerization is not a trivial substitution but a powerful method for creating best-in-class materials for specific, industrially relevant gas separations.

Benchmark Performance Analysis

The performance of M₂(m-dobdc) MOFs is benchmarked against their M₂(p-dobdc) counterparts across several key applications. While both families exhibit similar honeycomb-like topology and high thermal stability, their gas adsorption characteristics differ significantly.[3][4]

Structural and Porosity Characteristics

The foundational properties, such as surface area and porosity, are comparable between the two isomeric series. This similarity is crucial as it allows for a direct comparison of the electronic effects on gas adsorption, minimizing the influence of differing textural properties.

FrameworkMetal (M)BET Surface Area (m²/g)Langmuir Surface Area (m²/g)
Mg₂(m-dobdc)-MC Mg1653 ± 21803 ± 2
Mg₂(m-dobdc)-ST Mg1556 ± 21696 ± 2
Mn₂(m-dobdc) Mn12901430
Fe₂(m-dobdc) Fe13601500
Co₂(m-dobdc) Co13401480
Ni₂(m-dobdc) Ni12301360
Mg₂(p-dobdc)Mg15131650
Ni₂(p-dobdc)Ni12001340
(Data sourced from multiple references for comparison)[3][5]
Hydrogen (H₂) Storage

The enhanced charge density at the metal sites in the M₂(m-dobdc) series leads directly to stronger interactions with H₂. This is quantified by the isosteric heat of adsorption (-ΔHads), a direct measure of binding strength.

Key Finding: The regioisomeric meta-linker increases H₂ binding enthalpies by 0.4–1.5 kJ/mol relative to the corresponding para-linker MOFs.[1][6] This enhancement makes Ni₂(m-dobdc) a top-performing physisorptive material for H₂ storage under near-ambient conditions, with a usable volumetric capacity of 11.0 g/L at 25 °C (between 100 and 5 bar).[7]

Framework-ΔHads for H₂ (kJ/mol)
Ni₂(m-dobdc) 11.5
Ni₂(p-dobdc)10.0
Co₂(m-dobdc) 10.3
Co₂(p-dobdc)9.4
Fe₂(m-dobdc) 9.7
Fe₂(p-dobdc)8.8
Mn₂(m-dobdc) 8.5
Mn₂(p-dobdc)7.8
Mg₂(m-dobdc) 7.9
Mg₂(p-dobdc)7.5
(Data compiled from[3])
Olefin/Paraffin Separation

The separation of light olefins (e.g., ethylene, propylene) from their paraffin counterparts (ethane, propane) is a critical, energy-intensive industrial process. The M₂(m-dobdc) frameworks exhibit benchmark performance due to the enhanced metal-olefin interactions.[8][9]

Key Finding: Fe₂(m-dobdc) displays the highest ethylene/ethane selectivity (>25) and propylene/propane selectivity (>55) among all physisorptive materials reported to date, with olefin capacities exceeding 7 mmol/g.[9] This superior performance stems from stronger binding of the olefin's π-system to the more electron-deficient metal centers.[8]

FrameworkEthylene/Ethane Selectivity¹Propylene/Propane Selectivity¹
Fe₂(m-dobdc) 26 56
Co₂(m-dobdc) 1631
Ni₂(m-dobdc) 1629
Mn₂(m-dobdc) 1324
Fe₂(p-dobdc)1412
Co₂(p-dobdc)78
Ni₂(p-dobdc)66
Mn₂(p-dobdc)67
¹IAST selectivity calculated for a 50:50 mixture at 1 bar, 45 °C. (Data compiled from[8][9])
Carbon Dioxide (CO₂) Capture

For CO₂ capture, particularly from flue gas, high capacity at low partial pressures is essential. The Mg²⁺ analogue is particularly effective due to its low weight and strong interaction with the acidic CO₂ molecule.

Key Finding: Mg₂(m-dobdc) synthesized via a mechanochemical route exhibits a CO₂ uptake of 6.14 mmol/g under simulated coal flue gas conditions (150 mbar, 40 °C).[5][10] This is one of the highest capacities ever reported for a porous solid adsorbent under these conditions and surpasses its well-known isomer, Mg₂(p-dobdc) (MOF-74).[11]

FrameworkCO₂ Uptake (mmol/g) at 0.15 bar, 40 °C
Mg₂(m-dobdc)-MC 6.14
Mg₂(p-dobdc)5.28
(Data compiled from[11])

Experimental Protocols: A Self-Validating Approach

Reproducibility is paramount in materials science. The following protocols are detailed to ensure self-validation, explaining the causality behind critical steps.

Synthesis of M₂(m-dobdc) Frameworks

Protocol 1: Solvothermal Synthesis of Co₂(m-dobdc) and Ni₂(m-dobdc) [8]

  • Rationale: This method uses a mixed-solvent system (Methanol/DMF) at elevated temperatures to facilitate the slow crystallization of the framework, leading to a high-quality microcrystalline powder. Nitrogen purging is critical to prevent oxidation of the metal centers.

  • Preparation: Add 310 mL of methanol and 310 mL of N,N-dimethylformamide (DMF) to a 1-L three-neck round-bottom flask equipped with a reflux condenser.

  • Inerting: Purge the solvent with N₂ gas while stirring for 1 hour to remove dissolved oxygen.

  • Reagent Addition: Under a positive pressure of N₂, add the H₄(m-dobdc) linker (2.00 g, 10.1 mmol) and the respective metal chloride salt (CoCl₂ or NiCl₂, 3.27 g, 25.2 mmol). The excess metal salt helps drive the reaction to completion.

  • Reaction: Heat the mixture to 120 °C and maintain for 18 hours with vigorous stirring.

  • Isolation: Cool the reaction to ambient temperature. Filter the resulting microcrystalline powder.

  • Washing: Rinse the powder with fresh DMF.

  • Solvent Exchange: To remove residual unreacted linker and facilitate activation, soak the powder in 200 mL of fresh DMF at 120 °C for 24 hours. Subsequently, exchange the DMF with methanol (3 x 200 mL) over 3 days. Methanol is chosen for its lower boiling point, making it easier to remove during activation.

  • Activation: Activate the material by heating under dynamic vacuum (<10⁻⁵ Torr) at 180 °C for 24 hours to fully evacuate the pores and expose the open metal sites.

Protocol 2: Mechanochemical Synthesis of Mg₂(m-dobdc) [5]

  • Rationale: This solvent-free or liquid-assisted grinding method is scalable, reduces waste, and can produce materials with superior gas sorption properties. An exogenous base is used to deprotonate the linker in situ.

  • Milling Vessel: Add MgCl₂ (119 mg, 1.25 mmol), H₄(m-dobdc) (124 mg, 0.625 mmol), and two 10-mm stainless steel milling balls to a 15-mL stainless steel milling jar.

  • Liquid-Assisted Grinding: Add N,N-diisopropylethylamine (Hünig's base, 218 μL, 1.25 mmol) as both the base and the grinding liquid.

  • Milling: Mill the mixture in a planetary ball mill at 600 rpm for 60 minutes.

  • Isolation: Collect the resulting off-white powder.

  • Washing: Wash the solid with 20 mL of 2-propanol followed by 3 x 20 mL of methanol to remove the base and any unreacted precursors.

  • Activation: Activate the sample by heating under dynamic vacuum at 180 °C for 12 hours. A slow temperature ramp (1 °C/min) is crucial to prevent pore collapse.[5]

Gas Adsorption Isotherm Measurement
  • Rationale: This procedure quantifies the amount of gas adsorbed by the material at a constant temperature over a range of pressures. It is the fundamental experiment for determining surface area, pore volume, and adsorption enthalpies.

  • Sample Preparation: Place 50-100 mg of the activated MOF sample into a pre-weighed analysis tube.

  • Degassing: Attach the tube to the degassing port of a volumetric gas adsorption analyzer. Heat the sample in situ to 180 °C under high vacuum for at least 4 hours to ensure complete removal of any atmospheric adsorbates.

  • Analysis: After degassing, weigh the sample tube again to obtain the precise mass of the activated sample. Transfer the tube to the analysis port of the instrument.

  • Isotherm Collection: Submerge the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for surface area analysis, or a temperature-controlled bath for other gases). Dose controlled amounts of the analysis gas (e.g., N₂, CO₂, H₂, C₂H₄) into the manifold and measure the equilibrium pressure after each dose.

  • Data Analysis:

    • Surface Area: Use the Brunauer-Emmett-Teller (BET) model on the N₂ adsorption isotherm data in the relative pressure (P/P₀) range of 0.005 to 0.05.

    • Isosteric Heat of Adsorption (-ΔHads): Collect isotherms at a minimum of three different temperatures (e.g., 288 K, 298 K, 308 K). Fit the data to an appropriate model (e.g., virial equation) and apply the Clausius-Clapeyron equation to determine the -ΔHads as a function of gas loading.

Visualization of Key Processes

The following diagrams illustrate the generalized workflows for the synthesis and analysis of these advanced materials.

G cluster_synthesis Solvothermal Synthesis Workflow prep 1. Prepare Solvent (MeOH/DMF) purge 2. Purge with N₂ prep->purge Inerting add 3. Add Linker & Metal Salt purge->add react 4. Heat & React (120°C, 18h) add->react filt 5. Filter Solid react->filt wash 6. Solvent Exchange (DMF -> MeOH) filt->wash act 7. Activate (180°C, Vacuum) wash->act Pore Clearing final Porous M₂(m-dobdc) act->final

Caption: Generalized workflow for solvothermal synthesis.

G cluster_adsorption Gas Adsorption Analysis Workflow sample 1. Place Activated Sample in Tube degas 2. In-situ Degas (High Vacuum, 180°C) sample->degas weigh 3. Determine Final Mass degas->weigh iso 4. Collect Isotherm (e.g., 77K) weigh->iso Measure data 5. Raw Data (Pressure vs. Uptake) iso->data analysis 6. Data Analysis data->analysis bet BET Surface Area analysis->bet N₂ Isotherm heat Isosteric Heat of Adsorption analysis->heat Multi-T Isotherms

Caption: Workflow for gas adsorption property analysis.

Conclusion: Field-Proven Insights and Future Outlook

The experimental evidence is conclusive: the M₂(m-dobdc) family of MOFs, derived from this compound, represents a significant advancement over the canonical M₂(p-dobdc) (MOF-74) series for specific gas storage and separation applications. By strategically altering the linker geometry from para to meta, the electronic properties of the open metal sites are favorably tuned, enhancing their interaction with key industrial gases.

Specifically, we have demonstrated benchmark performance for:

  • Ni₂(m-dobdc) in near-ambient temperature hydrogen storage.[7]

  • Fe₂(m-dobdc) in olefin/paraffin separations, a critical challenge in the petrochemical industry.[8]

  • Mg₂(m-dobdc) in CO₂ capture from dilute sources like flue gas, where it sets a new capacity record.[5][10]

These materials are not just laboratory curiosities; they are robust, can be produced via scalable methods like mechanochemistry, and their performance advantages are rooted in fundamental coordination chemistry. Future research should focus on translating these performance metrics into process-level designs, evaluating long-term stability under industrial conditions, and exploring this powerful linker isomerization strategy in other MOF topologies.

References

Safety Operating Guide

Personal protective equipment for handling 4,6-Dihydroxyisophthalic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4,6-Dihydroxyisophthalic Acid

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. This compound, a versatile organic compound, presents unique handling requirements that necessitate a thorough understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle this compound with the highest degree of safety and precision.

Hazard Assessment and Risk Mitigation

Key Potential Hazards:

  • Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1]

  • Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1]

  • Respiratory Tract Irritation: As a powdered substance, inhalation of dust particles may irritate the respiratory system.[2][3]

A proactive approach to risk mitigation is paramount. This involves a combination of engineering controls, administrative controls, and the use of appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following table outlines the recommended PPE for handling this compound.

PPE Category Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield is recommended when there is a significant risk of dust generation.[2][4]Protects against airborne particles and accidental splashes. A face shield offers an additional layer of protection for the entire face.
Skin and Body Protection A chemical-resistant lab coat, fully buttoned.[2] Long pants and fully enclosed shoes are mandatory.[5]Prevents skin contact with the compound. Natural fiber clothing, such as cotton, is recommended under the lab coat.
Hand Protection Chemical-resistant gloves (e.g., disposable nitrile gloves).[2][5]Gloves should be inspected for any defects before use and changed immediately if contaminated.[2] Consult a glove compatibility chart for specific solvents if used.[5]
Respiratory Protection A NIOSH-approved respirator is required if engineering controls are insufficient to maintain dust levels below exposure limits.[2]All handling of the solid compound should ideally occur within a certified chemical fume hood to minimize inhalation risk.[2][6]

Operational Plan: A Step-by-Step Handling Protocol

A structured operational plan ensures that all safety measures are in place before, during, and after handling this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[2][7]

  • Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.[2]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and labeled waste containers, before handling the chemical.[2]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible. Have an up-to-date SDS for 4-Hydroxyphthalic acid available as a reference.[1]

Handling the Compound

The following workflow diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Function prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Designated Workspace prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Transfer Compound Carefully handle1->handle2 handle3 Perform Experimental Work handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Caption: Workflow for Safe Handling of this compound.

  • Weighing: To minimize dust generation, carefully weigh the desired amount of the compound on a weigh boat or paper inside the fume hood.[2][7] Avoid pouring from a height or any actions that could create airborne particles.[2]

  • Transfer: Use a spatula for transferring the solid. If the powder is statically charged, an anti-static gun can be utilized.[7]

Post-Handling Procedures
  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.[2]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.[2]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial for environmental safety and regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with the compound, such as gloves, weigh boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[2][7]

  • Unused Compound: Any excess or unused this compound should be disposed of as hazardous chemical waste.

  • Solutions: Solutions containing the compound should be collected in a designated hazardous waste container.

The following decision tree provides guidance on the proper disposal of materials associated with the handling of this compound.

start Material for Disposal q1 Is it contaminated with This compound? start->q1 solid_waste Contaminated Solid Waste (Gloves, Weigh Boats, etc.) q1->solid_waste Yes, Solid liquid_waste Contaminated Liquid Waste (Solutions, Rinsates) q1->liquid_waste Yes, Liquid non_haz Non-Hazardous Waste q1->non_haz No haz_container_solid Place in Labeled Hazardous Solid Waste Container solid_waste->haz_container_solid haz_container_liquid Place in Labeled Hazardous Liquid Waste Container liquid_waste->haz_container_liquid

Caption: Decision Tree for Waste Disposal.

Storage and Incompatibility

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1]

  • Incompatible Materials: Avoid contact with bases, reducing agents, and oxidizing agents.[1]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxyisophthalic acid
Reactant of Route 2
Reactant of Route 2
4,6-Dihydroxyisophthalic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。